molecular formula C96H69NO50 B14113735 Berberine tannate

Berberine tannate

Cat. No.: B14113735
M. Wt: 2036.5 g/mol
InChI Key: ASLOQCPXFXCORP-HBNMXAOGSA-M
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Description

Berberine Tannate is a chemical compound formed from the conjugation of Berberine, a natural isoquinoline alkaloid, and Tannic Acid, a type of polyphenol . This specific salt occurs as a yellow to light yellow-brown powder that is odorless and practically insoluble in water, methanol, and ethanol . It is synthesized to offer enhanced stability compared to other Berberine salts and is characterized by its extremely bitter taste being masked, making it advantageous for specific research applications . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. In research settings, this compound is of significant interest due to its multifaceted pharmacological activities. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key enzyme regulator of cellular energy homeostasis . Activation of this pathway leads to increased glucose uptake and enhanced fatty acid oxidation, making this compound a valuable compound for investigating metabolic disorders such as Type 2 diabetes and metabolic syndrome . Furthermore, it exhibits broad-spectrum antimicrobial properties by disrupting microbial cell membrane integrity and inhibiting nucleic acid and protein synthesis . Its efficacy against various bacteria, viruses, fungi, and protozoa, including organisms like Vibrio cholerae and Escherichia coli , makes it a useful tool for infectious disease research . Additional research applications include the study of inflammatory diseases and cancer. The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and the suppression of the NF-κB signaling pathway . Its antioxidant activity, achieved by scavenging free radicals, helps in mitigating oxidative stress implicated in numerous chronic diseases . Moreover, studies indicate that this compound can induce apoptosis and inhibit proliferation in various cancer cell lines by modulating critical pathways such as MAPK and p53 . When handling this compound, researchers should note that it is classified as toxic . It is strictly for professional laboratory use, and it is not intended for personal use.

Properties

Molecular Formula

C96H69NO50

Molecular Weight

2036.5 g/mol

IUPAC Name

4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1

InChI Key

ASLOQCPXFXCORP-HBNMXAOGSA-M

Isomeric SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Berberine Tannate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of berberine (B55584) tannate, a compound of increasing interest in pharmaceutical research. Berberine, a natural isoquinoline (B145761) alkaloid, exhibits a range of pharmacological activities, but its therapeutic application can be limited by poor solubility and bioavailability. The formation of berberine tannate, a salt of berberine and tannic acid, has been explored as a strategy to enhance its physicochemical properties and therapeutic potential.[1] This document details experimental protocols for its synthesis, a comprehensive analysis of its characterization, and an exploration of its known signaling pathways.

Physicochemical Properties

This compound is typically a yellow to light yellow-brown powder.[2] It is characterized as being practically insoluble in water, acetonitrile (B52724), methanol (B129727), and ethanol (B145695).[2]

PropertyDescriptionReference(s)
Appearance Yellow to light yellow-brown powder[2]
Odor Odorless or a faint, characteristic odor[2]
Taste Tasteless[2]
Solubility Practically insoluble in water, acetonitrile, methanol, and ethanol (95%)[2]
Berberine Content Not less than 27.0% and not more than 33.0% of berberine (C20H19NO5: 353.37), calculated on the anhydrous basis.[2]
Water Content Not more than 6.0%[2]
Residue on Ignition Not more than 1.0%[2]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a berberine salt, most commonly berberine hydrochloride, with tannic acid in an aqueous solution. The process leverages the poor aqueous solubility of this compound to facilitate its precipitation. Several methods have been described, with variations in temperature, pH, and reaction time.

Experimental Protocol: Synthesis from Berberine Hydrochloride

This protocol is adapted from established patent literature, aiming to provide a clear and reproducible method for laboratory-scale synthesis.

Materials:

  • Berberine hydrochloride

  • Tannic acid

  • Sodium carbonate

  • Purified water

  • Nitrogen gas (optional, for inert atmosphere)

  • Antioxidant (e.g., sodium sulfite (B76179), optional)

  • Ferric chloride solution (for testing completeness of washing)

Procedure:

  • Dissolution of Berberine Hydrochloride:

    • In a reaction vessel, add purified water and heat to 58-62°C with stirring.

    • Add berberine hydrochloride to the heated water.

    • To minimize oxidation and the formation of impurities, it is recommended to introduce a nitrogen atmosphere or add an antioxidant such as sodium sulfite (1-2% of the weight of tannic acid to be added).

    • Increase the temperature to 70-80°C to ensure complete dissolution of the berberine hydrochloride.

  • Neutralization:

    • Slowly add a 10% sodium carbonate solution to neutralize the solution.

    • Continue stirring for approximately 10 minutes after the addition is complete.

  • Precipitation of this compound:

    • Slowly add a 15% tannic acid solution to the reaction mixture. The this compound will begin to precipitate.

    • Continue stirring for at least 30 minutes after the addition of the tannic acid solution is complete to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the mixture to 15-25°C.

    • Isolate the precipitated solid by centrifugation or filtration.

    • Wash the solid with purified water. To ensure all unreacted tannic acid is removed, continue washing until the washings no longer produce a blue-black color when tested with a ferric chloride solution.

  • Drying:

    • Dry the purified this compound at a temperature between 45°C and 65°C until a constant weight is achieved.

Synthesis_Workflow cluster_synthesis This compound Synthesis dissolution Dissolution of Berberine HCl neutralization Neutralization with Sodium Carbonate dissolution->neutralization Heat & Stir precipitation Precipitation with Tannic Acid neutralization->precipitation Slow Addition isolation Isolation & Washing precipitation->isolation Cooling drying Drying isolation->drying

Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule and confirm the formation of the this compound salt. The spectrum should show characteristic peaks for both berberine and tannic acid, with potential shifts indicating the ionic interaction.

  • Experimental Protocol:

    • Prepare the sample as a KBr pellet or use an ATR-FTIR spectrometer.

    • Scan in the range of 4000-400 cm⁻¹.

    • Characteristic peaks for berberine hydrochloride include C-H stretching (alkanes) around 2920 cm⁻¹ and 2849 cm⁻¹, aromatic C=C vibrations at approximately 1504 cm⁻¹, and C-H vibrations around 1034 cm⁻¹.[3] The spectrum of this compound will be a composite of the spectra of berberine and tannic acid, with shifts in the positions of the phenolic hydroxyl and other relevant groups.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Purpose: To confirm the presence of the berberine chromophore.

  • Experimental Protocol:

    • Dissolve a small, accurately weighed amount of this compound (e.g., 0.01 g) in a mixture of methanol (10 mL) and 1 mol/L hydrochloric acid TS (0.4 mL), and dilute with water to a suitable concentration (e.g., 200 mL, followed by further dilution).[2]

    • Determine the absorption spectrum. The spectrum should exhibit similar intensities of absorption at the same wavelengths as a reference spectrum of berberine.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the this compound and quantify the berberine content.

  • Experimental Protocol:

    • Mobile Phase: A common mobile phase is a mixture of water and acetonitrile (1:1) containing 3.4 g/L of monobasic potassium phosphate (B84403) and 1.7 g/L of sodium lauryl sulfate.[2]

    • Column: A C18 column is typically used.

    • Column Temperature: Maintained at a constant temperature, for example, around 40°C.[2]

    • Flow Rate: Adjusted so that the retention time of berberine is approximately 10 minutes.[2]

    • Detection: UV detector set at an appropriate wavelength for berberine.

    • System Suitability: The system should be able to resolve berberine from related substances like palmatine.[2] The relative standard deviation of the peak areas for replicate injections of a standard solution should be not more than 1.5%.[2]

Thermal Analysis

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point and thermal transitions of the compound. This can also provide information on the physical state (crystalline or amorphous) and purity.

  • Experimental Protocol:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

    • The melting point of this compound is reported to be in the range of 110-114°C after drying.[2]

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the compound and determine the presence of residual solvents or water.

  • Experimental Protocol:

    • Heat a small, accurately weighed sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Monitor the weight loss as a function of temperature. The TGA curve will show the decomposition temperature and any weight loss due to volatiles.

Morphological and Structural Analysis

1. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology, particle size, and shape of the synthesized this compound powder.

  • Experimental Protocol:

    • Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Image the sample at various magnifications.

2. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline or amorphous nature of the this compound. The presence of sharp peaks in the diffractogram indicates a crystalline structure, while a broad halo suggests an amorphous form.

  • Experimental Protocol:

    • Place the powdered sample on a sample holder.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

Characterization_Workflow cluster_characterization This compound Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_thermal Thermal Analysis cluster_morphology Morphology & Structure BT This compound Sample FTIR FTIR BT->FTIR Functional Groups UVVis UV-Vis BT->UVVis Chromophore ID HPLC HPLC BT->HPLC Purity & Content DSC DSC BT->DSC Thermal Transitions TGA TGA BT->TGA Thermal Stability SEM SEM BT->SEM Surface Morphology XRD XRD BT->XRD Crystallinity

Workflow for the characterization of this compound.

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to the berberine component. Research suggests that this compound may have enhanced bioavailability compared to berberine alone, potentially leading to more pronounced biological effects.[1] The primary mechanism of action of berberine involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1]

AMPK Pathway Activation:

Activation of AMPK by berberine leads to a cascade of downstream effects that are beneficial for metabolic health. These include:

  • Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[1]

  • Enhanced Fatty Acid Oxidation: It stimulates the breakdown of fatty acids for energy production.[1]

  • Improved Insulin Sensitivity: By modulating various downstream targets, AMPK activation can improve the body's response to insulin.[1]

Beyond the AMPK pathway, berberine is known to exert its effects through multiple other mechanisms:

  • Antimicrobial Activity: Berberine can disrupt the cell membranes of bacteria and inhibit the synthesis of nucleic acids and proteins.[1]

  • Anti-inflammatory Effects: It can suppress the production of pro-inflammatory cytokines by inhibiting pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1]

  • Antioxidant Properties: Berberine has been shown to scavenge free radicals and enhance the expression of antioxidant enzymes.[1]

  • Anticancer Effects: It can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells by modulating signaling pathways like the MAPK and PI3K/Akt pathways.[1]

While these mechanisms are well-established for berberine, further research is needed to fully elucidate the specific signaling pathways and downstream effects of this compound and to understand how the presence of tannic acid modulates these activities.

Signaling_Pathway cluster_pathway This compound Signaling Pathway BT This compound AMPK AMPK Activation BT->AMPK Other Other Mechanisms BT->Other Glucose Increased Glucose Uptake AMPK->Glucose FattyAcid Enhanced Fatty Acid Oxidation AMPK->FattyAcid Insulin Improved Insulin Sensitivity AMPK->Insulin Antimicrobial Antimicrobial Other->Antimicrobial AntiInflammatory Anti-inflammatory Other->AntiInflammatory Antioxidant Antioxidant Other->Antioxidant Anticancer Anticancer Other->Anticancer

Proposed signaling pathways for this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization methods outlined herein are intended to support researchers in the pharmaceutical and drug development fields in their exploration of this promising compound. Further investigation into the specific biological activities and mechanisms of action of this compound will be crucial in fully realizing its therapeutic potential.

References

berberine tannate chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of Berberine (B55584) Tannate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine tannate is a compound formed from the plant alkaloid berberine and the polyphenol tannic acid.[1] It is a yellow to light yellow-brown powder, generally odorless with a faint characteristic smell, and is tasteless.[1] This salt form is of particular interest in pharmaceutical development as it combines the therapeutic effects of both its constituent molecules. Berberine itself is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[2][3] Tannic acid contributes astringent properties.[4] The formation of the tannate salt can also influence properties such as solubility and bioavailability compared to other forms of berberine, like the hydrochloride or sulfate (B86663) salts.[2][5] This document provides a comprehensive overview of the chemical properties, structure elucidation techniques, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is practically insoluble in water, methanol (B129727), ethanol (B145695) (95%), and acetonitrile (B52724).[1] It is described as soluble in DMSO and slightly soluble in water.[6] The properties of this compound can vary slightly depending on the specific composition, as it is a compound of berberine and tannic acid, which itself is a mixture of polyphenols.[1]

PropertyValueSource(s)
Appearance Yellow to light yellow-brown powder.[1][1]
Molecular Formula C₂₀H₁₈NO₄⁺ (Berberine Cation) & C₇₆H₅₁O₄₆⁻ (Tannic Acid Anion, representative) Combined: C₉₆H₆₉NO₅₀[7][8]
Molecular Weight Berberine: 336.36 g/mol Tannic Acid (representative): ~1701.2 g/mol Combined: ~2036.5 g/mol [7][8][9]
Melting Point 110-114°C[1] or 200-210°C[6] (Values can vary based on specific composition and purity)[1][6]
Solubility Practically insoluble in water, methanol, ethanol, acetonitrile.[1] Soluble in DMSO.[6][1][6][10]
pH (1% solution) 6.5 - 7.5[6]
Purity Contains not less than 27.0% and not more than 33.0% of berberine (C₂₀H₁₉NO₅), on an anhydrous basis.[1][1][6]
Loss on Drying ≤ 1.0%[6]
Water Content Not more than 6.0%[1][1]
Residue on Ignition Not more than 1.0%[1][1]
Heavy Metals ≤ 0.001% (10 ppm)[6]

Structure Elucidation

This compound is a salt consisting of the berberine cation and the tannate anion. The structure is not a single, discrete molecule but rather an ionic association between the quaternary ammonium (B1175870) group of the berberine alkaloid and the phenolate (B1203915) groups of tannic acid. Tannic acid itself is a complex mixture of polygalloyl glucose or quinic acid esters, meaning the precise stoichiometry can vary.

The elucidation of this compound involves confirming the presence of its two main components.

G cluster_reactants Berberine Berberine (C₂₀H₁₈NO₄⁺) BerberineTannate This compound (Ionic Compound) Berberine->BerberineTannate Ionic Association TannicAcid Tannic Acid (Polyphenol) TannicAcid->BerberineTannate Ionic Association

Figure 1: Logical relationship illustrating the formation of this compound.

Key analytical techniques used for identification and structural confirmation include:

  • Colorimetric Identification : A simple qualitative test involves the reaction of the tannic acid moiety with an iron(III) chloride solution, which produces a characteristic blue-green or bluish-black color, indicative of the phenolic groups present in tannins.[1]

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry : The UV spectrum of a solution of this compound (dissolved in methanol with hydrochloric acid) is compared to a reference spectrum of berberine. The presence of characteristic absorption maxima for berberine (around 263 nm and 345 nm) confirms its presence in the compound.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for confirming the identity of this compound.[11][12] Chromatographic separation can isolate the berberine cation, which is then identified by its mass-to-charge ratio (m/z) in the mass spectrometer. The molecular ion of berberine (C₂₀H₁₈NO₄⁺) has a calculated m/z of 336.12.[13] LC-MS/MS can further fragment the ion to provide definitive structural information.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While the complexity of the tannate mixture makes NMR of the complete salt challenging, ¹H and ¹³C NMR spectroscopy are principal methods for confirming the structure of the berberine alkaloid itself, either from a reference standard or after separation from the salt.[14][15]

  • X-ray Crystallography : For a crystalline form of the salt, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure, showing the precise arrangement of the berberine cations and tannate anions in the crystal lattice.[16][17]

Experimental Protocols

The following protocols are based on standard pharmacopeial methods for the identification and assay of this compound.[1]

Identification
  • Test for Tannic Acid Moiety (Color Reaction) :

    • Methodology : Add 10 mL of ethanol (95%) to 0.1 g of this compound. Heat the mixture in a water bath for 3 minutes with shaking. Cool the solution and filter. To 5 mL of the resulting filtrate, add 1 drop of iron (III) chloride test solution.

    • Expected Result : A blue-green color is produced, which upon standing, forms a bluish-black precipitate.[1]

  • Test for Berberine Moiety (UV-Vis Spectrophotometry) :

    • Sample Preparation : Dissolve 0.01 g of this compound in a mixture of 10 mL of methanol and 0.4 mL of 1 mol/L hydrochloric acid TS. Add water to bring the total volume to 200 mL. Take 8 mL of this solution and add water to make a final volume of 25 mL.

    • Methodology : Determine the absorption spectrum of the prepared solution using a UV-Vis spectrophotometer.

    • Expected Result : The spectrum should exhibit similar intensities of absorption at the same wavelengths as a Berberine Reference Spectrum.[1]

Assay by High-Performance Liquid Chromatography (HPLC)

This method quantifies the amount of berberine present in the this compound sample.

  • Chromatographic Conditions :

    • Detector : Ultraviolet absorption photometer (wavelength: 265 nm).

    • Column : A stainless steel column, 4.6 mm in inside diameter and 25 cm in length, packed with octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm particle diameter).

    • Column Temperature : A constant temperature of about 40°C.

    • Mobile Phase : A filtered and degassed mixture of a solution containing 3.4 g of monobasic potassium phosphate (B84403) and 1.7 g of sodium lauryl sulfate in 1000 mL of water, and acetonitrile (1:1 ratio).

    • Flow Rate : Adjust the flow rate so that the retention time of berberine is about 10 minutes.

  • System Suitability :

    • Resolution : Dissolve 1 mg each of berberine chloride and palmatine (B190311) chloride in the mobile phase to make 10 mL. Inject 10 µL of this solution. The column used should elute palmatine and berberine in this order with a resolution of not less than 1.5 between the peaks.

    • Repeatability : When the test is repeated five times with the standard solution, the relative standard deviation (RSD) of the peak areas of berberine should not be more than 1.5%.

  • Procedure :

    • Standard Solution : Weigh accurately about 0.03 g of Berberine Chloride Reference Standard (separately determine its water content), dissolve in the mobile phase to make exactly 100 mL. Pipet 5 mL of this solution, add the mobile phase to make exactly 50 mL.

    • Sample Solution : Weigh accurately about 0.1 g of this compound, add 70 mL of the mobile phase, shake for 30 minutes, then add the mobile phase to make exactly 100 mL. Filter this solution through a membrane filter (0.45 µm pore size).

    • Injection : Inject 10 µL each of the sample solution and standard solution into the chromatograph.

    • Calculation : Determine the peak areas of berberine from both the sample and standard solutions. Calculate the percentage of berberine (C₂₀H₁₉NO₅) in the sample.

G start This compound Sample id_test Identification Tests start->id_test assay_test Assay (HPLC) start->assay_test tannin_id Tannin ID: Add Ethanol, Heat, Filter, Add FeCl₃ id_test->tannin_id Test for Tannin berberine_id Berberine ID (UV-Vis): Dissolve in Methanol/HCl/H₂O, Measure Spectrum id_test->berberine_id Test for Berberine hplc_prep Sample Prep: Dissolve in Mobile Phase, Shake, Filter assay_test->hplc_prep tannin_res Result: Blue-Black Precipitate Forms tannin_id->tannin_res berberine_res Result: Spectrum Matches Reference berberine_id->berberine_res hplc_run HPLC Analysis: Inject Sample & Standard, Record Chromatograms hplc_prep->hplc_run hplc_res Result: Calculate Berberine Content from Peak Areas hplc_run->hplc_res

Figure 2: Experimental workflow for the analysis of this compound.

Relevant Signaling Pathways

The primary therapeutic activity of this compound is attributed to the berberine cation. One of the most well-documented mechanisms of action for berberine is the activation of AMP-activated protein kinase (AMPK).[2] AMPK acts as a master regulator of cellular energy homeostasis. Its activation leads to a cascade of downstream effects beneficial for metabolic regulation.

  • Mechanism : Berberine activates AMPK, which in turn increases glucose uptake in cells, enhances the oxidation of fatty acids, and improves overall insulin (B600854) sensitivity.[2]

  • Therapeutic Relevance : This pathway is central to berberine's potential application in managing type 2 diabetes and metabolic syndrome.[2]

G Berberine Berberine AMPK AMP-activated Protein Kinase (AMPK) Berberine->AMPK Activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOx Enhanced Fatty Acid Oxidation AMPK->FattyAcidOx InsulinSens Improved Insulin Sensitivity AMPK->InsulinSens Metabolic Metabolic Regulation GlucoseUptake->Metabolic FattyAcidOx->Metabolic InsulinSens->Metabolic

Figure 3: Simplified signaling pathway for Berberine's metabolic effects.

Conclusion

This compound is a complex pharmaceutical substance whose chemical properties are defined by the ionic association of its constituent parts. Its structure is confirmed not by analyzing a single molecule, but by identifying the berberine and tannate moieties through a combination of spectroscopic and chromatographic techniques. The detailed protocols provided herein offer a robust framework for the quality control and analysis of this compound. Understanding the chemical nature of this compound, alongside the well-established mechanisms of action of berberine, is crucial for its continued development and application in pharmaceutical and nutraceutical fields.

References

The In Vitro Mechanism of Action of Berberine Tannate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant scientific interest for its therapeutic potential across a spectrum of diseases. Its clinical application, however, has been historically challenged by poor bioavailability. Berberine tannate, a salt form of berberine, is designed to enhance its stability and bioavailability. While direct in vitro studies exclusively investigating this compound are limited, a comprehensive understanding of its mechanism of action can be inferred from the extensive research on its constituent components: berberine and tannic acid. This technical guide synthesizes the available in vitro data to delineate the core mechanisms of action of this compound, focusing on its antimicrobial, anti-inflammatory, and gut microbiota-modulating effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug development efforts.

Core Mechanisms of Action: A Synthesis

The therapeutic effects of this compound are believed to be a synergistic combination of the well-documented actions of berberine and the potential modulatory effects of tannic acid. The primary mechanisms include:

  • Antimicrobial Activity: Berberine exerts broad-spectrum antimicrobial effects by disrupting bacterial cell membranes, inhibiting nucleic acid and protein synthesis, and preventing biofilm formation.

  • Anti-inflammatory Effects: Both berberine and tannic acid have demonstrated potent anti-inflammatory properties. They collaboratively inhibit key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, leading to a reduction in the production of inflammatory cytokines.

  • Modulation of Gut Microbiota: Berberine significantly alters the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogenic species. This modulation contributes to improved intestinal barrier function and metabolic health.

  • Metabolic Regulation: A key target of berberine is the AMP-activated protein kinase (AMPK) pathway.[1][2] Activation of AMPK leads to improved glucose uptake and fatty acid oxidation, highlighting its potential in metabolic disorders.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on berberine and tannic acid, providing insights into their potency and efficacy.

Table 1: In Vitro Antimicrobial Activity of Berberine

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)64 - 256[1][3]
Staphylococcus epidermidis32 - 128[4]
Staphylococcus capitis16[4]
Staphylococcus haemolyticus256[4]
Staphylococcus warneri512[4]
Staphylococcus saprophyticus512[4]

Table 2: In Vitro Anti-inflammatory Effects of Berberine and Tannic Acid

Cell LineStimulantCompoundConcentrationEffectReference
Oral Cancer Cells (OC2, KB)TPABerberine1, 10, 100 µMDose-dependent reduction of PGE2 production[5]
RAW264.7 MacrophagesLPSOxyberberine (OBB)5, 10, 20 µMInhibition of NO, PGE2, TNF-α, IL-6, IL-1β production
RAW264.7 MacrophagesLPSBerberine (BBR)5, 10, 20 µMInhibition of NO, PGE2, TNF-α, IL-6, IL-1β production
BV2 Microglial CellsLPSTannic Acid10, 25, 50 µMReduction of ROS, NO, PGE2, IL-6, IL-1β production[6]
Human Tenocytes-Tannic Acid-coated Nanoparticles-Decreased gene expression of TGF-β[7]
Human Tenocytes-Curcumin-loaded Nanoparticles-Decreased expression of NF-κB[7]

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. Both berberine and tannic acid have been shown to target multiple nodes within this cascade.

NF-κB Signaling Pathway Inhibition

Antimicrobial Mechanism of Berberine

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Berberine Berberine Cell_Wall Cell Wall Berberine->Cell_Wall Disruption Cell_Membrane Cell Membrane Berberine->Cell_Membrane Disruption DNA DNA Berberine->DNA Inhibition of Replication Ribosome Ribosome Berberine->Ribosome Inhibition of Protein Synthesis Biofilm Biofilm Formation Berberine->Biofilm Inhibition caption Multifaceted Antimicrobial Action of Berberine

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the mechanisms of action of berberine and tannic acid.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains and Culture: The selected bacterial strains (e.g., S. aureus, E. coli) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Preparation of Inoculum: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)
  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

  • Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Quantification of Cytokines: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway Proteins
  • Cell Treatment and Lysis: Cells are treated as described in the anti-inflammatory assay. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound exerts its therapeutic effects through a multi-target mechanism, primarily driven by the actions of berberine and potentially enhanced by tannic acid. Its antimicrobial and anti-inflammatory properties, mediated by direct effects on pathogens and modulation of key signaling pathways like NF-κB, are well-supported.

However, to fully elucidate the specific contributions of the tannate moiety and to confirm the synergistic effects, further in vitro research is imperative. Direct comparative studies of this compound against other berberine salts are needed to quantify differences in potency and efficacy. Furthermore, detailed investigations into the impact of this compound on a wider range of cellular targets and signaling pathways will provide a more complete picture of its therapeutic potential. This foundational knowledge will be critical for the rational design of future preclinical and clinical studies aimed at harnessing the full therapeutic benefits of this promising compound.

References

A Comprehensive Technical Guide to the Solubility Profile of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of berberine (B55584) tannate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a comprehensive, generalized experimental protocol for determining the solubility of poorly soluble compounds like berberine tannate.

Introduction

This compound is a salt formed from the alkaloid berberine and tannic acid. While berberine itself and its other salts, such as berberine chloride, have been the subject of numerous studies, specific physicochemical data for this compound, particularly its solubility in a range of solvents, is less documented. Understanding the solubility profile is a critical first step in the development of viable dosage forms and for predicting in vivo behavior. This guide aims to consolidate the existing knowledge and provide a practical framework for researchers to conduct their own solubility assessments.

Solubility Profile of this compound

The available literature consistently describes this compound as a compound with low solubility in common solvents at room temperature. The qualitative solubility data extracted from various sources is summarized in the table below. It is important to note that these descriptions are qualitative and can vary depending on the specific experimental conditions such as temperature, pH, and the purity of both the solute and the solvent.

Table 1: Qualitative Solubility of this compound in Different Solvents

SolventQualitative Solubility DescriptionCitation(s)
Water (room temp.)Practically insoluble, Slightly soluble[1][2][3]
Hot WaterFreely soluble[3]
MethanolPractically insoluble[1][3]
Ethanol (95%)Practically insoluble[1][3]
Acetonitrile (B52724)Practically insoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Experimental Protocols for Solubility Determination

For a poorly soluble compound like this compound, a standardized and robust experimental protocol is essential to obtain reliable and reproducible solubility data. The following section outlines a generalized methodology based on established practices for solubility assessment.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, buffered solutions at various pH levels).

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The amount of solid added should be sufficient to ensure that a saturated solution is formed and an undissolved solid phase remains at equilibrium.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the collected samples.

Typical HPLC Parameters (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of berberine (around 265 nm and 345 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Shake-Flask Method sep1 Centrifuge to settle solid equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3 result Solubility Data (mg/mL or g/L) analysis3->result

References

Preliminary Cytotoxicity Screening of Berberine Tannate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the preliminary cytotoxicity screening of berberine (B55584), the active alkaloid component of berberine tannate. Due to a lack of specific published research on the cytotoxicity of this compound itself, this document leverages the extensive data available for berberine. The tannate moiety, being a salt form of tannic acid, may influence the solubility, stability, and bioavailability of berberine, potentially impacting its cytotoxic profile. Tannins are known to form complexes with alkaloids, which could modulate their activity.[1] Researchers are advised to consider these factors when designing and interpreting cytotoxicity studies with this compound.

Introduction

Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anticancer effects across a wide range of malignancies, including breast, lung, gastric, liver, and colorectal cancers.[2][3] Its mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, suppression of metastasis, induction of apoptosis (programmed cell death), and activation of autophagy.[2][4] This guide provides an overview of the preliminary cytotoxicity screening of berberine, presenting quantitative data from various studies, detailing common experimental protocols, and illustrating the key signaling pathways involved in its anticancer activity.

Quantitative Cytotoxicity Data of Berberine

The cytotoxic effects of berberine have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values of berberine in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HT29Colon Cancer52.37 ± 3.4548
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
HelaCervical Carcinoma245.18 ± 17.3348
MCF-7Breast Cancer272.15 ± 11.0648
T47DBreast Cancer2548
MCF-7Breast Cancer2548
CT26Mouse Colon Cancer17.248
HT29Human Colon Cancer11.948
TMK-1Human Gastric Cancer9.748
HCC70Triple-Negative Breast Cancer0.19Not Specified
BT-20Triple-Negative Breast Cancer0.23Not Specified
MDA-MB-468Triple-Negative Breast Cancer0.48Not Specified

Experimental Protocols for Cytotoxicity Screening

A common and well-established colorimetric assay for assessing cell metabolic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. As an indicator of cell viability, it is frequently used in cytotoxicity screening.

MTT Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound (or berberine) stock solution

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Signaling Pathways in Berberine-Induced Cytotoxicity

Berberine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathways

Berberine is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Berberine Berberine Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Berberine->Death_Receptor Bax Bax Berberine->Bax Bcl2 Bcl-2 Berberine->Bcl2 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Berberine-induced apoptosis signaling pathways.

Berberine can stimulate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8.[5] In the intrinsic pathway, berberine promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2.[6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9.[5] Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the biochemical events leading to apoptosis.[5]

Cell Cycle Arrest Pathway

Berberine can also induce cell cycle arrest, preventing cancer cells from proliferating. The specific phase of arrest can be cell-type dependent, but G1 and G2/M phase arrests are commonly observed.[6][7]

Berberine Berberine p53 p53 Berberine->p53 p21_p27 p21/p27 Berberine->p21_p27 CDK_Cyclin CDK-Cyclin Complexes Berberine->CDK_Cyclin p53->p21_p27 p21_p27->CDK_Cyclin Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M)

Caption: Berberine-induced cell cycle arrest pathway.

Berberine can upregulate tumor suppressor proteins like p53, which in turn activates cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[8] Berberine can also directly increase the expression of p21 and p27. These inhibitors bind to and inactivate CDK-cyclin complexes, which are essential for the progression of the cell cycle, thereby leading to cell cycle arrest.[8]

Conclusion

The available scientific literature strongly supports the cytotoxic and anticancer properties of berberine against a multitude of cancer cell lines. The primary mechanisms underlying these effects involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. While specific data on this compound is currently limited, the information presented in this guide for berberine provides a robust foundation for researchers and drug development professionals to design and conduct preliminary cytotoxicity screenings. Future studies are warranted to elucidate the specific cytotoxic profile of this compound and to evaluate the potential influence of the tannate moiety on the anticancer activity of berberine.

References

A Technical Guide on the Interaction of Berberine and Tannins from Natural Sources and the Synthesis of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Berberine (B55584) tannate is a salt formed from the reaction of berberine, a natural isoquinoline (B145761) alkaloid, and tannic acid, a type of polyphenol. It is not a compound found pre-formed in nature.[1] This guide clarifies this distinction and provides a comprehensive overview for researchers. It details the primary natural sources of both berberine and tannins, outlines the potential for in situ interaction during co-extraction, and provides detailed experimental protocols for the extraction of these precursors. Furthermore, a clear, reproducible method for the laboratory synthesis of berberine tannate is presented, along with analytical techniques for its characterization. This document serves as a foundational resource for professionals engaged in the research and development of therapeutic agents involving these compounds.

Introduction: The Nature of this compound

Berberine is a well-researched quaternary ammonium (B1175870) salt, a type of alkaloid, extracted from a variety of plants and known for its vibrant yellow color.[2] It has a long history of use in Traditional Chinese and Ayurvedic medicine for its antimicrobial and anti-inflammatory properties.[1][3] Tannins are a class of astringent, polyphenolic biomolecules that bind to and precipitate proteins and other organic compounds. When berberine and tannic acid are combined, they form this compound.[1] This synthesized salt is of significant interest to the pharmaceutical industry because it mitigates the intensely bitter taste of berberine and is believed to enhance its bioavailability and stability.[1]

While many plants contain both berberine alkaloids and tannins, "this compound" itself is not a naturally occurring phytochemical.[4] Instead, it is the product of a specific acid-base reaction. However, the co-existence of these precursors in plant matrices means that interactions can occur during extraction processes, potentially leading to the formation of berberine-tannin complexes. Understanding the distinct nature of these components is crucial for accurate phytochemical analysis and drug development.

Natural Sources of Precursors

The development of any formulation involving this compound begins with the sourcing of its constituent parts.

Botanical Sources of Berberine

Berberine is widely distributed in the plant kingdom, particularly in the roots, rhizomes, and stem bark of several species.[3][5] The genus Berberis is the most prominent natural source.[5]

Table 1: Prominent Botanical Sources of Berberine

Plant SpeciesCommon NameFamilyPlant Part(s) UsedTypical Berberine Content
Coptis chinensisChinese GoldthreadRanunculaceaeRhizome5-9%
Berberis aristataTree TurmericBerberidaceaeRoot, Stem Bark2-5%
Berberis vulgarisEuropean BarberryBerberidaceaeRoot Bark~5%[5]
Hydrastis canadensisGoldensealRanunculaceaeRhizome, Root1.5-4%
Phellodendron amurenseAmur Cork TreeRutaceaeBark1-3%
Botanical Sources of Tannins

Tannins are broadly classified into two groups: hydrolyzable tannins and condensed tannins (proanthocyanidins). Tannic acid is a specific type of hydrolyzable tannin. They are prevalent throughout the plant kingdom.

Table 2: Selected Botanical Sources of Tannins

Plant SpeciesCommon NameFamilyPlant Part(s) UsedTannin Type
Quercus infectoriaAleppo OakFagaceaeGallsHydrolyzable (High Tannic Acid)
Rhus coriariaSumacAnacardiaceaeLeaves, FruitHydrolyzable
Camellia sinensisTea PlantTheaceaeLeavesCondensed & Hydrolyzable
Vitis viniferaGrapeVitaceaeSeeds, SkinCondensed
Hamamelis virginianaWitch HazelHamamelidaceaeBark, LeavesHydrolyzable & Condensed

Experimental Protocols

The following protocols provide a framework for the extraction of precursors, synthesis of the final compound, and its subsequent characterization.

Protocol for Extraction of Berberine from Coptis chinensis

This protocol outlines a standard solvent-based extraction and purification method.

  • Preparation : Obtain dried Coptis chinensis rhizomes and grind them into a coarse powder (20-40 mesh).

  • Maceration : Suspend the powdered rhizome in 80% ethanol (B145695) (1:10 w/v).

  • Extraction : Agitate the mixture at room temperature for 24 hours.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction : Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Solvent Evaporation : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

  • Acid-Base Purification :

    • Dissolve the crude extract in 1% hydrochloric acid.

    • Filter the solution to remove insoluble components.

    • Adjust the pH of the filtrate to ~10.0 with a 10% sodium hydroxide (B78521) solution to precipitate the berberine base.

    • Collect the precipitate by centrifugation (4000 rpm, 15 min).

    • Wash the precipitate with deionized water and dry under a vacuum to obtain purified berberine.

Protocol for Synthesis of this compound

This protocol describes the salt formation reaction between berberine hydrochloride and tannic acid.[6][7]

  • Dissolution of Berberine : Dissolve berberine hydrochloride (e.g., 6g) in purified water (e.g., 330mL) by heating to 70-80°C with stirring.[7]

  • Neutralization : Slowly add a 10% sodium carbonate solution to neutralize the hydrochloride, converting it to the berberine free base.[7] Continue stirring for 10 minutes.

  • Preparation of Tannic Acid Solution : In a separate vessel, prepare a 15% aqueous solution of tannic acid. The molar ratio of tannic acid to berberine should be approximately 1.2-2.0 to 1.[6]

  • Precipitation : Cool the berberine solution to 60°C. Slowly add the tannic acid solution while stirring continuously. A yellow-brown precipitate of this compound will form.[7]

  • Reaction Completion : Maintain the mixture at 50-60°C with stirring for 60 minutes to ensure the reaction goes to completion.[7]

  • Isolation : Cool the mixture to below 30°C. Collect the precipitate via filtration or centrifugation.[7]

  • Washing : Wash the solid precipitate with purified water until the filtrate is free of unreacted tannins (tested with a ferric chloride solution, which turns blue-black in the presence of tannins).[7][8]

  • Drying : Dry the final product at 60-80°C until a constant weight is achieved.[6]

Protocol for Characterization of this compound

Confirmation of synthesis requires analytical characterization.

  • Appearance : Note the physical state and color (typically a yellow to light yellow-brown powder).[8]

  • Identification Test (Tannin Moiety) :

    • Suspend 0.1 g of the sample in 10 mL of ethanol and heat for 3 minutes.

    • Filter the solution. To 5 mL of the filtrate, add one drop of ferric chloride TS.

    • A blue-green color, which yields a bluish-black precipitate on standing, confirms the presence of the tannate moiety.[8]

  • Identification Test (Berberine Moiety) via UV-Vis Spectrophotometry :

    • Dissolve 0.01 g of the sample in 10 mL of methanol (B129727) and 0.4 mL of 1 M HCl, then dilute with water to 200 mL.

    • Determine the absorption spectrum between 200-450 nm.

    • The spectrum should exhibit characteristic absorption maxima for berberine (approx. 228, 263, 345, and 421 nm) and be identical to a reference standard.[8]

  • Purity and Assay via High-Performance Liquid Chromatography (HPLC) :

    • Mobile Phase : A mixture of water and acetonitrile (B52724) (1:1) containing 3.4 g/L monobasic potassium phosphate (B84403) and 1.7 g/L sodium lauryl sulfate.[8]

    • Column : C18 reverse-phase column.

    • Detection : UV detector at 345 nm.

    • Quantification : Calculate the percentage of berberine in the sample against a certified berberine reference standard. The berberine content should be between 27.0% and 33.0% on an anhydrous basis.[8]

Visualizations

Conceptual Synthesis Pathway

This diagram illustrates the fundamental chemical reaction.

G cluster_precursors Precursors Berberine Berberine (from Natural Source) BerberineTannate This compound (Synthesized Salt) Berberine->BerberineTannate Reaction TannicAcid Tannic Acid (from Natural Source) TannicAcid->BerberineTannate Reaction

Caption: Logical diagram of this compound synthesis.

Experimental Workflow

This flowchart outlines the key steps from raw materials to the final, characterized product.

cluster_extraction Precursor Extraction cluster_synthesis Synthesis cluster_analysis Characterization A1 Plant Material (e.g., Coptis chinensis) A2 Solvent Extraction A1->A2 A3 Purification A2->A3 A4 Purified Berberine A3->A4 B1 Dissolve Berberine & Tannic Acid A4->B1 Input B2 Mix & Precipitate B1->B2 B3 Isolate & Wash B2->B3 B4 Dry Product B3->B4 C1 Physical & Chemical ID B4->C1 Input C2 HPLC Assay & Purity B4->C2 C3 Final Characterized This compound C1->C3 C2->C3

Caption: Workflow for this compound synthesis and analysis.

Interaction during Extraction

This diagram shows how berberine and tannins, while separate in the plant, can interact during the extraction process.

cluster_plant Intact Plant Material cluster_extract Crude Extract Berberine_Plant Berberine Berberine_Extract Dissolved Berberine Berberine_Plant->Berberine_Extract Solubilization Tannin_Plant Tannins Tannin_Extract Dissolved Tannins Tannin_Plant->Tannin_Extract Solubilization Solvent Extraction Solvent (e.g., Ethanol/Water) Complex Berberine-Tannin Complex Formation Berberine_Extract->Complex Tannin_Extract->Complex

Caption: Potential in situ interaction during co-extraction.

Conclusion

This compound is a synthesized pharmaceutical salt, not a naturally occurring compound. A thorough understanding of its precursors, their botanical origins, and the potential for their interaction during processing is essential for researchers. The protocols provided herein offer a standardized basis for the extraction, synthesis, and characterization of this compound, facilitating further investigation into its therapeutic applications. This clarity is paramount for reproducible scientific outcomes and the successful development of novel drug formulations.

References

The Intricate Dance of Berberine Tannate with Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential across a spectrum of diseases. Its salt form, berberine tannate, is suggested to offer enhanced bioavailability, making the elucidation of its molecular interactions paramount for clinical application. This technical guide delves into the core of this compound's mechanism of action, focusing on its intricate interplay with key cellular signaling pathways. We will explore its influence on the master metabolic regulator AMPK, the critical cell survival and proliferation axis PI3K/Akt/mTOR, the stress-responsive MAPK cascade, and the inflammatory NF-κB pathway. This document provides a comprehensive overview of the quantitative effects of berberine, detailed experimental protocols for assessing these interactions, and visual representations of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Berberine has a long history of use in traditional medicine, and modern scientific investigation has begun to unravel the molecular basis for its diverse pharmacological effects.[1] The compound's efficacy is largely attributed to its ability to modulate multiple, interconnected cellular signaling pathways that are often dysregulated in disease states. This compound, a salt of berberine with tannic acid, is of particular interest due to its potential for improved absorption and sustained activity. Understanding how this compound interfaces with cellular signaling is crucial for its development as a therapeutic agent. This guide will provide an in-depth technical overview of these interactions, supported by quantitative data, detailed experimental methodologies, and clear visual diagrams.

Interaction with Key Cellular Signaling Pathways

This compound's therapeutic effects are not mediated by a single target but rather by a complex modulation of several key signaling cascades.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis.[2] Its activation shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Berberine is a well-documented activator of AMPK.[2][3][4] This activation is a cornerstone of its metabolic benefits, including improved insulin (B600854) sensitivity and glucose uptake.[2][5]

Berberine's activation of AMPK leads to the phosphorylation of downstream targets, which in turn regulate various metabolic processes.[3] One key substrate is Acetyl-CoA Carboxylase (ACC), which, when phosphorylated and inhibited by AMPK, leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[3]

AMPK_Pathway Berberine This compound AMPK AMPK Berberine->AMPK Activates ACC ACC AMPK->ACC Phosphorylates (Inhibits) FattyAcid_Oxidation Fatty Acid Oxidation AMPK->FattyAcid_Oxidation Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis Catalyzes

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature of many cancers. Berberine has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[7][8][9]

Berberine can suppress the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[7][8] This inhibition leads to downstream effects such as the induction of apoptosis and autophagy, and the suppression of cell proliferation.[4][7]

PI3K_Akt_mTOR_Pathway Berberine This compound PI3K PI3K Berberine->PI3K Inhibits Apoptosis Apoptosis Berberine->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, in response to extracellular stimuli. The MAPK family includes three major subfamilies: ERK, JNK, and p38. Berberine's effect on the MAPK pathway can be context-dependent, but it often leads to the inhibition of pro-survival signals and the activation of pro-apoptotic signals in cancer cells.[10][11]

Studies have shown that berberine can reduce the phosphorylation of ERK, JNK, and p38 in certain cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects.[10][11]

MAPK_Pathway Berberine This compound MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Berberine->MAPK_Cascade Modulates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[12] It is also implicated in cell survival and proliferation. Chronic activation of the NF-κB pathway is associated with many inflammatory diseases and cancers. Berberine has been shown to be a potent inhibitor of the NF-κB pathway.[7][12]

Berberine can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[13] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[12][13]

NFkB_Pathway Berberine This compound IKK IKK Berberine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes

Quantitative Data on Berberine's Cellular Effects

The following tables summarize quantitative data on the effects of berberine on cell viability and signaling pathway modulation from various studies. It is important to note that experimental conditions such as cell line, berberine concentration, and treatment duration can significantly influence the observed effects.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer52.37 ± 3.45[14]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[14]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[14]
MCF-7Breast Cancer272.15 ± 11.06[14]
HelaCervical Carcinoma245.18 ± 17.33[14]
SW480Colon Cancer3.436[7][15]
HCC70Triple Negative Breast Cancer0.19[16]
BT-20Triple Negative Breast Cancer0.23[16]
MDA-MB-468Triple Negative Breast Cancer0.48[16]
MDA-MB-231Triple Negative Breast Cancer16.7[16]

Table 2: Quantitative Effects of Berberine on Signaling Protein Expression and Phosphorylation

Cell LineProtein TargetEffectFold Change/ObservationBerberine ConcentrationReference
HepG2p-AMPK (Thr172)Increased2.0-fold vs control20 µmol/L[17]
C2C12p-AMPK (Thr172)Increased2.4-fold vs control20 µmol/L[17]
HCT116p-AMPKIncreasedDose-dependent15, 30, 60 µmol/L[3]
SW480p-mTORDecreasedDose-dependent1.0–9.0 μM[7]
BGC-823/DDPp-PI3K, p-Akt, p-mTORDecreasedSignificant reduction30 µM[8]
MGC 803p-p38, p-ERK1/2, p-JNKDecreasedDose- and time-dependent15, 30, 60 µM[10]
IPEC-J2p-p65 (NF-κB)DecreasedDose-dependent75, 150, 250 µg/ml[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the interaction of this compound with cellular signaling pathways.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[18][19][20][21]

Western Blotting for Signaling Protein Analysis

This protocol is for assessing the expression and phosphorylation status of key signaling proteins.

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for total and phosphorylated forms of target proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with this compound at various concentrations and time points.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software.[22][23][24][25]

Immunofluorescence for NF-κB Nuclear Translocation

This protocol is for visualizing the subcellular localization of the NF-κB p65 subunit.

  • Materials:

    • Cells grown on coverslips

    • This compound

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against NF-κB p65

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Analyze the nuclear and cytoplasmic fluorescence intensity to quantify nuclear translocation.[26][27][28][29][30]

Conclusion

This compound exerts its pleiotropic pharmacological effects through the sophisticated modulation of a network of interconnected cellular signaling pathways. Its ability to activate the metabolic master switch AMPK while simultaneously inhibiting the pro-growth and pro-inflammatory PI3K/Akt/mTOR, MAPK, and NF-κB pathways underscores its therapeutic potential in a wide range of diseases, from metabolic disorders to cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this natural compound. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and translating these findings into robust clinical applications.

References

The Antimicrobial Spectrum of Berberine Tannate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine for treating various ailments, including infections. Berberine tannate, a salt of berberine with tannic acid, is of particular interest due to its potential for enhanced bioavailability and synergistic effects. This technical guide provides an in-depth exploration of the antimicrobial spectrum of berberine, with a focus on this compound where data is available. It includes a comprehensive summary of its activity against bacteria, fungi, viruses, and parasites, detailed experimental protocols for antimicrobial susceptibility testing, and a visual representation of the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Berberine is a well-documented bioactive compound extracted from various plants, including those of the Berberis species.[1][2][3] It exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The salt form, this compound, combines berberine with tannic acid, a polyphenol known for its own biological activities. This combination may offer advantages in terms of stability and absorption. This guide synthesizes the current understanding of the antimicrobial capabilities of berberine and its tannate salt.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of berberine has been evaluated against a broad range of pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs), 50% effective concentrations (EC50), and 50% inhibitory concentrations (IC50) reported in the literature. It is important to note that much of the available data pertains to berberine hydrochloride or other salts, as specific data for this compound is limited. The available data for various berberine forms is presented here as a proxy for the potential activity of this compound, warranting further specific investigation into the tannate salt.

Table 1: Antibacterial Activity of Berberine

Bacterial SpeciesBerberine Salt/FormMIC (µg/mL)Reference
Staphylococcus aureusThis compound5[6]
Staphylococcus aureus (MRSA)Berberine2560[7]
Staphylococcus epidermidisBerberine Chloride16 - 512[8]
Streptococcus agalactiaeBerberine0.78[9]
Escherichia coliBerberine2048[10]
Pseudomonas aeruginosaBerberine1280[7]
Salmonella enterica serovar TyphimuriumBerberine-[11]
Helicobacter pyloriBerberine50 - 100,000[9]

Table 2: Antifungal Activity of Berberine

Fungal SpeciesBerberine Salt/FormMIC (µg/mL)Reference
Candida albicansBerberine64 - 160[2][3][12][13]
Candida kruseiBerberine10[3][12][13]
Candida glabrataBerberine20[3][12][13]
Cryptococcus neoformansBerberine64 - 128[2]
Trichophyton rubrumBerberine128[2]
Trichophyton mentagrophytesBerberine64[2]

Table 3: Antiviral Activity of Berberine

VirusBerberine Salt/FormEC50 (µM)Reference
SARS-CoV-2Berberine~10.6[14]
Herpes Simplex Virus (HSV)Berberine-[15][16]
Human Cytomegalovirus (HCMV)Berberine-[15][16]
Human Papillomavirus (HPV)Berberine-[15][16]
Human Immunodeficiency Virus (HIV)Berberine-[15][16]
Influenza A VirusBerberine-[16]
Respiratory Syncytial Virus (RSV)Berberine-[16]

Table 4: Antiparasitic Activity of Berberine

Parasite SpeciesBerberine Salt/FormIC50 (µg/mL)Reference
Plasmodium falciparum (K1 strain)Palmatine (related protoberberine alkaloid)0.08 - 2.4[17][18]
Trypanosoma brucei rhodesiensePalmatine (related protoberberine alkaloid)2.80 - 14.3[17][18]
Leishmania donovaniPalmatine (related protoberberine alkaloid)2.7 - 20.4[17][18]
Giardia lambliaBerberine Sulfate-[19]
Trichomonas vaginalisBerberine Sulfate-[19]
Entamoeba histolyticaBerberine Sulfate-[19]

Key Mechanisms of Antimicrobial Action

Berberine exerts its antimicrobial effects through a multi-targeted approach, which may contribute to a lower likelihood of resistance development.

  • Disruption of Cell Membranes and Walls: Berberine can interfere with the integrity of microbial cell membranes and walls, leading to leakage of intracellular components and cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: It has been shown to intercalate with DNA and inhibit DNA synthesis and reverse transcriptase activity.[15][16]

  • Inhibition of Quorum Sensing: Berberine can interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for the regulation of virulence factors and biofilm formation.[6][7][11][20][21]

  • Modulation of Host Immune Response: Berberine can modulate host inflammatory signaling pathways, such as the p38 MAPK and NF-κB pathways, which can contribute to the clearance of pathogens.[4][5]

Experimental Protocols

This section provides detailed methodologies for two common assays used to determine the antimicrobial susceptibility of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[22][23][24][25]

Materials:

  • 96-well microtiter plates

  • Sterile test tubes

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Sterile pipettes and tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). c. Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound to its final test concentrations. b. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. b. Results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antimicrobial Susceptibility Testing using Agar (B569324) Well Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[26][27][28][29]

Materials:

  • Petri plates with Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile cotton swabs

  • Bacterial or fungal inoculum, standardized to a 0.5 McFarland standard

  • Sterile cork borer or pipette tip to create wells

  • This compound solutions at various concentrations

  • Positive control (e.g., a known antibiotic) and negative control (solvent used to dissolve this compound)

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Squeeze out excess liquid against the inside of the tube. c. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Creation of Wells: a. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Substance: a. Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well. b. Add the positive and negative controls to separate wells on the same plate.

  • Incubation: a. Allow the plates to stand for a period to allow for diffusion of the substance into the agar. b. Incubate the plates in an inverted position at the appropriate temperature and duration for the test microorganism.

  • Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by berberine and a typical experimental workflow for antimicrobial testing.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock mic_assay Broth Microdilution Assay prep_compound->mic_assay diffusion_assay Agar Well Diffusion Assay prep_compound->diffusion_assay prep_media Prepare Culture Media prep_media->mic_assay prep_media->diffusion_assay prep_inoculum Prepare & Standardize Inoculum prep_inoculum->mic_assay prep_inoculum->diffusion_assay incubation Incubation mic_assay->incubation diffusion_assay->incubation read_results Read & Record Results incubation->read_results data_analysis Data Analysis & Interpretation read_results->data_analysis

Caption: Experimental workflow for antimicrobial susceptibility testing.

p38_MAPK_pathway Berberine Berberine p38_MAPK p38 MAPK Berberine->p38_MAPK Activates Downstream_Effectors Downstream Effectors (e.g., transcription factors) p38_MAPK->Downstream_Effectors Phosphorylates Antimicrobial_Response Enhanced Antimicrobial Response Downstream_Effectors->Antimicrobial_Response

Caption: Berberine's activation of the p38 MAPK signaling pathway.

NFkB_pathway Berberine Berberine IKK IKK Complex Berberine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates quorum_sensing_inhibition Berberine Berberine Signal_Synthesis Autoinducer Signal Synthesis Berberine->Signal_Synthesis Inhibits Signal_Receptor Signal Receptor Binding Berberine->Signal_Receptor Interferes with Gene_Expression Virulence & Biofilm Gene Expression Signal_Synthesis->Gene_Expression Signal_Receptor->Gene_Expression

References

Foundational Research on the Anti-inflammatory Properties of Berberine Tannate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history of use in traditional medicine. Modern scientific investigation has identified its potent anti-inflammatory properties, making it a compound of significant interest for the development of new therapeutic agents. Berberine tannate is a salt form of berberine, which combines berberine with tannic acid. This formulation is designed to enhance the bioavailability and stability of berberine, potentially leading to improved therapeutic efficacy.[1] This technical guide provides an in-depth overview of the foundational research into the anti-inflammatory effects of berberine, which forms the basis for understanding the therapeutic potential of this compound. The anti-inflammatory actions of this compound are mediated by the berberine component, which has been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1]

Mechanism of Anti-inflammatory Action

Berberine exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the inhibition of pro-inflammatory cytokines and the suppression of critical inflammatory signaling pathways.[1][2] Research indicates that berberine can effectively reduce the levels of several key inflammatory molecules, thereby mitigating the inflammatory response.[3]

Key molecular targets of berberine include:

  • Pro-inflammatory Cytokines: Berberine has been shown to decrease the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and other pro-inflammatory cytokines.[3][4][5]

  • Inflammatory Enzymes: It inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are pivotal in the inflammatory cascade.[3][4]

  • Signaling Pathways: Berberine modulates several key intracellular signaling pathways that regulate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6]

Signaling Pathways Modulated by Berberine

The anti-inflammatory effects of berberine are largely attributed to its ability to interfere with key signaling cascades within immune and other cells. The NF-κB and MAPK pathways are central to the inflammatory process, and their inhibition by berberine is a key aspect of its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Berberine has been demonstrated to inhibit the activation of this pathway.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκBα_P P-IκBα IKK->IκBα_P Phosphorylation IκBα IκBα NF-κB NF-κB IκBα->NF-κB Inhibition IκBα->IκBα_P NF-κB_active Active NF-κB NF-κB->NF-κB_active Activation Berberine Berberine Berberine->IKK Inhibition IκBα_P->IκBα Degradation DNA DNA NF-κB_active->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Berberine's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial regulator of inflammation, and its modulation by berberine contributes to the compound's anti-inflammatory profile.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Berberine Berberine Berberine->MAPK Inhibition Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Activation

Berberine's inhibitory effect on the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of berberine and its derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Berberine and its Derivatives

CompoundAssayCell LineConcentrationEffectReference
BerberineNitric Oxide (NO) ProductionRAW 264.7 macrophages5 µMSignificant decrease in NO levels[7]
OxyberberineNitric Oxide (NO) ProductionRAW 264.7 macrophages5 µMSignificant decrease in NO levels (more potent than berberine)[7]
DihydroberberineNitric Oxide (NO) ProductionRAW 264.7 macrophages5 µMSignificant decrease in NO levels (less potent than berberine)[7]
BerberinePro-inflammatory CytokinesLPS-stimulated RAW 264.7 macrophages1.25, 2.5, 5 µMDose-dependent decrease in TNF-α, IL-1β, IL-6[7]
OxyberberinePro-inflammatory CytokinesLPS-stimulated RAW 264.7 macrophages1.25, 2.5, 5 µMDose-dependent decrease in TNF-α, IL-1β, IL-6[7]
DihydroberberinePro-inflammatory CytokinesLPS-stimulated RAW 264.7 macrophages1.25, 2.5, 5 µMDose-dependent decrease in TNF-α, IL-1β, IL-6[7]

Table 2: In Vivo Anti-inflammatory Activity of Berberine and Berberine-Rich Extract

SubstanceAnimal ModelDosageParameterResultReference
BerberineCarrageenan-induced paw edema in Wistar rats25, 75, 125 mg/kgPaw DiameterMarked reduction in paw diameter (p < .001)[8]
Berberine-Rich Extract (BRE)Carrageenan-induced paw edema in Wistar rats25, 75, 125 mg/kgPaw DiameterMarked reduction in paw diameter (p < .001)[8]
BerberineFormaldehyde-induced inflammation in Wistar rats25, 75, 125 mg/kgInflammatory Biomarkers (TNF-α, IL-6)Remarkable downregulation of mRNA and protein expression[8]
Berberine-Rich Extract (BRE)Formaldehyde-induced inflammation in Wistar rats25, 75, 125 mg/kgInflammatory Biomarkers (TNF-α, IL-6)Remarkable downregulation of mRNA and protein expression[8]
BerberineXylene-induced ear edema in mice20 mg/kgEar EdemaSignificant amelioration of edema[7]
OxyberberineXylene-induced ear edema in mice5, 10, 20 mg/kgEar EdemaDose-dependent amelioration of edema (superior to berberine at 20 mg/kg)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of berberine.

In Vitro: Inhibition of Nitric Oxide Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of berberine, this compound, or a vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

In Vivo: Carrageenan-Induced Paw Edema in Rodents
  • Animal Acclimatization: Male or female rodents (e.g., Wistar rats) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of berberine or this compound.

  • Drug Administration: The test compounds or vehicle are administered orally or intraperitoneally at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the carrageenan-only group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment LPS Stimulation LPS Stimulation Treatment->LPS Stimulation Measurement Measurement LPS Stimulation->Measurement Data Analysis_vitro Data Analysis Measurement->Data Analysis_vitro Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Measurement Paw Measurement Carrageenan Injection->Paw Measurement Data Analysis_vivo Data Analysis Paw Measurement->Data Analysis_vivo

Generalized workflow for in vitro and in vivo anti-inflammatory assays.

Conclusion

The foundational research on berberine provides a strong scientific basis for the anti-inflammatory potential of this compound. Berberine has been consistently shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and to reduce the production of a wide array of pro-inflammatory mediators. The formulation of berberine as a tannate salt is a strategic approach to improve its bioavailability, which may translate to enhanced anti-inflammatory efficacy in vivo. For drug development professionals, this compound represents a promising candidate for further investigation in the management of inflammatory conditions. Future research should focus on directly comparing the anti-inflammatory effects of this compound with other forms of berberine in well-controlled preclinical and clinical studies to fully elucidate its therapeutic advantages.

References

Initial Investigation into Berberine Tannate's Anticancer Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its multifaceted pharmacological activities, including a pronounced potential in cancer therapy. This technical guide provides an in-depth analysis of the initial investigations into the anticancer properties of berberine tannate, focusing on the core active component, berberine. The document summarizes the current understanding of its mechanisms of action, including the modulation of critical signaling pathways, induction of apoptosis, and inhibition of cell proliferation and metastasis across various cancer cell lines. Quantitative data from preclinical studies are presented to offer a comparative perspective on its efficacy. Furthermore, detailed experimental protocols and visual representations of key signaling pathways are provided to aid in the design and interpretation of future research in this promising area of oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Berberine, the primary active constituent of Berberis species, has been extensively studied for its broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, a salt of berberine, is investigated for its potential to enhance the bioavailability and therapeutic efficacy of berberine. This guide focuses on the anticancer potential of the berberine moiety, derived from studies on berberine and its salts. The anticancer effects of berberine are attributed to its ability to modulate multiple cellular signaling pathways, thereby inhibiting tumor growth and inducing cancer cell death.[1]

Mechanisms of Anticancer Action

The anticancer activity of berberine is multifaceted, involving the regulation of several key cellular processes. These include the induction of apoptosis (programmed cell death), activation of autophagy (cellular self-digestion), inhibition of cell proliferation and metastasis, and modulation of the tumor microenvironment.[2][3]

Modulation of Signaling Pathways

Berberine exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.[1][4]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Berberine has been shown to suppress the PI3K/Akt/mTOR signaling cascade, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][4] It can upregulate PTEN, a negative regulator of the PI3K/Akt pathway.[4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a vital role in cell proliferation, differentiation, and apoptosis. Berberine can deactivate the MAPK signaling pathway, contributing to the inhibition of cancer cell proliferation and induction of cell cycle arrest.[1][2]

  • AMPK Pathway: Berberine is a potent activator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] Activation of AMPK by berberine can lead to the inhibition of cancer cell growth and induction of apoptosis, partly through the suppression of the mTOR pathway.[5]

  • p53 Pathway: The tumor suppressor protein p53 is critical for preventing cancer formation. Berberine can induce the nucleolar stress response and upregulate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Berberine can suppress the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[1]

Quantitative Data on Anticancer Effects

The following tables summarize quantitative data from various preclinical studies investigating the anticancer effects of berberine. This data provides a comparative overview of its potency across different cancer types.

Cancer TypeCell LineIC50 (µM)EffectReference
Colon Cancer HCT116~100Suppression of cell viability, induction of apoptosis[4][6]
Pancreatic Cancer MiaPaCa-20.3 - 6Inhibition of DNA synthesis and proliferation[4][6]
Breast Cancer Not Specified80Induction of apoptosis via AMPK-p53 pathway[2]

Note: The data presented is for berberine, the active component of this compound.

Experimental Protocols

This section outlines typical methodologies used in the preclinical evaluation of berberine's anticancer potential.

Cell Culture and Viability Assays
  • Cell Lines: Human cancer cell lines such as HCT116 (colon), MiaPaCa-2 (pancreatic), and various breast cancer cell lines are commonly used.[2][4][6]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates at a specific density.

    • After 24 hours, treat the cells with varying concentrations of berberine for specified durations (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is then calculated.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with berberine for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Treat cells with berberine.

    • Lyse the cells and measure the activity of caspases (e.g., caspase-3, -9) using colorimetric or fluorometric substrate assays.[6]

Western Blot Analysis
  • Treat cells with berberine and then lyse them to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p53, Bcl-2, Bax).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualization of Key Signaling Pathways and Workflows

Signaling Pathways

Berberine This compound (Berberine) PI3K PI3K Berberine->PI3K Inhibits MAPK MAPK Berberine->MAPK Inhibits AMPK AMPK Berberine->AMPK Activates p53 p53 Berberine->p53 Upregulates NFkB NF-κB Berberine->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition ERK ERK MAPK->ERK ERK->Proliferation AMPK->mTOR Inhibits Apoptosis_Induction Induction of Apoptosis p53->Apoptosis_Induction NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by berberine in cancer cells.

Experimental Workflow

cluster_assays In Vitro Assays Start Start: Cancer Cell Lines Treatment Treatment with This compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Potential DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro anticancer studies.

Conclusion and Future Directions

The initial investigation into the anticancer potential of this compound, through the extensive research on its active component berberine, reveals a promising natural compound with multifaceted mechanisms of action. Berberine demonstrates significant inhibitory effects on cancer cell proliferation, survival, and metastasis by modulating key signaling pathways such as PI3K/Akt/mTOR, MAPK, and AMPK.

Future research should focus on several key areas:

  • This compound Specific Studies: Conduct comprehensive studies to directly evaluate the pharmacokinetics, pharmacodynamics, and anticancer efficacy of this compound to understand any advantages conferred by the tannate salt form.

  • In Vivo Studies: More extensive in vivo studies using animal models are necessary to validate the in vitro findings and to assess the safety and efficacy of this compound in a whole-organism context.

  • Clinical Trials: Well-designed clinical trials are warranted to translate the promising preclinical findings into clinical applications for cancer prevention and treatment.[7][8]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.[2][9]

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of berberine (B55584) in berberine tannate. This compound, a salt of the isoquinoline (B145761) alkaloid berberine and the polyphenol tannic acid, presents unique analytical challenges due to the complex and variable nature of tannic acid and the poor solubility of the salt. This application note provides a comprehensive protocol for method development, including sample preparation, chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines. All quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams.

Introduction

Berberine is a natural alkaloid with a wide range of pharmacological activities.[1] It is often formulated as this compound to improve its stability and reduce its bitter taste.[1] Tannic acid, however, is not a single chemical entity but a mixture of polygalloyl esters, which complicates the analytical method development for this compound.[2][3][4][5] A robust and reliable HPLC method is crucial for the quality control and standardization of this compound in raw materials and finished pharmaceutical products. This note describes the development and validation of such a method.

Chemical Structures

A clear understanding of the chemical structures of the components is fundamental to the method development process.

  • Berberine: A quaternary isoquinoline alkaloid.[6][7][8][9]

  • Tannic Acid: A complex mixture of polygalloyl esters of glucose or quinic acid.[2][3][4][5][10]

  • This compound: A salt formed between the cationic berberine and the anionic phenolate (B1203915) groups of tannic acid.[11][12]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Berberine Chloride Reference Standard

  • Tannic Acid Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient is necessary to separate berberine from the complex mixture of tannins. A recommended starting gradient is outlined in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Berberine has absorbance maxima around 265 nm, 345 nm, and 421 nm.[13][14][15] Tannic acid absorbs around 270-280 nm. For specificity, monitoring at 345 nm is recommended for berberine quantification. A PDA detector will be invaluable for monitoring peak purity.

  • Injection Volume: 10 µL

Sample Preparation

The poor solubility of this compound in common HPLC solvents is a critical challenge.[16] A key step is the dissociation of the berberine-tannin complex.

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (Berberine): Accurately weigh about 10 mg of Berberine Chloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and 0.1 M hydrochloric acid to obtain a stock solution of approximately 100 µg/mL of berberine.

  • Sample Stock Solution (this compound): Accurately weigh an amount of this compound equivalent to about 10 mg of berberine into a 100 mL volumetric flask. Add 50 mL of methanol and 1 mL of 1 M hydrochloric acid. Sonicate for 15 minutes to aid dissolution and dissociation of the complex. Dilute to volume with methanol and mix well.

  • Working Solutions: Filter the stock solutions through a 0.45 µm syringe filter before injection. Prepare working standard and sample solutions by diluting the stock solutions with the initial mobile phase composition.

Method Development Strategy

The primary goal is to achieve a sharp, symmetrical peak for berberine, well-resolved from any peaks originating from tannic acid and potential impurities.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank solution (diluent).

    • Inject a solution of tannic acid standard.

    • Inject a solution of berberine standard.

    • Inject the this compound sample solution.

    • Assess for any interference at the retention time of the berberine peak. Use the PDA detector to evaluate peak purity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of berberine standard across a range of 50% to 150% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range will be determined from the linearity, accuracy, and precision studies.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform recovery studies by spiking a placebo (if available) or a known low-concentration sample with known amounts of berberine standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the this compound sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • pH of the aqueous mobile phase (e.g., ± 0.1 units)

    • Analyze the system suitability parameters and the assay results for each condition.

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data for Berberine | Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD | | :--- | :--- | :--- | :--- | | Level 1 | | | | | Level 2 | | | | | Level 3 | | | | | Level 4 | | | | | Level 5 | | | | | Regression Analysis | Value | | Correlation Coefficient (r²) | | | Slope | | | y-intercept | |

Table 2: Accuracy (Recovery) Data

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, n=3) Mean Recovery (%) %RSD
80%
100%

| 120% | | | | |

Table 3: Precision Data

Precision Type Sample Assay (% of Label Claim, n=6) Mean Assay (%) %RSD
Repeatability 1-6

| Intermediate Precision | 1-6 | | | |

Table 4: LOD and LOQ

Parameter Method Result (µg/mL)
LOD Signal-to-Noise (3:1)

| LOQ | Signal-to-Noise (10:1) | |

Table 5: Robustness Study

Parameter Varied Modification System Suitability Assay Result
Flow Rate +0.1 mL/min Pass/Fail
-0.1 mL/min Pass/Fail
Column Temperature +2 °C Pass/Fail
-2 °C Pass/Fail

| ... | ... | ... | ... |

Signaling Pathways and Experimental Workflows

Conceptual Diagram of Chromatographic Separation:

ChromatographicSeparation cluster_0 Mobile Phase cluster_1 HPLC System cluster_2 Analyte Interaction A A: 0.1% Formic Acid in Water Injector Injector B B: 0.1% Formic Acid in ACN Column C18 Column Injector->Column Sample Injection Detector PDA Detector Column->Detector Elution Chromatogram Chromatogram (Berberine elutes before Tannins) Detector->Chromatogram Signal Berberine Berberine (more polar) Berberine->Column Weak Interaction Tannins Tannins (less polar) Tannins->Column Stronger Interaction ValidationWorkflow Start Finalized HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

References

Quantitative Analysis of Berberine Tannate in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) is a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids found in various plants, including those of the Berberis (barberry) genus. In many plant extracts, berberine exists as berberine tannate, a complex of berberine and tannic acid. This form can influence the compound's solubility, bioavailability, and overall therapeutic efficacy. Accurate quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Data Summary

The following tables summarize the berberine content found in various plant extracts. It is important to note that these studies quantified berberine, and not explicitly this compound. The presented values are typically for the berberine alkaloid itself.

Table 1: Berberine Content in Various Berberis Species

Plant SpeciesPlant PartBerberine Content (% w/w)Reference
Berberis aristataStem3.18%[1]
Berberis tinctoriaStem1.46%[1]
Berberis asiaticaNot Specified1.74% (± 0.032)[2]
Berberis lyciumNot Specified0.165% (± 0.009)[2]
Berberis aristataFruit0.033%[3]
Berberis vulgarisBark~5%[4]

Table 2: Berberine Content in Other Plant Species

Plant SpeciesPlant PartBerberine Content (% w/w)Reference
Coscinium fenestratumShade-dried samples4.06%[5]
Tinospora cordifoliaNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC

This protocol is adapted from established methods for berberine analysis and includes specific steps for handling the this compound complex as described in pharmacopeial monographs[7].

1. Sample Preparation (Extraction)

  • Objective: To extract berberine from the plant matrix, breaking the tannate complex to ensure the free alkaloid is available for analysis.

  • Procedure:

    • Weigh accurately about 0.2 g of the powdered plant extract.

    • To the sample, add 10 mL of methanol (B129727) and 0.4 mL of 1 mol/L hydrochloric acid TS[7]. The acidic condition helps to dissociate the berberine-tannin complex.

    • Sonicate the mixture for 30 minutes.

    • Add water to make up the volume to 200 mL[7].

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (1:1) containing 3.4 g/L of monobasic potassium phosphate (B84403) and 1.7 g/L of sodium lauryl sulfate[7].

  • Flow Rate: Adjust the flow rate so that the retention time of berberine is about 10 minutes[7]. A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: 40°C[7].

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

3. Calibration Curve

  • Prepare a stock solution of berberine standard (e.g., berberine hydrochloride) in methanol.

  • Prepare a series of working standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Quantification

  • Inject the prepared sample solution into the HPLC system.

  • Identify the berberine peak based on the retention time of the standard.

  • Calculate the concentration of berberine in the sample using the calibration curve.

  • The content of this compound can be calculated based on the molecular weights of berberine and tannic acid, if required, although results are typically reported as berberine content.

Protocol 2: Quantitative Analysis of Berberine by UPLC-MS/MS

This protocol offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with low concentrations of berberine or complex matrices.

1. Sample Preparation

  • Follow the same extraction procedure as described in Protocol 1 to ensure the dissociation of the this compound complex.

  • Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the instrument.

2. UPLC-MS/MS Conditions

  • Column: A suitable UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 10 mM ammonium formate/0.1% formic acid in water (A) and acetonitrile (B)[8].

  • Flow Rate: 0.25 mL/min[8].

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the precursor to product ion transition for berberine (e.g., m/z 336.1 → 320.0)[9].

3. Calibration and Quantification

  • Prepare a calibration curve using a berberine standard as described in Protocol 1.

  • Quantify the berberine concentration in the sample based on the peak area of the specific MRM transition and the calibration curve.

Signaling Pathways and Experimental Workflows

Berberine is known to modulate several key signaling pathways involved in various cellular processes. The following diagrams illustrate these pathways and a general experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Berberis sp.) extraction Extraction with Acidified Methanol plant_material->extraction Dissociate Tannate Complex filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV/Vis filtration->hplc uplc_ms UPLC-MS/MS filtration->uplc_ms quantification Quantification using Calibration Curve hplc->quantification uplc_ms->quantification reporting Reporting Berberine Content quantification->reporting

Fig. 1: Experimental workflow for this compound analysis.

ampk_pathway berberine Berberine ampk AMPK berberine->ampk Activates mTOR mTOR ampk->mTOR Inhibits downstream Cell Growth and Proliferation mTOR->downstream Promotes

Fig. 2: Berberine activates the AMPK signaling pathway.

mapk_pathway berberine Berberine mapk MAPK Pathway (p38, JNK, ERK) berberine->mapk Inhibits inflammation Inflammation and Cell Proliferation mapk->inflammation Mediates

Fig. 3: Berberine inhibits the MAPK signaling pathway.

pi3k_akt_mtor_pathway berberine Berberine pi3k PI3K berberine->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival and Proliferation mtor->cell_survival Promotes

Fig. 4: Berberine inhibits the PI3K/AKT/mTOR pathway.

Conclusion

The quantitative analysis of this compound in plant extracts requires specific sample preparation to ensure the complete extraction of berberine. The provided HPLC and UPLC-MS/MS protocols are robust and reliable for this purpose. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Understanding the modulation of key signaling pathways by berberine provides a basis for its therapeutic applications and further drug development.

References

Application Notes and Protocols for Berberine Tannate Cell-Based Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of berberine (B55584) tannate on various cell lines. This document details the challenges associated with the poor solubility of berberine tannate and provides a robust protocol for determining cell viability using a colorimetric MTT assay. Additionally, it includes a summary of the known mechanisms of action of berberine and its effect on key signaling pathways involved in cell proliferation and apoptosis.

Introduction

Berberine, an isoquinoline (B145761) alkaloid, has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis and inhibit proliferation in a wide range of cancer cell lines. This compound, a salt of berberine with tannic acid, is a less studied form of this compound. A significant challenge in working with this compound is its poor solubility in aqueous solutions, including cell culture media. This protocol provides specific steps to address this solubility issue to enable accurate assessment of its cytotoxic activity.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of berberine (not this compound) in various human cancer cell lines, as determined by the MTT assay after 48 hours of treatment. These values can serve as a reference for designing dose-response experiments with this compound, although the potency may differ due to the tannate salt.

Cell LineCancer TypeIC50 (µM)
HT29Colon Cancer52.37 ± 3.45
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14
HelaCervical Carcinoma245.18 ± 17.33
MCF-7Breast Cancer272.15 ± 11.06

Experimental Protocols

Protocol for Determining Cell Viability using MTT Assay

This protocol is designed to assess the cytotoxicity of this compound, a compound with low aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Selected cancer cell line (e.g., HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its poor solubility in aqueous solutions, a high-concentration stock solution of this compound should be prepared in 100% DMSO.

    • For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to make a 10 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution. Visually inspect for any particulates.

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Important: To avoid precipitation, the final concentration of DMSO in the wells should not exceed 0.5%. For example, to achieve a final concentration of 100 µg/mL of this compound from a 10 mg/mL stock, you would perform a 1:100 dilution. This would result in a final DMSO concentration of 1%. To keep the DMSO concentration below 0.5%, a two-step dilution is recommended. First, dilute the stock solution in DMSO to an intermediate concentration, and then further dilute in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in 100% DMSO serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilute->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for the this compound cell viability assay.

Berberine is known to induce apoptosis through multiple signaling pathways. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

signaling_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Berberine Berberine Bax Bax Berberine->Bax Bcl2 Bcl-2 Berberine->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bak Bak Bak->Mitochondrion Bcl2->Mitochondrion BclXL Bcl-xL BclXL->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of berberine-induced apoptosis.

Application Notes and Protocols for In Vivo Administration of Berberine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Berberine (B55584) Tannate: While the focus of this document is on the in vivo administration of berberine, it is important to note that specific research on berberine tannate in rodent models is limited in the publicly available scientific literature. The following protocols and data are based on studies using other forms of berberine, most commonly berberine hydrochloride. The tannate salt form may influence the solubility, absorption, and overall bioavailability of berberine, and therefore, these protocols should be adapted and validated accordingly when using this compound.

Introduction

Berberine is a natural isoquinoline (B145761) alkaloid with a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-diarrheal, and gut microbiota-modulating effects.[1][2][3][4] These application notes provide a comprehensive overview of the in vivo administration of berberine in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the in vivo administration of berberine in rodent models.

Table 1: Pharmacokinetic Parameters of Berberine in Rodents

ParameterSpeciesDose and RouteCmaxTmaxAUCAbsolute Bioavailability (%)Reference
BerberineRat100 mg/kg (oral)9.48 ng/mL-46.5 ng·h/mL0.68[5]
BerberineRat48.2 mg/kg (oral)---0.37[6]
BerberineRabbit50 mg/kg (oral)0.411 µg/mL---[5]
Demethyleneberberine (metabolite)Rat20 mg/kg (intragastric)60.22 ± 12.53 ng/mL0.08 ± 0.00 h29.83 ± 2.14 ng·h/mL2.44[7]
Demethyleneberberine (metabolite)Rat40 mg/kg (intragastric)308.25 ± 103.86 ng/mL0.08 ± 0.00 h133.36 ± 33.20 ng·h/mL5.92[7]
Demethyleneberberine (metabolite)Mouse40 mg/kg (intragastric)177.15 ± 11.73 ng/mL0.08 ± 0.00 h264.61 ± 25.01 ng·h/mL4.47[7]

Table 2: Efficacy of Berberine in Rodent Models of Disease

Disease ModelSpeciesDose and RouteDurationKey FindingsReference
Type 2 DiabetesRat (Sprague-Dawley)200 mg/kg/day (gavage)4 weeksSignificantly improved oral glucose tolerance; Fasting glucose lowered to 4.0 ± 0.2 mmol·L⁻¹ from 15.3 ± 1.9 mmol·L⁻¹ in diabetic controls.[8]
Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)Mouse0.5 and 1 mg/kg (i.p.)Single doseSignificantly prolonged time to diarrhea in a castor oil-induced diarrhea model.[9]
Chemical CarcinogenesisMouse0.5, 2.5, or 5.0 mg/kg-Significantly reduced tumor incidence induced by 20-methylcholanthrene.[10]
Chemical CarcinogenesisRat10, 25, or 50 mg/kg20 weeksSignificantly reduced markers of liver injury in N-nitrosodiethylamine-induced carcinogenesis.[10]
Ulcerative ColitisRodent models (meta-analysis)VariousVariousReduced disease activity index, colon length loss, and histological colitis score.[3][11]

Experimental Protocols

General Preparation and Administration of Berberine

Materials:

  • Berberine (specify salt form, e.g., hydrochloride)

  • Vehicle (e.g., sterile saline, distilled water, 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of berberine powder.

    • Dissolve or suspend the powder in the chosen vehicle to the desired final concentration. Sonication may be required to aid dissolution or create a uniform suspension.

    • Prepare fresh daily to ensure stability.

  • Animal Handling:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

  • Administration:

    • Oral Gavage:

      • Gently restrain the rodent.

      • Insert the gavage needle carefully into the esophagus and deliver the berberine solution directly into the stomach.

      • The volume administered is typically between 5-10 mL/kg for rats and 10-20 mL/kg for mice.

    • Intraperitoneal (i.p.) Injection:

      • Restrain the rodent and locate the lower abdominal quadrant.

      • Insert the needle at a 30-45 degree angle to avoid puncturing internal organs.

      • Inject the berberine solution.

Protocol for Induction of Type 2 Diabetes and Berberine Treatment in Rats

This protocol is adapted from a study investigating the effects of berberine on insulin (B600854) sensitivity in diabetic rats.[8]

Animal Model: Male Sprague-Dawley rats.

Induction of Diabetes:

  • Feed rats a high-fat diet for a specified period.

  • Administer a low dose of streptozotocin (B1681764) (STZ) to induce diabetes.

Berberine Treatment:

  • Prepare a solution of berberine in 0.9% saline.

  • Administer berberine at a dose of 200 mg/kg/day via oral gavage for 4 weeks.

  • The control group receives the vehicle (0.9% saline) only.

Outcome Measures:

  • Oral Glucose Tolerance Test (OGTT)

  • Vascular dilation in isolated mesenteric artery rings

Protocol for Castor Oil-Induced Diarrhea Model in Mice

This protocol is based on a study evaluating the anti-diarrheal effects of berberine.[9]

Animal Model: Mice.

Induction of Diarrhea:

  • Administer castor oil orally to induce diarrhea.

Berberine Treatment:

  • Administer berberine at doses of 0.5 and 1 mg/kg via intraperitoneal (i.p.) injection 15 minutes before castor oil administration.

  • The control group receives a saline injection.

Outcome Measures:

  • Time to the first diarrheal episode.

  • Total number of diarrheal episodes over a specified time period.

Signaling Pathways and Experimental Workflows

Berberine's Action in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Berberine has been shown to improve symptoms of IBS-D, potentially through its interaction with opioid receptors.[2][9]

IBS_D_Pathway Berberine Berberine MOR_DOR Mu- (MOR) and Delta- (DOR) Opioid Receptors Berberine->MOR_DOR Activates Hypermotility Hypermotility MOR_DOR->Hypermotility Inhibits Secretion Excessive Secretion MOR_DOR->Secretion Inhibits Nociception Nociception MOR_DOR->Nociception Inhibits IBS_D_Symptoms IBS-D Symptoms Hypermotility->IBS_D_Symptoms Secretion->IBS_D_Symptoms Nociception->IBS_D_Symptoms

Caption: Berberine's mechanism in alleviating IBS-D symptoms.

Experimental Workflow for Evaluating Berberine in a Rodent Model of Type 2 Diabetes

Diabetes_Workflow start Start animal_model Select Rodent Model (e.g., Sprague-Dawley Rats) start->animal_model induction Induce Type 2 Diabetes (High-Fat Diet + STZ) animal_model->induction grouping Randomly Assign to Groups (Control vs. Berberine) induction->grouping treatment Administer Berberine or Vehicle (e.g., 200 mg/kg/day, oral gavage) grouping->treatment outcome Assess Outcome Measures (e.g., OGTT, Vascular Function) treatment->outcome analysis Data Analysis and Interpretation outcome->analysis end End analysis->end

References

Application Notes and Protocols for Developing a Stable Oral Formulation of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[1] However, its clinical application via oral administration is significantly hampered by poor bioavailability, which is attributed to low aqueous solubility, rapid metabolism, and P-glycoprotein mediated efflux.[2] Berberine tannate, a salt of berberine with tannic acid, is practically insoluble in water, presenting a significant formulation challenge.[3][4]

These application notes provide a comprehensive guide to developing a stable and effective oral formulation of this compound. The protocols outlined below cover essential experiments for characterizing the physicochemical properties of this compound and evaluating the performance of various formulation strategies aimed at enhancing its oral bioavailability.

Challenges in Oral Formulation of this compound

The primary obstacle in formulating this compound for oral delivery is its extremely low solubility in aqueous media. This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs.[5][6] Consequently, the amount of berberine reaching the systemic circulation is minimal, limiting its therapeutic efficacy.

Key Challenges:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in gastrointestinal fluids.[3][4]

  • Low Dissolution Rate: The undissolved particles have a small surface area available for absorption.

  • Rapid Metabolism: Berberine is subject to significant first-pass metabolism in the gut and liver.[2][7]

  • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump, which actively transports the absorbed drug back into the intestinal lumen.[7]

Formulation Strategies to Enhance Bioavailability

To overcome the challenges mentioned above, various formulation strategies can be employed. The selection of a suitable approach will depend on the desired release profile and manufacturing considerations.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate by creating a high-energy amorphous form and increasing the surface area for dissolution.[8][9][10]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution rates.[11][12][13][14]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or liposomes can improve its solubility and facilitate its absorption through the lymphatic pathway, thereby bypassing first-pass metabolism.[15]

Experimental Protocols

The following protocols describe the key experiments for characterizing this compound and evaluating the developed formulations.

Pre-formulation Studies

Objective: To determine the equilibrium solubility of this compound in various physiologically relevant media.

Protocol:

  • Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and purified water.

  • Add an excess amount of this compound powder to a known volume of each medium in separate sealed containers.

  • Agitate the samples at a constant temperature (37 ± 0.5 °C) using a shaker for 24-48 hours to ensure equilibrium is reached.[16]

  • After agitation, allow the suspensions to settle.

  • Filter the supernatant through a 0.45 µm syringe filter to remove undissolved particles.

  • Dilute the filtered samples appropriately with the respective medium.

  • Quantify the concentration of berberine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the solubility in mg/mL.

Formulation Development

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.

Protocol (Solvent Evaporation Method):

  • Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a suitable grade of Polyethylene Glycol (PEG)).

  • Dissolve a specific weight ratio of this compound and the chosen carrier in a common volatile solvent (e.g., ethanol (B145695) or methanol).

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Characterization of Formulations

Objective: To evaluate and compare the dissolution rate of the developed this compound formulation with the pure drug.

Protocol (USP Apparatus II - Paddle Method): [17]

  • Prepare 900 mL of dissolution medium (e.g., SGF or SIF) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5 °C.

  • Set the paddle rotation speed to a suitable rate (e.g., 50 or 75 RPM).[18]

  • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of berberine) or pure this compound powder into the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the samples for berberine concentration using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Objective: To assess the intestinal permeability of the this compound formulation in an in vitro model.[19][20][21][22][23]

Protocol:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dissolve the this compound formulation in the transport buffer at a non-toxic concentration.

  • For apical to basolateral (A-B) transport (absorptive direction), add the drug solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral to apical (B-A) transport (secretory direction), add the drug solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of berberine in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.[22]

Stability Studies

Objective: To evaluate the physical and chemical stability of the developed this compound formulation under accelerated storage conditions.

Protocol (ICH Guidelines): [24][25][26][27][28]

  • Package the formulation in the proposed container closure system.

  • Store the samples in stability chambers under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a period of 6 months.[25]

  • At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples and evaluate them for:

    • Appearance: Visual inspection for any changes in color, odor, or physical state.

    • Assay: Quantification of berberine content to assess chemical degradation.

    • Dissolution: Perform dissolution testing to ensure the release profile remains consistent.

    • Related Substances: Analyze for the presence of degradation products using a stability-indicating HPLC method.

In Vivo Pharmacokinetic Study

Objective: To determine the oral bioavailability of the developed this compound formulation in an animal model.

Protocol (Rat Model): [29][30][31][32]

  • Use healthy adult male Sprague-Dawley or Wistar rats.

  • Fast the animals overnight before dosing, with free access to water.

  • Administer the this compound formulation and a control (e.g., pure this compound suspension) to different groups of rats via oral gavage at a specific dose.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect blood samples from the tail vein or via a cannula into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the concentration of berberine in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

  • Calculate the relative bioavailability of the formulation compared to the control.

Data Presentation

Table 1: Solubility of this compound in Different Media

MediumpHTemperature (°C)Solubility (mg/mL)
Simulated Gastric Fluid1.237< 0.01
Simulated Intestinal Fluid6.837< 0.01
Purified Water~7.037< 0.005

Table 2: Dissolution Profile of this compound Formulations

Time (min)Pure this compound (% Dissolved)Solid Dispersion Formulation (% Dissolved)
152.5 ± 0.835.2 ± 3.1
304.1 ± 1.268.7 ± 4.5
606.8 ± 1.585.4 ± 5.2
1209.2 ± 2.192.1 ± 4.8

Table 3: Caco-2 Permeability of this compound Formulations

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Pure this compound0.5 ± 0.12.8 ± 0.45.6
Solid Dispersion Formulation2.1 ± 0.33.5 ± 0.51.7

Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pure this compound15.3 ± 3.82.098.7 ± 21.5100
Solid Dispersion Formulation78.2 ± 15.11.5456.2 ± 89.3462.2

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_stability Stability Studies cluster_invivo In Vivo Evaluation solubility Solubility Determination solid_dispersion Solid Dispersion Preparation solubility->solid_dispersion nanoparticles Nanoparticle Formulation solubility->nanoparticles lipid_based Lipid-Based Formulation solubility->lipid_based dissolution Dissolution Testing solid_dispersion->dissolution nanoparticles->dissolution lipid_based->dissolution permeability Caco-2 Permeability dissolution->permeability stability Accelerated Stability Testing permeability->stability pk_study Pharmacokinetic Study (Rats) stability->pk_study

Caption: Experimental workflow for developing an oral this compound formulation.

berberine_ampk_pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction AMPK->Autophagy Promotes Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism Inflammation Reduced Inflammation AMPK->Inflammation Suppresses

Caption: Simplified signaling pathway of berberine via AMPK activation.

berberine_gut_microbiota Berberine Oral Berberine Gut_Microbiota Gut Microbiota Berberine->Gut_Microbiota Modulates Metabolites Active Metabolites (e.g., Dihydroberberine) Gut_Microbiota->Metabolites Metabolizes Berberine to SCFA Increased SCFA Production Gut_Microbiota->SCFA Absorption Increased Absorption Metabolites->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Gut_Barrier Improved Gut Barrier Function SCFA->Gut_Barrier

Caption: Interaction of berberine with the gut microbiota to enhance bioavailability.

References

Application Notes and Protocols for Berberine Tannate Nanoparticle Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of berberine (B55584) tannate nanoparticles for targeted drug delivery applications. Berberine, a natural isoquinoline (B145761) alkaloid, exhibits a wide range of pharmacological activities, including anticancer effects. However, its clinical application is often hindered by poor solubility and low bioavailability. Formulation into nanoparticles, particularly through the use of tannic acid to form berberine tannate, presents a promising strategy to enhance its therapeutic efficacy.

Introduction to this compound Nanoparticles

Berberine exerts its therapeutic effects, particularly in cancer, by modulating various cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. The formulation of berberine into tannate nanoparticles aims to improve its delivery to target sites, enhance cellular uptake, and provide a sustained release profile, thereby increasing its overall therapeutic index. Tannic acid, a naturally occurring polyphenol, can interact with berberine to form stable nanoparticles.

Data Presentation: Physicochemical Characterization

The following tables summarize typical quantitative data for berberine-loaded nanoparticles. Note that specific values for this compound nanoparticles may vary and should be determined experimentally.

Table 1: Particle Size and Zeta Potential of Berberine-Loaded Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Berberine-loaded PLGA Nanoparticles234 ± 2.480.324-8.0 ± 1.35
Berberine-loaded Solid Lipid Nanoparticles76.8-+7.87
Berberine-loaded Chitosan-Alginate Nanoparticles202.2 ± 4.90.236 ± 0.02-14.8 ± 1.1
Berberine-loaded Zein Nanoparticles191.5 - 251.80.418 - 0.701-

Data compiled from multiple sources for illustrative purposes.[1][2][3][4]

Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of Berberine-Loaded Nanoparticles

Nanoparticle FormulationDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release (at 24h)
Berberine-loaded PLGA Nanoparticles8.4285.2~60% (at 48h)
Berberine-loaded Solid Lipid Nanoparticles4.258-
Berberine-loaded Chitosan-Alginate Nanoparticles8.55 ± 0.2385.69 ± 2.675.06 ± 4.2%
Berberine-loaded PLA Nanoparticles7.581>80% (pH 5.8)

Data compiled from multiple sources for illustrative purposes.[1][2][3][5]

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol is adapted from a patented synthesis process for this compound.

Materials:

  • Berberine hydrochloride

  • Tannic acid solution (15%)

  • Sodium carbonate solution (10%)

  • Purified water

  • Nitrogen gas

Procedure:

  • Add purified water to a reaction vessel and heat to 80-85°C with stirring.

  • Add berberine hydrochloride to the heated water and stir until fully dissolved.

  • Introduce nitrogen gas into the reaction vessel to create an inert atmosphere.

  • Cool the solution to 70°C and slowly add 10% sodium carbonate solution to neutralize the berberine hydrochloride. The pH should be between 7 and 8.

  • Continue stirring for 10 minutes after neutralization is complete.

  • Cool the solution to below 60°C and slowly add a 15% tannic acid solution to precipitate the this compound.

  • Continue stirring for 30 minutes at 50-60°C after the addition of tannic acid is complete.

  • Cool the mixture to below 30°C.

  • Collect the precipitated this compound nanoparticles by centrifugation.

  • Wash the nanoparticles with purified water until the supernatant is clear and tests negative for chloride ions (e.g., with silver nitrate (B79036) solution) and unreacted tannic acid (e.g., with ferric chloride solution, which will turn blue-black in the presence of tannic acid).[6]

  • Dry the purified this compound nanoparticles at 60°C.

Characterization of this compound Nanoparticles

3.2.1. Particle Size and Zeta Potential Analysis

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Protocol:

    • Disperse the synthesized this compound nanoparticles in purified water or a suitable buffer.

    • Sonicate the dispersion for 5-10 minutes to ensure homogeneity.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

    • Perform all measurements in triplicate.[7]

3.2.2. Determination of Drug Loading and Encapsulation Efficiency

  • Protocol:

    • Accurately weigh a known amount of dried this compound nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents) to release the encapsulated berberine.

    • Centrifuge the solution to pellet any insoluble material.

    • Quantify the amount of berberine in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at the maximum absorption wavelength of berberine, around 345 nm) or High-Performance Liquid Chromatography (HPLC).[5]

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release kinetics of berberine from the nanoparticles.

Materials:

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)

  • Shaking incubator or water bath

Protocol:

  • Accurately weigh a specific amount of this compound nanoparticles and disperse them in a known volume of release medium (PBS).

  • Transfer the nanoparticle dispersion into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in a larger vessel containing a known volume of the same release medium.

  • Place the vessel in a shaking incubator at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the vessel and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of berberine in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released against time to obtain the release profile.[8][9]

Cellular Uptake and Cytotoxicity Assays

3.4.1. Cell Culture

  • Select an appropriate cancer cell line for the study (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

3.4.2. Cellular Uptake Study

  • Protocol using Fluorescence Microscopy:

    • Seed the cancer cells in a multi-well plate with glass coverslips and allow them to adhere overnight.

    • Treat the cells with this compound nanoparticles (berberine is naturally fluorescent) at a specific concentration for different time points (e.g., 1, 4, 12, 24 hours).

    • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on glass slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.[10]

3.4.3. Cytotoxicity Assay (MTT Assay)

  • Protocol:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of free berberine and this compound nanoparticles for 24, 48, or 72 hours. Include untreated cells as a control.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 (the concentration required to inhibit 50% of cell growth).[1][11]

In Vivo Targeted Drug Delivery and Efficacy Study

Animal Model:

  • Use an appropriate animal model, such as immunodeficient mice (e.g., nude or SCID mice), for tumor xenograft studies.

Protocol:

  • Inject cancer cells subcutaneously into the flank of the mice to establish tumors.

  • Once the tumors reach a palpable size, randomly divide the mice into different treatment groups (e.g., control, free berberine, this compound nanoparticles).

  • Administer the treatments intravenously or intraperitoneally at a predetermined dosage and schedule.

  • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • For biodistribution studies, major organs can also be collected to assess the accumulation of the nanoparticles.[12]

Visualization of Key Processes and Pathways

Experimental Workflow for Nanoparticle Formulation and Evaluation

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Berberine Tannate Nanoparticles size Particle Size & Zeta Potential (DLS) synthesis->size Characterize loading Drug Loading & Encapsulation Efficiency synthesis->loading Quantify release In Vitro Drug Release (Dialysis) synthesis->release Assess uptake Cellular Uptake (Fluorescence Microscopy) synthesis->uptake Evaluate in Cells animal_model Tumor Xenograft Model synthesis->animal_model Test in Animals cytotoxicity Cytotoxicity Assay (MTT) uptake->cytotoxicity efficacy Antitumor Efficacy & Biodistribution animal_model->efficacy

Caption: Experimental workflow from synthesis to in vivo evaluation.

Berberine's Effect on the PI3K/AKT/mTOR Signaling Pathway

signaling_pathway Berberine This compound Nanoparticles PI3K PI3K Berberine->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the antimicrobial susceptibility of berberine (B55584) tannate, a compound formed from the alkaloid berberine and tannic acid. The protocols are based on established antimicrobial susceptibility testing (AST) standards with considerations for the properties of natural products.

Introduction

Berberine, an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has demonstrated a broad spectrum of antimicrobial activities.[1][2] Its mechanism of action is multifaceted, involving the disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with bacterial cell division.[3][4][5] Berberine tannate, a salt of berberine, is explored for its potential therapeutic benefits, which may include enhanced stability or modified bioavailability compared to other forms of berberine.[4] Accurate and reproducible antimicrobial susceptibility testing is crucial for evaluating its efficacy and potential clinical applications.

This document outlines protocols for three common AST methods: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion, adapted for the evaluation of this compound.

Data Presentation: Antimicrobial Activity of Berberine and this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of berberine and this compound against various bacterial strains as reported in the literature. This data provides a baseline for expected activity and aids in the selection of appropriate concentration ranges for testing.

Table 1: Minimum Inhibitory Concentrations (MICs) of Berberine

MicroorganismTesting MethodMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Agar Dilution64 - 256[6]
Staphylococcus aureusBroth Dilution51[7]
Coagulase-Negative StaphylococciNot Specified16 - 512[8]
Streptococcus agalactiaeBroth Dilution0.78[9]
Escherichia coliNot Specified2400[10]
Bacillus subtilisNot Specified3600[10]
Salmonella spp.Not Specified3950[10]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismTesting MethodMIC (µg/mL)Reference
Staphylococcus aureusNot Specified5[11]

Experimental Protocols

Preparation of this compound Stock Solution

Due to the nature of this compound, which is practically insoluble in water, proper solubilization is critical for accurate AST results.[12]

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds for antimicrobial testing.

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Solvent Control: It is essential to include a solvent control in all experiments to ensure that the concentration of DMSO used does not inhibit microbial growth. The final concentration of DMSO in the test medium should typically not exceed 1% (v/v).

Protocol 1: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 12 to serve as a sterility control.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10.

    • Discard 100 µL from the wells in column 10 to maintain a final volume of 100 µL in all test wells.

    • Column 11 will serve as the growth control (broth and inoculum only).

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to all wells from column 1 to 11. Do not inoculate column 12 (sterility control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Agar Dilution Method

This method is also used to determine the MIC and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar - MHA)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile tubes

  • Water bath

Procedure:

  • Agar Plate Preparation:

    • Melt the MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of sterile tubes, each containing a specific volume of molten agar.

    • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations after dilution in the agar. Ensure the final DMSO concentration is kept constant and below inhibitory levels.

    • Include a control plate with agar and the solvent (DMSO) at the highest concentration used in the test plates.

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Spot-inoculate a small, standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This qualitative method is used to assess the susceptibility of a bacterial strain to an antimicrobial agent by measuring the zone of growth inhibition.

Materials:

  • This compound stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Sterile petri dishes with MHA

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Sterile forceps

  • Incubator

Procedure:

  • Disk Preparation:

    • Aseptically apply a standardized volume (e.g., 10-20 µL) of the this compound stock solution onto sterile blank paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare control disks impregnated with the solvent (DMSO) only.

  • Inoculation:

    • Dip a sterile swab into the standardized bacterial inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disks and the solvent control disk onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The presence of a clear zone around the this compound disk and no zone around the solvent control disk indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism.

Mandatory Visualizations

G cluster_prep Preparation cluster_methods AST Methods cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_disk Disk Diffusion Berberine_Tannate_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution_Broth Serial Dilution in 96-well Plate Berberine_Tannate_Stock->Serial_Dilution_Broth Prepare_Agar_Plates Prepare Agar Plates with Varying Concentrations Berberine_Tannate_Stock->Prepare_Agar_Plates Prepare_Disks Impregnate Disks Berberine_Tannate_Stock->Prepare_Disks Bacterial_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate_Broth Inoculate Wells Bacterial_Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates Bacterial_Inoculum->Inoculate_Agar Inoculate_Plate_Disk Inoculate Agar Plate (Lawn) Bacterial_Inoculum->Inoculate_Plate_Disk Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate Plate Inoculate_Broth->Incubate_Broth Read_MIC_Broth Read MIC (No Turbidity) Incubate_Broth->Read_MIC_Broth Prepare_Agar_Plates->Inoculate_Agar Incubate_Agar Incubate Plates Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (No Growth) Incubate_Agar->Read_MIC_Agar Place_Disks Place Disks on Agar Prepare_Disks->Place_Disks Inoculate_Plate_Disk->Place_Disks Incubate_Disk Incubate Plate Place_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

G cluster_membrane Cell Membrane/Wall Disruption cluster_intracellular Intracellular Targets Berberine Berberine Membrane_Integrity Loss of Membrane Integrity Berberine->Membrane_Integrity Direct Interaction Cell_Wall Inhibition of Cell Wall Biosynthesis Berberine->Cell_Wall Protein_Synthesis Inhibition of Protein Synthesis Berberine->Protein_Synthesis Nucleic_Acid Inhibition of Nucleic Acid Synthesis Berberine->Nucleic_Acid FtsZ Inhibition of FtsZ (Cell Division Protein) Berberine->FtsZ Bacterial_Death Bacterial Cell Death Membrane_Integrity->Bacterial_Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death Nucleic_Acid->Bacterial_Death FtsZ->Bacterial_Death

Caption: Proposed antimicrobial mechanisms of action for berberine.

References

Application Notes and Protocols for Assessing Berberine Tannate's Effect on AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), an isoquinoline (B145761) alkaloid, has been extensively studied for its beneficial metabolic effects, largely attributed to its activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Berberine tannate, a salt of berberine and tannic acid, is suggested to offer enhanced bioavailability and stability compared to berberine alone, making it a compound of significant interest for therapeutic development.[3] Activation of AMPK by this compound is anticipated to lead to increased glucose uptake, enhanced fatty acid oxidation, and improved insulin (B600854) sensitivity.[3]

These application notes provide detailed protocols for assessing the efficacy of this compound in activating the AMPK signaling pathway in vitro. The methodologies described include the preparation of this compound for cell culture, analysis of AMPK activation and its downstream targets by Western blotting, a direct in vitro AMPK kinase activity assay, and a functional cellular assay for glucose uptake.

Preparation of this compound for In Vitro Studies

This compound is practically insoluble in water and common alcohols.[4] Therefore, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is required for cell culture experiments.

Protocol for this compound Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may aid in dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When treating cells, dilute the DMSO stock solution directly into the cell culture medium to achieve the final desired concentration.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. [5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

Assessment of AMPK and Downstream Target Phosphorylation by Western Blotting

This protocol details the detection of phosphorylated (activated) AMPK and its key downstream target, Acetyl-CoA Carboxylase (ACC), in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes) in appropriate culture vessels and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified duration (e.g., 30 minutes to 24 hours).[6][7] Include a vehicle control (DMSO) and a positive control (e.g., AICAR, a known AMPK activator).

b. Cell Lysis:

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Non-Radioactive In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of AMPK from cell lysates or purified enzyme preparations. This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[1][8]

a. Reagent Preparation:

  • Prepare cell lysates as described in the Western blotting protocol.

  • Prepare the kinase reaction buffer, ATP solution, and AMPK substrate peptide (e.g., SAMS peptide) according to the assay kit manufacturer's instructions.

b. Kinase Reaction:

  • In a white, opaque 96-well plate, add the cell lysate or purified AMPK enzyme.

  • Add the desired concentrations of this compound or a known AMPK inhibitor/activator.

  • Add the SAMS peptide substrate.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

c. ADP Detection:

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the AMPK activity.

Cellular Glucose Uptake Assay

This assay measures the effect of this compound on the uptake of glucose into cultured cells using a fluorescent glucose analog, 2-NBDG.[9][10]

a. Cell Culture and Treatment:

  • Seed cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in a 96-well black, clear-bottom plate and allow them to adhere and differentiate as required.

  • Starve the cells in glucose-free medium for 2-4 hours prior to the assay.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control, a positive control (e.g., insulin), and a negative control (e.g., a glucose uptake inhibitor like Phloretin).[11]

b. Glucose Uptake Measurement:

  • Add 2-NBDG to each well to a final concentration of 50-100 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Remove the 2-NBDG-containing medium and wash the cells three times with ice-cold PBS.

  • Add PBS to each well.

  • Measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation

The following tables summarize expected quantitative data based on studies using berberine, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Berberine on AMPK and ACC Phosphorylation

Cell LineBerberine Concentration (µM)Treatment TimeFold Increase in p-AMPK/AMPK RatioFold Increase in p-ACC/ACC RatioReference
HepG22024 h~2.0~2.8[12][13]
C2C12 Myotubes2024 h~2.4~2.8[12][13]
3T3-L1 Adipocytes230 minSignificant IncreaseSignificant Increase[7]
HCT1161524 hSignificant IncreaseSignificant Increase[6]

Table 2: Effect of Berberine on Cellular Glucose Uptake

Cell LineBerberine Concentration (µM)Treatment Time% Increase in Glucose Uptake (Basal)Reference
3T3-L1 Adipocytes26 h~109%[7][14]
L6 Myotubes2Not Specified~170%[7]
3T3-L1 Adipocytes56 hSignificant Increase[15]

Visualizations

AMPK_Signaling_Pathway Berberine_Tannate This compound Mitochondria Mitochondrial Respiration Inhibition Berberine_Tannate->Mitochondria AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC mTOR mTOR p_AMPK->mTOR GLUT4 GLUT4 Translocation (Increased) p_AMPK->GLUT4 p_ACC p-ACC (Inactive) ACC->p_ACC Phosphorylation Malonyl_CoA Malonyl-CoA (Decreased) p_ACC->Malonyl_CoA Fatty_Acid_Oxidation Fatty Acid Oxidation (Increased) Malonyl_CoA->Fatty_Acid_Oxidation p_mTOR p-mTOR (Inactive) mTOR->p_mTOR Phosphorylation Protein_Synthesis Protein Synthesis (Decreased) p_mTOR->Protein_Synthesis Glucose_Uptake Glucose Uptake (Increased) GLUT4->Glucose_Uptake

Caption: AMPK signaling pathway activated by this compound.

Experimental_Workflow Start Start: Cell Culture (e.g., L6, 3T3-L1, HepG2) Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Cell_Harvesting Cell Harvesting & Lysis Treatment->Cell_Harvesting Glucose_Uptake Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake Western_Blot Western Blotting (p-AMPK, p-ACC) Cell_Harvesting->Western_Blot Kinase_Assay AMPK Kinase Assay (Luminescence-based) Cell_Harvesting->Kinase_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Glucose_Uptake->Data_Analysis

Caption: Workflow for assessing this compound's effect on AMPK.

Logical_Relationship Berberine_Tannate This compound AMPK_Activation AMPK Activation Berberine_Tannate->AMPK_Activation Western_Blot Increased p-AMPK/AMPK Ratio (Western Blot) AMPK_Activation->Western_Blot Kinase_Assay Increased Kinase Activity (In Vitro Assay) AMPK_Activation->Kinase_Assay Downstream_Effects Downstream Effects AMPK_Activation->Downstream_Effects ACC_Phosphorylation Increased p-ACC (Western Blot) Downstream_Effects->ACC_Phosphorylation Glucose_Uptake Increased Glucose Uptake (Functional Assay) Downstream_Effects->Glucose_Uptake

Caption: Logical flow of experimental validation.

References

Application Notes & Protocols: Isolation of Berberine Tannate from Berberis Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Berberine (B55584) is a quaternary benzylisoquinoline alkaloid found in the roots, rhizomes, and stem bark of several plant species, most notably within the Berberis genus (e.g., Berberis aristata, Berberis vulgaris).[1][2][3] It is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects.[4][5][6] Berberine tannate, a salt of berberine and tannic acid, is a form used in certain pharmaceutical preparations, valued for its modified solubility and potential for sustained release.

This document provides detailed protocols for the extraction and isolation of berberine from Berberis species and its subsequent conversion to this compound.[7][8] The process is generally a two-stage procedure:

  • Stage 1: Extraction and Purification of Berberine. This involves extracting crude berberine from the plant matrix and purifying it, typically by crystallization as a hydrochloride or sulfate (B86663) salt.[9][10]

  • Stage 2: Synthesis of this compound. This involves a salt metathesis reaction where a purified berberine salt is reacted with tannic acid to precipitate the desired this compound.[7][11]

Data Presentation

Quantitative data regarding berberine content in various Berberis species and the efficiency of different extraction techniques are summarized below for comparative analysis.

Table 1: Berberine Content in Various Berberis Species and Plant Parts

Berberis SpeciesPlant PartBerberine Content (% w/w)Reference
Berberis vulgarisRoot Extract12.19%[12]
Berberis vulgarisRoot Bark~5.0%[13]
Berberis asiaticaNot Specified4.3%[14]
Berberis lyciumNot Specified4.0%[14]
Berberis aristataStem Bark3.18%[4]
Berberis aristataRoot (in winter)1.86%[4]
Berberis hispanicaRoot Bark1.43%[15]

Table 2: Comparison of Berberine Extraction Methods from Phellodendron Bark

Extraction MethodYield (mg/g)TimeRelative EfficiencyReference
Ultrasonic-Assisted (USE)~100 mg/g40-60 minHigh[14]
Distillation~50 mg/g>2 hoursMedium[14]
Soxhlet Extraction~40 mg/g>2 hoursLow[14]
Microwave-Assisted (MAE)~6 mg/g15 minHigh (for C. phellodendri)[14]

Experimental Workflows & Diagrams

The following diagrams illustrate the overall experimental workflow for isolating this compound and the specific chemical conversion step.

G Overall Workflow for this compound Isolation Plant Berberis Plant Material (Roots/Stem Bark) Grind Grinding & Drying Plant->Grind Preparation Extract Extraction (e.g., Microwave-Assisted with 80% Ethanol) Grind->Extract Process Filter Filtration & Concentration Extract->Filter Crude Crude Berberine Extract Filter->Crude Purify Purification / Salt Formation (Addition of HCl) Crude->Purify Crystallize Crystallization & Recrystallization (Low Temperature) Purify->Crystallize BerberineHCl Purified Berberine HCl Crystals Crystallize->BerberineHCl Dissolve Dissolution in Hot Water BerberineHCl->Dissolve React Reaction with Tannic Acid Solution Dissolve->React Precipitate Precipitation & Cooling React->Precipitate Final Filtration, Washing & Drying Precipitate->Final Product This compound Powder Final->Product

Caption: High-level workflow from raw Berberis material to purified this compound.

G Synthesis of this compound BerberineHCl Berberine Hydrochloride (C₂₀H₁₈ClNO₄) (Soluble in water) Reaction Salt Metathesis (Aqueous Phase) BerberineHCl->Reaction Reactant 1 TannicAcid Tannic Acid (C₇₆H₅₂O₄₆) (Aqueous Solution) TannicAcid->Reaction Reactant 2 BerberineTannate This compound (Insoluble Precipitate) Reaction->BerberineTannate Product 1 Byproduct Hydrochloric Acid (HCl) (Remains in Solution) Reaction->Byproduct Product 2

Caption: Chemical reaction scheme for the formation of this compound.

Experimental Protocols

Protocol 1: Extraction and Purification of Berberine Hydrochloride from Berberis aristata

This protocol is adapted from modern microwave-assisted extraction techniques which offer improved efficiency.[10]

1. Materials and Equipment:

  • Dried root or stem bark of Berberis aristata

  • Grinder/Mill

  • Microwave extractor system

  • 80% Ethanol (B145695) (v/v)

  • Rotary evaporator

  • Hydrochloric acid (HCl), 10% solution

  • Beakers, flasks, and filtration apparatus (e.g., Büchner funnel)

  • Refrigerator or cold room (5°C)

  • Drying oven

2. Methodology:

  • Preparation of Plant Material:

    • Thoroughly wash the collected Berberis aristata roots or stem bark to remove any soil and debris.

    • Dry the material in a shaded, well-ventilated area until brittle. Heat should be avoided to prevent degradation of berberine.

    • Grind the dried plant material into a coarse powder (e.g., 20-40 mesh).

  • Microwave-Assisted Extraction (MAE):

    • Place 100 g of the powdered plant material into the extraction vessel of the microwave system.

    • Add 1000 mL of 80% ethanol as the extraction solvent.

    • Set the microwave parameters (e.g., 500 W power, 60°C temperature) and perform the extraction for 15-20 minutes. Note: Optimal parameters may vary based on equipment.

    • After extraction, allow the mixture to cool.

  • Filtration and Concentration:

    • Filter the ethanolic extract through Whatman No. 1 filter paper to separate the plant debris.

    • Wash the residue with a small volume of 80% ethanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a viscous, crude berberine extract.

  • Purification by Salt Formation (Crystallization):

    • Dissolve the crude berberine extract in a minimal amount of warm deionized water.

    • Slowly add 10% hydrochloric acid (HCl) dropwise to the aqueous solution while stirring. Continue until the pH of the solution is approximately 2.

    • Berberine hydrochloride will begin to crystallize. To maximize yield, cool the solution to 5°C and let it stand for 24 hours.[10]

  • Isolation and Recrystallization:

    • Collect the yellow crystals of berberine hydrochloride by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • For higher purity, perform a recrystallization step by dissolving the crystals in a minimum volume of hot ethanol and allowing them to slowly cool and recrystallize.

    • Filter the purified crystals and dry them in a vacuum oven at 60°C to a constant weight. The final product is purified berberine hydrochloride.

Protocol 2: Synthesis of this compound from Berberine Hydrochloride

This protocol is based on a direct precipitation method described in patent literature.[7]

1. Materials and Equipment:

  • Purified berberine hydrochloride (from Protocol 1)

  • Tannic acid

  • Deionized water

  • Activated charcoal (for decolorizing, optional)

  • Heating mantle with magnetic stirrer

  • Beakers, flasks, and filtration apparatus

  • Refrigerator or ice bath

  • Drying oven (80°C)

2. Methodology:

  • Preparation of Solutions:

    • Berberine Solution: In a 1000 mL beaker, dissolve 10 g of purified berberine hydrochloride in 700 mL of hot deionized water (approx. 80-90°C) with continuous stirring.

    • (Optional Decolorizing Step) If the solution is darkly colored, add 2 g of activated charcoal, stir for 30 minutes at temperature, and filter the hot solution to remove the charcoal. Wash the charcoal with a small amount of hot water and combine the filtrates.

    • Tannic Acid Solution: In a separate 250 mL beaker, dissolve 21 g of tannic acid in 150 mL of warm deionized water. Note: This corresponds to a molar ratio of approximately 2:1 tannic acid to berberine, ensuring complete precipitation.

  • Reaction and Precipitation:

    • While stirring the hot berberine solution, slowly pour in the tannic acid solution.

    • A yellow-brown precipitate of this compound will form immediately.

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Cool the mixture to below 10°C using an ice bath or by placing it in a refrigerator. Let it stand for at least 4 hours to maximize the precipitation of this compound.[7]

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water. To confirm the removal of excess tannic acid, the filtrate can be tested with a few drops of ferric chloride solution; washing is complete when the filtrate no longer produces a blue-black color.[11]

  • Drying:

    • Carefully transfer the washed this compound to a drying dish.

    • Dry the product in an oven at a temperature below 80°C until a constant weight is achieved.[7]

    • The final product is a yellow to light yellow-brown powder of this compound. The reported yield for a similar process is approximately 86%.[7]

References

Application of Berberine Tannate in Microbial Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has demonstrated significant antimicrobial properties. Its salt, berberine tannate, which combines berberine with tannic acid, is expected to exhibit enhanced stability and bioavailability. This document outlines the application of berberine, with a focus on its utility in microbial biofilm inhibition assays. While the available research predominantly investigates other forms of berberine, such as berberine chloride and hydrochloride, the methodologies and mechanisms described are fundamentally applicable to the study of this compound's anti-biofilm potential.

Berberine has been shown to inhibit biofilm formation in a range of pathogenic bacteria including Pseudomonas aeruginosa, Salmonella enterica serovar Typhimurium, Staphylococcus aureus, and Escherichia coli.[1][2][3][4] Its mechanisms of action are multifaceted, primarily involving the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation and virulence factor production.[1][2][5][6] Additionally, berberine can impair bacterial cell membrane integrity, inhibit nucleic acid and protein synthesis, and interfere with the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix.[7][8]

Quantitative Data Summary

The following tables summarize the inhibitory effects of berberine on biofilm formation across various bacterial species as reported in the literature. These data provide a baseline for expected efficacy in similar experimental setups using this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Berberine against Various Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus NCTC8325256[3][9]
Escherichia coli (antimicrobial-resistant)1280[4]

Table 2: Berberine-Mediated Biofilm Inhibition

Bacterial StrainBerberine Concentration (mg/mL)Biofilm Inhibition (%)Reference
Pseudomonas aeruginosa PA010.62571.70[1]
Salmonella enterica sv Typhimurium0.01931.20[1][2]
Chromobacterium violaceum (Violacein Production)1.662.67[1][2]

Experimental Protocols

Detailed methodologies for key experiments in the assessment of anti-biofilm activity are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing 150 µL of broth.[10] Concentrations should range to cover a broad spectrum (e.g., 0.1–500 mg/mL).[10]

  • Inoculate each well with 2 µL of a fresh overnight bacterial culture, adjusted to a specific cell density (e.g., 10^6 CFU/mL).[11]

  • Include a positive control (bacteria and broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.[10]

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Crystal Violet Staining Assay for Biofilm Biomass Quantification

This is a widely used method to quantify the total biomass of a biofilm.

Materials:

  • Sub-inhibitory concentrations (sub-MIC) of this compound

  • Bacterial culture

  • Appropriate growth medium (e.g., TSB)

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • 0.02% Crystal Violet solution

  • Methanol (B129727)

  • 33% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of bacterial culture (adjusted to an absorbance of 0.4 at 600 nm) and 100 µL of the desired sub-MIC of this compound to each well.[1]

  • Incubate the plate for 24 hours at 37°C to allow for biofilm formation.[1]

  • Carefully remove the planktonic solution from each well using a multichannel pipette without disturbing the biofilm.[12]

  • Wash the biofilms once with 200 µL of sterile PBS.[12]

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.[13]

  • Remove the methanol and allow the plate to air dry for 10 minutes.[13]

  • Add 190 µL of 0.02% crystal violet solution to each well and incubate for 5 minutes at room temperature.[13]

  • Remove the crystal violet solution and wash the wells with 200 µL of deionized water.[13]

  • Allow the wells to dry for 5 minutes at room temperature.[13]

  • Dissolve the remaining stain by adding 200 µL of 33% acetic acid and incubate for 1 hour at room temperature.[13]

  • Read the absorbance at 595 nm using a microplate reader.[13]

Resazurin (B115843) Staining for Biofilm Viability Assessment

This assay measures the metabolic activity of viable cells within the biofilm.

Materials:

  • Biofilms grown as described in the crystal violet assay

  • Resazurin stock solution (0.1 mg/mL in sterile PBS)

  • Sterile PBS

  • Fluorescence plate reader

Procedure:

  • After the initial incubation for biofilm formation, carefully transfer the planktonic solution to a separate 96-well plate.[12]

  • Wash the biofilms once with 200 µL of sterile PBS.[12]

  • Prepare a working solution of 20 µM resazurin by diluting the stock solution 1:50 in sterile PBS.[12]

  • Add 200 µL of the 20 µM resazurin solution to each well containing the biofilm.[13]

  • Incubate the plate in the dark at room temperature on a shaker (200 rpm) for approximately 20 minutes, or until the untreated control wells turn pink.[13]

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]

Signaling Pathways and Experimental Workflows

Quorum Sensing Inhibition by Berberine

Berberine has been shown to interfere with quorum sensing (QS) systems, which are crucial for biofilm development in many bacteria. In silico studies suggest that berberine can interact with QS signal receptors like LasR and RhlR in P. aeruginosa.[1][2] This interaction disrupts the signaling cascade that leads to the expression of genes responsible for biofilm formation and virulence.

G cluster_bacteria Bacterial Cell AHL AHL Signal Molecules Receptor LasR / RhlR Receptors AHL->Receptor binds Gene_Expression Biofilm & Virulence Gene Expression Receptor->Gene_Expression activates Berberine Berberine Berberine->Receptor inhibits binding Biofilm Biofilm Formation Gene_Expression->Biofilm

Caption: Quorum Sensing Inhibition by Berberine.

General Experimental Workflow for Anti-Biofilm Assays

The following diagram illustrates a typical workflow for screening and characterizing the anti-biofilm properties of a compound like this compound.

G Start Start MIC Determine MIC of This compound Start->MIC Biofilm_Formation Biofilm Formation Assay (with sub-MIC concentrations) MIC->Biofilm_Formation CV_Assay Crystal Violet Staining (Biomass Quantification) Biofilm_Formation->CV_Assay Resazurin_Assay Resazurin Staining (Viability Assessment) Biofilm_Formation->Resazurin_Assay Microscopy Microscopy Analysis (CLSM / SEM) Biofilm_Formation->Microscopy Data_Analysis Data Analysis and Interpretation CV_Assay->Data_Analysis Resazurin_Assay->Data_Analysis Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Anti-Biofilm Assays.

References

Application Notes and Protocols for Studying Berberine Tannate in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for investigating the anti-inflammatory properties of berberine (B55584) tannate in established in vitro and in vivo models. The methodologies outlined below are designed to ensure robust and reproducible data generation for the evaluation of this compound's therapeutic potential.

Berberine, an isoquinoline (B145761) alkaloid, has been recognized for its anti-inflammatory, antioxidant, and immunomodulatory activities.[1][2][3] Berberine tannate, a salt of berberine, is investigated for its potential to offer improved bioavailability and sustained release, making it a compound of interest for inflammatory conditions. These protocols will focus on elucidating its mechanisms of action, particularly its effects on key inflammatory signaling pathways.

I. In Vitro Inflammatory Models

In vitro models are essential for the initial screening of anti-inflammatory compounds and for dissecting their molecular mechanisms. The Lipopolysaccharide (LPS)-induced inflammation model in macrophages is a widely accepted and utilized system.[4][5]

A. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7, THP-1)

This model mimics the inflammatory response triggered by bacterial endotoxins.[4][6]

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture RAW 264.7 murine macrophages or THP-1 human monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[7] Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before treatment.[7]

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid toxicity.

    • Pre-treat the differentiated macrophages with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).[8]

  • Inflammation Induction:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.[4][9]

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[10][11]

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent, as an indicator of NO production.

    • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression of inflammatory genes (e.g., TNF, IL6, IL1B, NOS2, COX2).

    • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein levels and phosphorylation status of key signaling molecules in pathways such as NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK).[8][12]

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)NO (µM)p-p65/p65 Ratio
Control
LPS (1 µg/mL)
This compound (X µM) + LPS
This compound (Y µM) + LPS
This compound (Z µM) + LPS

Caption: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture Macrophages (RAW 264.7 or THP-1) Differentiate Differentiate THP-1 (if applicable) Culture->Differentiate Pretreat Pre-treat with This compound Differentiate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Cytokine Analysis (ELISA) Stimulate->ELISA Griess NO Measurement (Griess Assay) Stimulate->Griess qPCR Gene Expression (qRT-PCR) Stimulate->qPCR Western Protein Analysis (Western Blot) Stimulate->Western

Caption: In Vitro Experimental Workflow for this compound.

II. In Vivo Inflammatory Models

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of this compound and its pharmacokinetic/pharmacodynamic profile.

A. Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation.[13][14]

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.[15][16]

  • Grouping and Dosing:

    • Divide animals into groups: Vehicle control, Carrageenan control, this compound-treated groups (multiple doses), and a Positive control (e.g., Indomethacin).[16]

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[13][14]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[13][15] The left paw can serve as a non-inflamed control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[16][17]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

    • At the end of the experiment, animals can be euthanized, and the paws collected for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-
Carrageenan Control-0%
This compoundLow
This compoundMedium
This compoundHigh
Indomethacin10

Caption: Effect of this compound on Carrageenan-Induced Paw Edema.

B. Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This model mimics human ulcerative colitis and is suitable for studying inflammation in the gastrointestinal tract.[18][19]

Experimental Protocol:

  • Animals: Use C57BL/6 mice, as they are susceptible to DSS-induced colitis.[20]

  • Induction of Colitis:

    • Administer 2-5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[18][21]

  • This compound Treatment:

    • Administer this compound orally once daily, starting concurrently with DSS administration or as a therapeutic intervention after colitis is established.[22]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).[10][23]

    • After the treatment period, euthanize the mice and collect the colon.

    • Measure colon length (shortening is a sign of inflammation).[23]

    • Perform histological analysis of colon sections stained with H&E to assess tissue damage and inflammatory cell infiltration.[23]

    • Measure MPO activity in the colon tissue.[10]

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in colon homogenates using ELISA or qRT-PCR.[10][24]

    • Assess the expression of tight junction proteins (e.g., occludin, ZO-1) by Western blot or immunohistochemistry to evaluate intestinal barrier integrity.[10]

Data Presentation:

Treatment GroupDAI Score (Day 7)Colon Length (cm)Histological ScoreMPO Activity (U/g tissue)
Control
DSS
This compound (Low Dose) + DSS
This compound (High Dose) + DSS
Sulfasalazine + DSS

Caption: Therapeutic Effect of this compound in DSS-Induced Colitis.

III. Signaling Pathways Modulated by Berberine

Berberine is known to modulate several key inflammatory signaling pathways.[25] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[26][27] Berberine has been shown to inhibit its activation.[8][28]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Berberine This compound Berberine->IKK inhibits Berberine->NFkB inhibits translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB IκBα degradation NFkB_n NF-κB NFkB_n->Genes binds to DNA

Caption: this compound's Inhibition of the NF-κB Pathway.

B. MAPK Signaling Pathway

The MAPK pathway, including p38, JNK, and ERK, is also crucial in the inflammatory response.[12] Berberine can suppress the phosphorylation of these kinases.[8]

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Berberine This compound Berberine->MAPKK inhibits phosphorylation G Signal1 Signal 1 (e.g., LPS) Priming NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (e.g., ATP) Activation NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_complex assembly pro_IL1B pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1B pro_IL1B->NLRP3_complex Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 cleavage IL1B Mature IL-1β and IL-18 Caspase1->IL1B cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Berberine This compound Berberine->NLRP3_complex inhibits assembly

References

Application Notes and Protocols for Berberine Tannate in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid extracted from various plants, has demonstrated significant anti-cancer properties. It has been shown to inhibit the proliferation of a wide range of cancer cell lines by modulating key signaling pathways involved in cell growth, survival, and apoptosis. Berberine tannate, a salt of berberine, is reported to have enhanced stability and bioavailability, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using MTT and colony formation assays.

Mechanism of Action: Key Signaling Pathways

Berberine exerts its anti-proliferative effects by targeting multiple signaling pathways crucial for cancer cell survival and growth.[1][2][3][4] The primary pathways affected include:

  • PI3K/AKT/mTOR Pathway: Berberine inhibits this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[1][3]

  • MAPK/ERK Pathway: By modulating the MAPK/ERK pathway, berberine can interfere with cell proliferation and survival signals.[1][5]

  • AMPK Activation: Berberine activates AMP-activated protein kinase (AMPK), a key energy sensor, which can lead to cell cycle arrest and apoptosis.[1][4]

  • p53 Signaling: Berberine can induce apoptosis through p53-dependent mechanisms.[2]

  • NF-κB Pathway: Inhibition of the NF-κB pathway by berberine contributes to its anti-inflammatory and anti-cancer effects.

The tannate salt form is not expected to alter the fundamental mechanism of action of berberine, as the berberine moiety is the pharmacologically active component.

Data Presentation: Anti-proliferative Activity of Berberine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine in various cancer cell lines, as determined by proliferation assays such as the MTT assay. While this data is for berberine (often as the hydrochloride salt), it provides a valuable starting point for determining the effective concentration range for this compound. The anti-proliferative activity is expected to be comparable based on the molar equivalent of berberine.

Cancer TypeCell LineIC50 (µM)
Breast Cancer T47D25
MCF725
Colon Cancer HT-2914.8
Leukemia THP-1~25
Osteosarcoma MG-6348.2

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the specific proliferation assay used.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is practically insoluble in water, methanol (B129727), and ethanol.[6] Therefore, a specific procedure is required to prepare a stock solution suitable for cell culture experiments.

Materials:

  • This compound powder

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Sterile, light-protecting microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound.

  • Dissolve the this compound powder in a small volume of methanol containing 0.4 mL of 1 M HCl for every 10 mL of final volume.[6]

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C for long-term storage. When in use, protect from light.

  • For cell treatments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final concentration of the solvent (methanol/HCl) in the culture medium is non-toxic to the cells (typically <0.1%).

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells in medium).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[11] It is a measure of long-term cell survival and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium.

    • Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Treatment with this compound:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 24 hours).

  • Colony Growth:

    • After treatment, remove the medium containing this compound and wash the cells gently with PBS.

    • Add 2 mL of fresh complete culture medium to each well.

    • Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining:

    • When the colonies are visible, remove the medium and wash the wells twice with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.

    • Remove the fixation solution and let the plates air dry.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.

    • Wash the plates gently with water to remove excess stain and let them air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mtt MTT Assay cluster_colony Colony Formation Assay prep_cells Prepare Cancer Cell Suspension seed_mtt Seed Cells in 96-well Plate prep_cells->seed_mtt seed_colony Seed Low Density Cells in 6-well Plate prep_cells->seed_colony prep_bt Prepare Berberine Tannate Stock Solution treat_mtt Treat with Berberine Tannate (24-72h) prep_bt->treat_mtt treat_colony Treat with Berberine Tannate (24h) prep_bt->treat_colony seed_mtt->treat_mtt add_mtt Add MTT Reagent (3-4h Incubation) treat_mtt->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze_mtt Analyze Data & Determine IC50 read_mtt->analyze_mtt seed_colony->treat_colony grow_colony Incubate for Colony Growth (7-14d) treat_colony->grow_colony fix_stain Fix and Stain Colonies grow_colony->fix_stain count_colony Count Colonies fix_stain->count_colony analyze_colony Analyze Survival Fraction count_colony->analyze_colony

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.

signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_ampk AMPK Pathway Berberine_Tannate This compound PI3K PI3K Berberine_Tannate->PI3K Inhibits RAS RAS Berberine_Tannate->RAS Inhibits AMPK AMPK Berberine_Tannate->AMPK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AMPK->Proliferation Apoptosis Apoptosis AMPK->Apoptosis

Caption: Key signaling pathways modulated by berberine leading to decreased cancer cell proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Berberine Tannate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize berberine (B55584) tannate for in vitro experiments. Addressing the compound's inherent low solubility is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is berberine tannate and why is its solubility a challenge?

This compound is a salt formed between the alkaloid berberine and tannic acid. While berberine itself has various pharmacological activities, its tannate salt is known to be practically insoluble in water and common organic solvents like methanol (B129727) and ethanol.[1] This poor solubility can lead to difficulties in preparing stock solutions and can cause the compound to precipitate in aqueous cell culture media, affecting the accuracy of in vitro assays.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on the solubility of other berberine salts, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for preparing stock solutions of this compound for in vitro studies.[2] Acidified organic solvents, such as methanol with a small amount of hydrochloric acid, can also be effective.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, the sensitivity of your specific cell line to DMSO should always be determined empirically by running a vehicle control experiment.

Q4: Can I heat the solvent to dissolve this compound?

Gentle heating can be employed to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Troubleshooting Guide

Issue: this compound precipitates when added to the cell culture medium.

This is a common issue arising from the poor aqueous solubility of this compound. The compound, while soluble in a concentrated DMSO stock, "crashes out" when diluted into the aqueous environment of the cell culture medium.

Troubleshooting Workflow:

Troubleshooting Precipitation start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes remake_stock->check_dilution protocol Action: Follow the recommended dilution protocol (Protocol 2). check_dilution->protocol No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes protocol->check_concentration lower_concentration Action: Lower the final working concentration of this compound. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration <0.5%? check_concentration->check_dmso No end Solution Stable lower_concentration->end adjust_dmso Action: Adjust stock concentration to achieve a lower final DMSO %. check_dmso->adjust_dmso No check_dmso->end Yes adjust_dmso->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of Berberine and its Salts in Various Solvents

CompoundSolventSolubilityReference
This compoundWaterPractically Insoluble[1]
MethanolPractically Insoluble[1]
Ethanol (95%)Practically Insoluble[1]
Berberine ChlorideDMSO~25 mg/mL[2]
Ethanol~500 µg/mL[2]
WaterSparingly Soluble[3]
BerberineMethanolModerately Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol is the primary recommendation for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of DMSO to achieve the desired stock concentration. It is advisable to start with a concentration in the range of 10-20 mg/mL, and adjust as needed based on solubility.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, consider reducing the stock concentration.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol outlines the critical steps to prevent precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.

Experimental Workflow:

Dilution Protocol start Start: Prepare for Dilution warm_media 1. Pre-warm cell culture medium to 37°C start->warm_media prepare_tube 2. Aliquot the required volume of pre-warmed medium into a sterile tube warm_media->prepare_tube vortex_media 3. Place the tube on a vortex mixer at a medium speed prepare_tube->vortex_media add_stock 4. Slowly add the required volume of This compound DMSO stock to the vortexing medium vortex_media->add_stock mix 5. Continue vortexing for 15-20 seconds to ensure homogeneity add_stock->mix treat_cells 6. Use the freshly prepared medium to treat cells immediately mix->treat_cells end End: Cells Treated treat_cells->end

Caption: Workflow for diluting this compound stock solution.

Protocol 3: Alternative Solubilization using Acidified Methanol (for non-cell-based assays)

This method is suitable for preparing analytical standards or for use in non-cellular in vitro assays where the presence of methanol and a small amount of acid is acceptable.

Materials:

  • This compound powder

  • Methanol, HPLC grade

  • 1 M Hydrochloric Acid (HCl)

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 10 mg) and transfer it to a volumetric flask.

  • Solvent Addition: Add a volume of methanol (e.g., 10 mL for a 1 mg/mL initial concentration).

  • Acidification: Add a small volume of 1 M HCl (e.g., 0.4 mL).[1]

  • Dissolution: Agitate the flask until the this compound is completely dissolved. Sonication may be used to aid dissolution.

  • Dilution: Once dissolved, dilute to the final desired volume with an appropriate solvent (e.g., water or mobile phase for chromatography).

Signaling Pathways and Logical Relationships

Berberine is known to modulate several signaling pathways. Understanding these can be crucial for interpreting experimental results.

Berberine Signaling berberine Berberine ampk AMPK Activation berberine->ampk nf_kb NF-κB Pathway Inhibition berberine->nf_kb apoptosis Induction of Apoptosis berberine->apoptosis cell_proliferation Inhibition of Cell Proliferation berberine->cell_proliferation glucose_uptake Increased Glucose Uptake ampk->glucose_uptake fatty_acid_oxidation Enhanced Fatty Acid Oxidation ampk->fatty_acid_oxidation inflammation Reduced Inflammation nf_kb->inflammation

Caption: Key signaling pathways modulated by berberine.

References

Technical Support Center: Synthesis and Purification of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of berberine (B55584) tannate.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of berberine tannate?

A1: Researchers often face several challenges during the synthesis of this compound, including:

  • Formation of Unknown Impurities: The "classic" synthesis process can lead to the generation of unknown impurities exceeding acceptable levels (e.g., >0.1%), which can affect the final product's purity and safety.[1]

  • High Energy Consumption: Traditional methods often involve multiple heating and cooling cycles, leading to significant energy consumption and longer processing times.[1]

  • Low Yield: Optimizing reaction conditions is crucial to achieve a high yield of this compound. Inefficient processes can result in significant product loss.[2][3]

  • Poor Solubility: Berberine and its salts have inherently low aqueous solubility, which can impact the reaction kinetics and the bioavailability of the final product.[4][5][6]

Q2: How can I reduce the formation of unknown impurities during synthesis?

A2: To minimize the formation of unknown impurities, consider the following strategies:

  • Inert Atmosphere: Introducing nitrogen gas into the reaction system can create an inert atmosphere, preventing oxidative side reactions that may lead to impurity formation.[1]

  • Use of Antioxidants: Adding antioxidants such as Vitamin C, sodium metabisulfite, or sodium sulfite (B76179) to the reaction mixture can effectively reduce the levels of unknown impurities.[1]

Q3: What are the key steps in a typical synthesis of this compound?

A3: A common method for synthesizing this compound involves the reaction of a berberine salt (commonly berberine hydrochloride) with tannic acid. The general steps are:

  • Dissolving berberine hydrochloride in heated, purified water.[1]

  • Neutralization with a base, such as sodium carbonate solution.[1]

  • Precipitation of this compound by the slow addition of a tannic acid solution.[1]

  • Stirring the mixture for a defined period to ensure complete reaction.[1]

  • Cooling the reaction mixture to facilitate precipitation.[1]

  • Isolating the solid product by filtration (e.g., centrifugation).[1]

  • Washing the precipitate to remove unreacted starting materials and by-products.[1]

  • Drying the purified this compound.[1]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary purification method for this compound immediately after synthesis is thorough washing of the precipitate. It is crucial to wash the solid with purified water until the filtrate shows no blue-black color upon the addition of a ferric chloride solution, which indicates the absence of unreacted tannic acid.[1] For higher purity, chromatographic techniques such as column chromatography over silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) can be employed.[7][8][9]

Q5: How is the purity and content of this compound determined?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity and determining the content of this compound in the final product.[1][10] This method allows for the separation and quantification of this compound from any impurities.

Troubleshooting Guides

Problem 1: High Levels of Unknown Impurities in the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Oxidation of reactants or productPurge the reaction vessel with nitrogen gas before and during the synthesis.[1]Reduced formation of oxidative degradation products.
Presence of reactive speciesAdd an antioxidant (e.g., 1-2% Vitamin C, sodium metabisulfite, or sodium sulfite based on the weight of tannic acid) to the reaction mixture.[1]Lower levels of unknown impurities in the final product.
Sub-optimal reaction conditionsReview and optimize reaction parameters such as temperature, pH, and reaction time.Improved product purity and yield.
Problem 2: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete precipitationEnsure the reaction mixture is cooled to the recommended temperature (e.g., below 10°C or to 15-25°C) and allowed to stand for a sufficient duration (e.g., 4 hours) to maximize precipitation.[1][2][3]Increased recovery of the solid product.
Incorrect stoichiometryCarefully calculate and verify the molar ratio of reactants. The mole number of tannic acid is typically 1.2 to 2.0 times that of berberine.[2]Optimized conversion of berberine to this compound.
Loss of product during washingUse a centrifuge for filtration to improve the recovery of the solid. Ensure wash volumes are sufficient but not excessive.[1]Minimized loss of the final product.
Problem 3: Inefficient Purification (Positive Ferric Chloride Test after Washing)
Possible Cause Troubleshooting Step Expected Outcome
Insufficient washingContinue washing the solid precipitate with purified water until the filtrate tests negative with a ferric chloride solution.[1]Complete removal of residual tannic acid.
Inefficient washing techniqueEnsure thorough mixing of the solid with the wash water during each washing step to maximize the removal of impurities.Effective removal of soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound with Reduced Impurities

This protocol is adapted from an improved synthesis process designed to minimize unknown impurities.[1]

  • Preparation: In a 500ml reaction vessel, add 330ml of purified water and heat to 60°C with stirring.

  • Dissolution: Add 6g of berberine hydrochloride to the heated water. Introduce nitrogen gas for protection or add an antioxidant (e.g., Vitamin C). Continue heating to 75°C until the berberine hydrochloride is completely dissolved.

  • Neutralization: Slowly add a 10% sodium carbonate solution to neutralize the mixture. Continue stirring for 10 minutes after neutralization is complete.

  • Precipitation: Slowly add a 15% tannic acid solution to precipitate the this compound. Continue stirring for 30 minutes from the start of the tannic acid addition.

  • Cooling and Isolation: Cool the mixture to 20°C. Isolate the solid product by centrifugation.

  • Purification: Wash the solid with purified water until the washings no longer produce a blue-black color with a ferric chloride solution.

  • Drying: Dry the purified product at 50°C - 60°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general HPLC method for the analysis of berberine.[10]

  • Column: Octadecylsilanized silica gel for liquid chromatography (5 µm particle size).

  • Mobile Phase: A 1:1 mixture of water and acetonitrile (B52724) containing 3.4 g/L of monobasic potassium phosphate (B84403) and 1.7 g/L of sodium lauryl sulfate.

  • Column Temperature: 40°C.

  • Flow Rate: Adjust to achieve a retention time for berberine of approximately 10 minutes.

  • Detection: UV detector.

Visualizations

Experimental Workflow for this compound Synthesis

Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification A Dissolve Berberine HCl in Water B Neutralize with Na2CO3 Solution A->B C Add Tannic Acid Solution B->C D Stir and Precipitate C->D E Cool Reaction Mixture D->E F Isolate Solid (Centrifugation) E->F G Wash with Purified Water F->G H Test Filtrate with FeCl3 G->H Repeat until negative H->G I Dry Final Product H->I

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Logic for High Impurity Levels

Troubleshooting High Impurity Levels Start High Impurity Detected Q1 Was an inert atmosphere used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were antioxidants added? A1_Yes->Q2 Sol1 Implement Nitrogen Purge A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are reaction parameters optimized? A2_Yes->Q3 Sol2 Incorporate Antioxidants (e.g., Vitamin C) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-run Synthesis and Analyze A3_Yes->End Sol3 Review and Optimize T, pH, Time A3_No->Sol3 Sol3->End

Caption: A decision-making diagram for troubleshooting high impurity levels in this compound synthesis.

References

Technical Support Center: Berberine Tannate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of berberine (B55584) tannate in pre-clinical animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to facilitate effective and reliable experimental design.

Frequently Asked Questions (FAQs)

Q1: What is berberine tannate and how does it differ from berberine hydrochloride (HCl)?

This compound is a salt form of berberine, a natural isoquinoline (B145761) alkaloid, combined with tannic acid.[1] This form is often used to improve upon the characteristics of the more common berberine hydrochloride (HCl) salt. While berberine HCl is noted for its water solubility, this compound is explored for potentially different absorption kinetics and bioavailability.[2][3] The primary goal of using different salt forms is to enhance the compound's stability and absorption, as berberine itself has very low oral bioavailability (less than 1%).[4]

Q2: What is the primary mechanism of action for berberine?

Berberine's principal mechanism involves the activation of AMP-activated protein kinase (AMPK), a key enzyme that regulates cellular energy metabolism.[5][6][7] By activating AMPK, berberine can influence various downstream pathways, including stimulating glucose uptake, reducing lipid accumulation, and inhibiting genes involved in lipogenesis.[6] Some studies suggest that berberine's effects, similar to metformin, may also stem from the inhibition of complex I in the mitochondrial respiratory chain, which can activate AMPK.[5][8]

Q3: What is a typical starting dose for this compound in a mouse or rat model?

For general metabolic studies in rodents, oral doses of berberine have ranged widely, from 50 mg/kg up to 400 mg/kg per day.[9][10] A systematic review of anticancer effects in animal models noted oral gavage doses ranging from 10 mg/kg to 200 mg/kg.[11] For initial dose-finding studies with this compound, it is advisable to start at the lower end of this range (e.g., 50-100 mg/kg/day) and escalate based on tolerability and efficacy markers. The dose may need to be adjusted based on the specific animal model and the therapeutic area being investigated.

Q4: What is the known toxicity profile of berberine in animal models?

Berberine exhibits route-dependent toxicity. Oral administration is significantly safer than parenteral (intravenous or intraperitoneal) routes.[12]

  • Oral: In mice, the median lethal dose (LD50) for oral administration could not be determined even at extremely high doses (up to 83.2 g/kg), indicating low acute toxicity via this route.[13][14]

  • Intraperitoneal (IP): The LD50 in mice is approximately 57.6 mg/kg.[14]

  • Intravenous (IV): The LD50 in mice is approximately 9.0 mg/kg.[14]

Sub-acute toxicity studies have reported that high doses (e.g., 10 mg/kg via IP injection) may suppress immune functions.[12][15] Researchers should carefully monitor animals for any signs of distress or adverse effects, particularly when using higher doses or parenteral administration routes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in plasma concentration Improper oral gavage technique leading to inconsistent delivery; degradation of the compound in the vehicle; rapid metabolism.Ensure all personnel are thoroughly trained in oral gavage.[16] Prepare fresh suspensions daily. Use a validated, stable vehicle. Consider the rapid metabolism of berberine and standardize the timing of sample collection post-administration.[17]
Low oral bioavailability Poor solubility of this compound in the gastrointestinal tract; significant first-pass metabolism; P-glycoprotein efflux in the intestine.[18]Ensure the compound is properly suspended in a suitable vehicle (see Protocol 1). Co-administration with absorption enhancers can be explored, though this requires careful validation. Novel delivery systems like microemulsions have been shown to increase bioavailability.[19]
Precipitation of compound in suspension The compound is not fully suspended or is falling out of suspension over time.Increase mixing time/energy (e.g., sonication). Add a suspending agent like carboxymethylcellulose (CMC) or Tween 80 to the vehicle to improve stability. Prepare smaller batches more frequently.
Animal stress or adverse events Dosage may be too high; vehicle may be causing irritation; improper gavage technique.Reduce the dosage and perform a dose-escalation study. Ensure the vehicle is well-tolerated (e.g., saline, 0.5% CMC). Review and refine the oral gavage procedure to minimize stress and prevent accidental administration into the trachea.[16]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and dosage data from animal studies involving berberine. This data is primarily for berberine hydrochloride, as it is the most studied form, but it provides a crucial baseline for designing this compound experiments.

Table 1: Pharmacokinetic Parameters of Berberine in Rats After a Single Oral Dose

Compound FormDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Berberine1009.48-46.50.68%[18]
Berberine48.2-2.75-0.37%[17][20]
Berberine HCl25~40~1.02039.49-[21]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 2: Example Oral Berberine Dosages Used in Rodent Models

Animal ModelTherapeutic AreaDose (mg/kg/day)DurationKey FindingsReference
High-Fat Diet RatsMetabolic Syndrome3804 weeksImproved insulin (B600854) sensitivity[5]
db/db MiceDiabetes1205 weeksReduced body weight and improved glucose tolerance-
High-Fat Diet MiceObesity / Gut Microbiota100-Modulated gut microbiota diversity[10]
AOM/DSS-treated MiceColon Tumorigenesis10, 3015 weeksSuppressed tumor development[22]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes a general method for preparing a this compound suspension for administration to rodents.

  • Determine the Required Concentration: Calculate the required concentration (in mg/mL) based on the target dose (mg/kg) and the administration volume (typically 5-10 mL/kg for mice).

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Prepare the Vehicle: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. To prepare, slowly add 0.5 g of CMC to 100 mL of water while stirring vigorously to prevent clumping. A magnetic stirrer is recommended.

  • Create the Suspension: Slowly add the weighed this compound powder to the vehicle while continuously stirring.

  • Homogenize: Use a vortex mixer or a brief period of sonication to ensure a uniform and fine suspension. Visually inspect to ensure no large particles remain.

  • Storage and Use: Prepare the suspension fresh daily. Store at 4°C and protect from light if not used immediately. Stir or vortex the suspension thoroughly before drawing each dose to ensure uniformity.

Visual Guides

Diagram 1: Workflow for Dosage Optimization

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Study cluster_2 Phase 3: Efficacy & Tolerability a Literature Review (50-200 mg/kg) b Acute Toxicity Study (Single high dose) a->b c Select 3-4 Doses (Low, Mid, High) b->c d Single Dose Administration c->d e Serial Blood Sampling d->e f LC-MS/MS Analysis e->f g Calculate PK Parameters (Cmax, Tmax, AUC) f->g h Sub-chronic Dosing (e.g., 14-28 days) g->h i Monitor Biomarkers h->i j Assess Clinical Signs & Body Weight h->j k Select Optimal Dose i->k j->k l Definitive Efficacy Study k->l

Caption: Recommended workflow for optimizing this compound dosage.

Diagram 2: Simplified Berberine-AMPK Signaling Pathway

G cluster_outcomes Metabolic Outcomes Berberine Berberine Mito Mitochondrial Complex I Berberine->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Glucose ↑ Glucose Uptake (GLUT4 Translocation) AMPK->Glucose Lipid ↓ Lipogenesis ↑ Fatty Acid Oxidation AMPK->Lipid mTOR ↓ mTOR Signaling AMPK->mTOR

Caption: Berberine activates AMPK, leading to beneficial metabolic effects.

References

Technical Support Center: Overcoming Low Bioavailability of Berberine Tannate In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with berberine (B55584) tannate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at overcoming the low bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is berberine tannate and how does it differ from other forms of berberine, like berberine hydrochloride?

This compound is a salt form of the natural alkaloid berberine, where berberine is combined with tannic acid.[1] This differs from berberine hydrochloride, which is a salt of berberine and hydrochloric acid. The primary difference lies in their physicochemical properties. This compound is practically insoluble in water, methanol, and ethanol, while berberine hydrochloride has slightly better solubility in water.[2][3] The combination with tannic acid is thought to potentially enhance the bioavailability and stability of berberine compared to berberine alone.[1]

Q2: Why does this compound have low bioavailability?

The low bioavailability of berberine, in general, is attributed to several factors that are also likely to affect this compound:

  • Poor Aqueous Solubility: Berberine and its salts, including the tannate form, have limited solubility in water, which is the first barrier to absorption in the gastrointestinal tract.[2][4]

  • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-glycoprotein efflux pump in the intestines. This transporter actively pumps berberine that has been absorbed by intestinal cells back into the gut lumen, thus reducing its net absorption.[4]

  • Extensive First-Pass Metabolism: After absorption, berberine undergoes significant metabolism in the intestines and liver, primarily by cytochrome P450 enzymes.[5] This metabolic process reduces the amount of active berberine that reaches systemic circulation.

Q3: What are the main strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of berberine compounds, including this compound:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility and protect it from degradation and P-gp efflux. One study demonstrated that berberine and tannic acid can self-assemble into stable nanoparticles.[6][7]

  • Co-administration with Absorption Enhancers: Certain excipients can improve the absorption of drugs by various mechanisms, such as increasing membrane fluidity or opening tight junctions between intestinal cells.

  • Use of P-gp Inhibitors: Co-administering this compound with compounds that inhibit the P-gp efflux pump can significantly increase its absorption.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the solubility and absorption of lipophilic drugs.

  • Structural Modification: Creating derivatives of berberine, such as dihydroberberine (B31643), has been shown to improve absorption.[8]

Troubleshooting Guides

Problem 1: Inconsistent or low plasma concentrations of berberine after oral administration of this compound in animal models.

  • Possible Cause 1: Poor dissolution of this compound in the gastrointestinal fluid.

    • Troubleshooting Tip: Due to its practical insolubility in water, consider formulating this compound in a way that enhances its dissolution. This could involve creating a solid dispersion with a hydrophilic polymer or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).

  • Possible Cause 2: Significant P-gp mediated efflux.

    • Troubleshooting Tip: Co-administer this compound with a known P-gp inhibitor. Verapamil and cyclosporin (B1163) A are commonly used in preclinical studies. Alternatively, certain natural compounds like silymarin (B1681676) have been shown to inhibit P-gp.

  • Possible Cause 3: Rapid metabolism in the gut and liver.

    • Troubleshooting Tip: While more complex, strategies to reduce first-pass metabolism can be explored. This could involve co-administration with inhibitors of relevant cytochrome P450 enzymes. However, this approach requires careful consideration of potential drug-drug interactions.

Problem 2: High variability in bioavailability between individual animals in the same experimental group.

  • Possible Cause 1: Differences in gastrointestinal physiology.

    • Troubleshooting Tip: Ensure that all animals are fasted for a consistent period before dosing, as the presence of food can significantly impact drug absorption. Standardize the volume and method of administration.

  • Possible Cause 2: Inhomogeneous formulation.

    • Troubleshooting Tip: If you have prepared a suspension or a solid mixture, ensure that it is thoroughly homogenized before each administration to guarantee that each animal receives the same dose. For suspensions, continuous stirring during dosing may be necessary.

Problem 3: Difficulty in detecting berberine in plasma samples.

  • Possible Cause 1: Very low plasma concentrations below the limit of detection of the analytical method.

    • Troubleshooting Tip: Optimize your analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure from plasma or optimizing the mass spectrometry parameters.

  • Possible Cause 2: Rapid clearance from the bloodstream.

    • Troubleshooting Tip: Design your pharmacokinetic study with more frequent blood sampling at earlier time points after administration to capture the peak plasma concentration (Cmax) before it is cleared.

Data Presentation

Table 1: Pharmacokinetic Parameters of Berberine Following Oral Administration of Different Formulations in Rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Berberine Hydrochloride2516.74 ± 4.470.252039.49 ± 492.24-[9]
Berberine (in water)48.2-2.75 ± 2.95-0.37 ± 0.11[10]
Berberine (Transdermal)90--95.6 ± 23.7-[8]
Dihydroberberine (Transdermal)--->95.6-[8]

Note: Data for this compound is currently limited in publicly available literature. The table presents data for other forms of berberine to provide a comparative context.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay to Assess P-gp Efflux

This protocol is adapted from studies on berberine and can be applied to investigate the permeability and P-gp mediated efflux of this compound.[11][12]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time intervals.

    • Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and collect samples from the apical chamber.

  • P-gp Inhibition: To confirm P-gp involvement, repeat the transport studies in the presence of a P-gp inhibitor (e.g., verapamil) in the apical chamber.

  • Sample Analysis: Quantify the concentration of berberine in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms the role of P-gp.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the oral bioavailability of a this compound formulation.

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation and Administration: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose) and administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Determine the concentration of berberine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation a Caco-2 Cell Culture b Permeability Assay (A-B and B-A) a->b c P-gp Inhibition Assay b->c d This compound Formulation (e.g., Nanoparticles, SEDDS) c->d Formulation Strategy e Oral Administration to Rats d->e Testing in Animal Model f Blood Sampling e->f g LC-MS/MS Analysis f->g h Pharmacokinetic Modeling g->h pgp_efflux cluster_membrane gut_lumen Gut Lumen berberine_lumen Berberine Tannate enterocyte Enterocyte bloodstream Bloodstream Apical Membrane Apical Membrane Basolateral Membrane Basolateral Membrane berberine_cell Berberine berberine_lumen->berberine_cell Absorption berberine_cell->bloodstream Systemic Circulation pgp P-gp Efflux Pump berberine_cell->pgp Binding pgp->berberine_lumen Efflux inhibitor P-gp Inhibitor inhibitor->pgp Inhibition

References

methods for reducing impurities in berberine tannate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of berberine (B55584) tannate.

Troubleshooting Guide: Common Issues in Berberine Tannate Synthesis

This guide addresses specific problems that may arise during the synthesis process, offering potential causes and solutions to minimize impurity formation and improve product quality.

Issue Potential Cause(s) Recommended Solution(s)
High levels of unknown impurities (>0.1%) detected by HPLC. [1]Oxidation of reactants or intermediates during the synthesis process.- Introduce an inert nitrogen atmosphere into the reaction vessel throughout the synthesis. - Add an antioxidant to the reaction mixture. Effective options include Vitamin C, sodium metabisulfite, or sodium sulfite (B76179).[1]
Prolonged reaction times at elevated temperatures.- Optimize the reaction time. A shorter duration of 30 minutes of stirring after the addition of tannic acid solution has been shown to be effective.[1]
Product discoloration (darker than expected yellow to light yellow-brown). Presence of residual ferric ions from equipment or reagents, which can form colored complexes with tannic acid.- Ensure all glassware and equipment are thoroughly cleaned and free of metal contaminants. - Wash the final product with purified water until the ferric chloride test shows no blue-black color, indicating the absence of free tannic acid.[1]
Oxidation of the product during drying.- Dry the this compound at a controlled temperature, typically between 45°C and 65°C.[1]
Low yield of this compound. Incomplete precipitation of the product.- Ensure the pH of the solution is optimized for precipitation after the addition of the tannic acid solution. - Allow for a sufficient cooling and aging period to maximize crystallization.
Loss of product during washing steps.- Use purified water for washing and minimize the volume used to what is necessary to remove impurities.
Inconsistent Purity Between Batches. Variability in the quality of starting materials (berberine hydrochloride, tannic acid).- Use high-purity, well-characterized starting materials. - Perform quality control checks on incoming raw materials.
Fluctuations in reaction parameters such as temperature, pH, and stirring rate.- Strictly control all reaction parameters. Utilize automated reaction systems for better reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: While specific "unknown" impurities are often process-related, common impurities associated with berberine itself can include other protoberberine alkaloids that may be present in the starting material if it is of botanical origin. These can include palmatine, jatrorrhizine, and columbamine.[2] Additionally, residual solvents from extraction or crystallization and inorganic residues are potential impurities.[2] During the synthesis of this compound, oxidative degradation products can also form.[1]

Q2: How can I reduce the formation of oxidative impurities?

A2: The formation of oxidative impurities can be significantly reduced by creating an inert environment during the reaction. This can be achieved by purging the reaction vessel with nitrogen gas.[1] Alternatively, adding antioxidants such as Vitamin C, sodium metabisulfite, or sodium sulfite to the reaction mixture can also effectively inhibit oxidation.[1]

Q3: What is the classic synthesis process for this compound and what are its drawbacks?

A3: The classic process generally involves dissolving berberine hydrochloride in water at an elevated temperature (around 80-85°C), followed by neutralization with a sodium carbonate solution. The temperature is then lowered (to around 60°C) before the addition of a tannic acid solution to precipitate the this compound. This process often requires multiple heating and cooling steps, leading to higher energy consumption.[1] A significant drawback is the potential for the formation of unknown impurities exceeding 0.1%, which may not meet regulatory requirements.[1]

Q4: Is there an improved synthesis protocol to reduce impurities?

A4: Yes, an improved protocol involves measures to prevent oxidation. This includes either blanketing the reaction with nitrogen or adding an antioxidant. This modified process can also be more efficient by reducing the number of temperature change cycles and shortening the overall reaction time.[1]

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the qualitative and quantitative analysis of this compound and its impurities.[1][3] Other methods such as Thin-Layer Chromatography (TLC) and UV-Vis spectrophotometry can also be employed for purity assessment and quantification.[3][4]

Experimental Protocols

Improved Synthesis Protocol for High-Purity this compound

This protocol is adapted from an improved synthesis method designed to reduce unknown impurities.[1]

Materials:

  • Berberine hydrochloride

  • Tannic acid

  • Sodium carbonate

  • Vitamin C (or sodium metabisulfite/sodium sulfite)

  • Purified water

  • Nitrogen gas (optional)

Procedure:

  • Add purified water to a reaction vessel equipped with a stirrer and a heating mantle.

  • Begin stirring and add the berberine hydrochloride.

  • Impurity Reduction Step:

    • Option A (Inert Atmosphere): Start bubbling nitrogen gas through the solution.

    • Option B (Antioxidant): Add 1-2% (by weight of tannic acid to be added) of Vitamin C, sodium metabisulfite, or sodium sulfite.

  • Heat the mixture to 80°C to completely dissolve the berberine hydrochloride.

  • Slowly add a 10% sodium carbonate solution to neutralize the mixture. Continue stirring for 10 minutes after the addition is complete.

  • Slowly add a 15% tannic acid solution to precipitate the this compound.

  • Continue stirring for 30 minutes after the tannic acid addition is complete.

  • Cool the mixture to 15-25°C. If using nitrogen, it can be turned off at this stage.

  • Collect the solid product by centrifugation or filtration.

  • Wash the solid with purified water until the ferric chloride test on the washings is negative (no blue-black color).

  • Dry the product at 45-65°C until the water content is below 3%.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a general HPLC method for the analysis of berberine, which can be adapted for this compound purity assessment.

Parameter Specification
Column C18 reverse-phase column
Mobile Phase A mixture of acetonitrile (B52724) and water (often with a buffer like potassium phosphate (B84403) and an ion-pairing agent like sodium lauryl sulfate).[5]
Detection UV spectrophotometer at a wavelength of approximately 345 nm.
Flow Rate Typically around 1.0 mL/min, adjusted to achieve good separation.
Column Temperature Maintained at a constant temperature, for example, 40°C.[5]

Visualizations

Logical Workflow for Troubleshooting High Impurity Levels

G start High Impurity Levels Detected check_oxidation Check for Oxidative Degradation start->check_oxidation check_temp_time Review Reaction Time and Temperature start->check_temp_time check_materials Assess Starting Material Quality start->check_materials solution_inert Implement Inert Atmosphere (Nitrogen) check_oxidation->solution_inert Yes solution_antioxidant Add Antioxidant (e.g., Vitamin C) check_oxidation->solution_antioxidant Yes solution_optimize_conditions Optimize Reaction Conditions (shorter time, controlled temp) check_temp_time->solution_optimize_conditions Yes solution_source_materials Source High-Purity Starting Materials check_materials->solution_source_materials Yes

Caption: Troubleshooting decision tree for high impurity levels.

Experimental Workflow for Improved this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Berberine HCl in H2O at 80°C add_antioxidant Add Antioxidant / N2 Purge dissolve->add_antioxidant neutralize Neutralize with Na2CO3 solution add_antioxidant->neutralize precipitate Precipitate with Tannic Acid solution neutralize->precipitate cool Cool to 15-25°C precipitate->cool wash Collect and Wash Solid cool->wash dry Dry Product (45-65°C) wash->dry

Caption: Workflow for the improved synthesis of this compound.

References

stability issues of berberine tannate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berberine (B55584) tannate, focusing on its stability challenges in aqueous environments.

Troubleshooting Guide

Issue 1: Berberine tannate is not dissolving in my aqueous buffer.

  • Question: I'm trying to prepare a solution of this compound in water/buffer, but it remains as a suspension. Why is this happening and how can I work with it?

  • Answer: this compound is classified as "practically insoluble" in water and most common alcohols.[1][2] This is an inherent property of the salt formed between the berberine alkaloid and tannic acid. You will not be able to achieve a clear solution at significant concentrations. For experimental purposes, you should treat it as a suspension or dispersion.

    • Recommendation 1: Homogeneous Suspension: To ensure uniform dosing in your experiments, create a homogeneous suspension. This can be achieved by vigorous vortexing immediately before use or by using a stirrer. For longer-term experiments, continuous agitation may be necessary to prevent settling.

    • Recommendation 2: Sonication: Sonication can help in reducing particle size and creating a more uniform dispersion. However, be mindful of potential localized heating which could accelerate degradation. Use a cooled water bath during sonication.

    • Recommendation 3: Wetting Agents: Consider the use of a minimal amount of a non-ionic surfactant (e.g., Tween 80) to aid in the wetting of the powder and improve the homogeneity of the suspension. Compatibility with your experimental system must be verified.

Issue 2: The color of my this compound suspension is changing over time.

  • Question: My yellow this compound suspension is turning a reddish or brownish color after a few hours/days. What does this indicate?

  • Answer: A color change often indicates chemical degradation. Berberine itself is susceptible to oxidation, which can lead to the formation of colored degradation products like berberine quinones.[3] The synthesis process of this compound sometimes includes antioxidants to prevent the formation of unknown impurities, which suggests a susceptibility to oxidation.[4]

    • Troubleshooting Steps:

      • Protect from Light: Berberine is known to be light-sensitive.[5][6] Ensure your experiments are conducted in amber glassware or under light-protected conditions.

      • Deoxygenate Buffers: If you suspect oxidation, preparing your aqueous solutions with deoxygenated buffers (e.g., by bubbling with nitrogen or argon gas) can mitigate this issue.

      • Control Temperature: Elevated temperatures can accelerate degradation.[7][8] Store your suspensions at recommended temperatures (typically 2-8°C for short-term storage) and avoid excessive heat during preparation.

      • pH Control: The stability of the berberine molecule is pH-dependent. Degradation is more pronounced in highly acidic or alkaline conditions.[7][8] Maintaining a near-neutral pH is generally advisable for better stability.[5]

Issue 3: I am seeing inconsistent results in my cell-based or animal studies.

  • Question: I'm administering a this compound suspension, but my experimental results are not reproducible. What could be the cause?

  • Answer: Inconsistent results are often linked to the physical instability of the suspension and potential chemical degradation.

    • Troubleshooting Steps:

      • Ensure Dose Uniformity: Due to its insolubility, this compound can rapidly settle. This can lead to inaccurate and variable dosing. Always ensure the suspension is thoroughly homogenized immediately before each aspiration or administration.

      • Fresh Preparations: Prepare the suspension fresh for each experiment if possible. Storing the suspension, even for a short period, can lead to particle aggregation and chemical degradation, affecting its bioavailability and efficacy.

      • Particle Size Analysis: If your experimental setup is highly sensitive, consider characterizing the particle size distribution of your suspension. Variations in particle size can affect the rate of dissolution in situ and, consequently, its biological activity.

      • Monitor for Degradation: If you are storing the suspension, take a sample for analysis (e.g., by HPLC) at the beginning and end of your experiment to check for any significant degradation of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in an aqueous environment? A1: Based on studies of berberine and related compounds, the primary degradation pathways in an aqueous environment are expected to be:

  • Oxidation: The berberine molecule can be oxidized, especially when exposed to light, heat, and oxygen. This can result in the formation of various oxidation products.[3]

  • Hydrolysis: While berberine itself is stable against hydrolysis, the tannate moiety can be susceptible to hydrolysis, breaking down into smaller phenolic compounds, especially under acidic or alkaline conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of the berberine molecule.[5][6][9]

Q2: What is the ideal pH for maintaining the stability of a this compound suspension? A2: While specific studies on this compound are limited, research on berberine hydrochloride shows that its photodegradation is most efficient in near-neutral conditions (around pH 7) compared to more acidic or alkaline solutions.[5][6] However, for general chemical stability, avoiding strong acidic (pH < 3) and strong alkaline (pH > 9) conditions is recommended to prevent hydrolysis of the tannate and degradation of the berberine.[7][8]

Q3: How should I store a this compound aqueous suspension? A3: For short-term storage (a few hours to a day), it is recommended to store the suspension at 2-8°C in a tightly sealed, light-protected (amber) container. For longer-term studies, it is highly advisable to prepare fresh suspensions for each experiment to avoid issues with physical and chemical instability.

Q4: Can I heat the suspension to try and dissolve more this compound? A4: Gentle heating may slightly increase the solubility of this compound, but it is generally not recommended. Berberine can degrade with heat, and you risk accelerating the degradation of your compound.[7][8] If you must heat the suspension, use minimal temperatures for the shortest possible duration and cool it down promptly.

Q5: How can I analyze the stability of this compound in my suspension? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the chemical stability of this compound.[10][11][12] This involves separating the intact berberine from its degradation products and quantifying the amount of berberine remaining over time. Various analytical methods like thin-layer chromatography (TLC), UV spectroscopy, and mass spectrometry can also be employed.[13]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Berberine (Note: These studies were conducted on berberine or its hydrochloride salt, but the results are indicative of the berberine moiety's stability in this compound.)

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.1 N HCl, 80°C for 2 hoursModerate degradation observed.[7][8]
Alkali Hydrolysis 0.1 N NaOH, 80°C for 2 hoursModerate to high degradation observed.[7][8]
Oxidative Degradation 3% H₂O₂, 80°C for 2 hoursSignificant degradation observed.[7]
Thermal Degradation Dry heat at 105°C for 12 hoursLesser degradation compared to hydrolysis and oxidation.[8][12]
Photolytic Degradation Exposure to UV light (254 nm & 365 nm) for 24 hoursSignificant degradation observed.[7][12]

Experimental Protocols

Protocol 1: Preparation of a Homogeneous this compound Aqueous Suspension

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Pre-wetting (Optional): If the powder is difficult to disperse, create a paste by adding a very small volume of the aqueous vehicle (e.g., purified water or buffer) and mixing thoroughly.

  • Dispersion: Gradually add the remaining volume of the aqueous vehicle to the powder or paste while continuously stirring or vortexing.

  • Homogenization: For a more uniform suspension, place the vessel in a sonicator bath for 5-10 minutes. Use a cold water bath to prevent excessive heating.

  • Final Mixing: Before taking a sample for your experiment, ensure the suspension is thoroughly mixed by vigorous vortexing for at least 30 seconds.

Protocol 2: Stability Analysis of this compound Suspension by HPLC

  • Preparation: Prepare the this compound suspension as described in Protocol 1.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the homogenized suspension.

  • Extraction: Dilute the aliquot with a suitable solvent in which berberine is soluble (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to dissolve the this compound completely. This step is crucial for accurate quantification.

  • Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any insoluble excipients. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 column. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid.[10]

  • Quantification: Monitor the elution of berberine using a UV detector (typically around 345-350 nm).[10] Calculate the concentration of berberine at each time point relative to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

cluster_stressors Stress Factors BT This compound in Aqueous Suspension Degradation Degradation Products BT->Degradation Oxidation BT->Degradation Photodegradation BT->Degradation Hydrolysis (Tannate moiety) Light Light (UV/Sunlight) Light->BT Heat Heat Heat->BT Oxygen Oxygen Oxygen->BT pH Acidic/Alkaline pH pH->BT

Caption: Key degradation pathways for this compound in aqueous media.

start Weigh this compound mix Gradually Mix Powder and Vehicle start->mix prepare Prepare Aqueous Vehicle (e.g., buffer) prepare->mix homogenize Homogenize Suspension (Vortex / Sonicate) mix->homogenize sample Withdraw Aliquot for Experiment/Analysis homogenize->sample Immediately after re-homogenizing end Experimental Use or Stability Testing sample->end

Caption: Workflow for preparing a this compound aqueous suspension.

References

Technical Support Center: Optimizing HPLC Parameters for Berberine Tannate Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of berberine (B55584) tannate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient separation of berberine tannate.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for berberine analysis?

A C18 (ODS) column is the most frequently used stationary phase for the reversed-phase HPLC separation of berberine.[1][2] Column dimensions of 4.6 x 250 mm with a 5 µm particle size are common.[1][2]

Q2: What are the recommended mobile phases for berberine separation?

Several mobile phase compositions have been successfully employed for berberine analysis. The choice often depends on the desired retention time and resolution from other components. Common systems include acetonitrile (B52724) or methanol (B129727) mixed with an acidic aqueous buffer. Examples include:

  • Acetonitrile and 0.1% phosphoric acid in water.[3]

  • Methanol and 0.1% trifluoroacetic acid (TFA) in water.[1][2]

  • Acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[4][5]

  • A mixture of water and acetonitrile (1:1) containing monobasic potassium phosphate (B84403) and sodium lauryl sulfate (B86663).[6]

Q3: What is the typical detection wavelength for berberine?

Berberine has a maximum absorbance at approximately 345 nm, which is commonly used for UV detection in HPLC analysis.[1][2][6] Other wavelengths, such as 266 nm, 344 nm, and 347 nm, have also been reported.[3][4][7]

Q4: How does the tannate moiety affect the HPLC analysis of berberine?

This compound is a salt of the berberine cation and tannic acid. In a reversed-phase HPLC system with an acidic mobile phase, the berberine will be in its cationic form, and its separation will be based on its interaction with the stationary phase. The tannic acid component is a complex mixture of polyphenols and will likely elute as multiple peaks, potentially interfering with the berberine peak if the chromatography is not optimized. It is crucial to ensure good resolution between the berberine peak and any peaks originating from the tannate.

Q5: What are the solubility characteristics of this compound?

This compound is described as practically insoluble in water, acetonitrile, methanol, and ethanol.[6] Therefore, sample preparation requires careful consideration. It may be necessary to dissolve the sample in a solvent mixture that ensures the solubility of both berberine and the tannate components, or to use an extraction procedure. For analysis, dissolving the sample in the mobile phase is a common practice.[6]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions Berberine, being a basic compound, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[8][9] To mitigate this: • Lower the mobile phase pH: Operating at a lower pH (e.g., with 0.1% TFA or phosphoric acid) can suppress the ionization of silanol groups.[9] • Use an end-capped column: Modern, well-end-capped C18 columns have fewer free silanol groups. • Add an ion-pairing agent: An agent like sodium lauryl sulfate can be added to the mobile phase to mask silanol interactions.[6]
Column Overload Injecting too concentrated a sample can lead to peak distortion.[8][10] • Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can cause peak shape issues.[10] • Use a guard column: This protects the analytical column from strongly retained compounds.[10] • Wash the column: Flush the column with a strong solvent. If a void is suspected at the column inlet, reversing the column for a wash (if permitted by the manufacturer) may help.[8][9]
Extra-column Effects Excessive dead volume in the HPLC system can contribute to peak broadening.[10] • Ensure all fittings and tubing are appropriate for the column dimensions and are properly connected.
Issue 2: Poor Resolution
Possible Cause Troubleshooting Steps
Inadequate Mobile Phase Strength The organic-to-aqueous ratio of the mobile phase significantly affects retention and resolution. • Adjust the organic solvent percentage: Decrease the percentage of the organic solvent (acetonitrile or methanol) to increase retention and potentially improve the separation of closely eluting peaks.
Suboptimal Mobile Phase Composition The choice of organic solvent and buffer can impact selectivity. • Try a different organic solvent: If using methanol, consider switching to acetonitrile, or vice versa. This can alter the elution order and improve resolution. • Adjust the buffer pH: Small changes in pH can affect the retention and peak shape of ionizable compounds.
Column with Insufficient Efficiency An older column or a column with a larger particle size may not provide the necessary resolution. • Replace the column: If the column has been used extensively, its performance may have degraded. • Use a column with smaller particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Mobile Phase Preparation Issues Inconsistent preparation of the mobile phase is a common cause of shifting retention times.[11] • Ensure accurate measurements: Precisely measure all components of the mobile phase. • Premix the mobile phase: If using an isocratic method, premixing the mobile phase in a single container can improve consistency. • Degas the mobile phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Fluctuations in Column Temperature Temperature variations can affect retention times.[6] • Use a column oven: A thermostatted column compartment will maintain a consistent temperature.
Pump Malfunction Issues with the HPLC pump can lead to an inconsistent flow rate. • Check for leaks: Inspect the pump heads and fittings for any signs of leakage. • Prime the pump: Ensure the pump is properly primed with the mobile phase.

Data Presentation: Comparison of HPLC Parameters

The following table summarizes different HPLC conditions reported for the analysis of berberine, which can serve as a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase C18 (ODS), 4.6 x 250 mm, 5 µm[1][2]C18 (ODS), 4.6 x 250 mm, 5 µm[3]C18, 4.6 x 250 mm, 5 µm[4]C18, ~4 x 250 mm, 5 µm[6]
Mobile Phase Methanol: 0.1% TFA (50:50 v/v)[1][2]Acetonitrile: 0.1% Phosphoric Acid (30:70 v/v)[3]Acetonitrile: 0.1% TFA (30:70 v/v)[4]Acetonitrile:Water (1:1) with 3.4 g/L KH2PO4 and 1.7 g/L Sodium Lauryl Sulfate[6]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]1.0 mL/min[4]Adjusted for a berberine retention time of ~10 min[6]
Detection 345 nm[1][2]210 nm and 347 nm[3]344 nm[4]345 nm[6]
Column Temp. Room Temperature[1]30 °C[3]Ambient[4]~40 °C[6]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general procedure that can be adapted based on the specific instrumentation and analytical requirements.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water with 0.1% TFA (e.g., 30:70 v/v). The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 345 nm

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 10 µg/mL of berberine. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a similar concentration of berberine as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution and identify the retention time of the berberine peak.

  • Inject the sample solution and analyze the chromatogram.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Injection Injection MobilePhase->Injection SamplePrep Sample & Standard Preparation Filtration Filtration (0.45 µm) SamplePrep->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (345 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Start HPLC Problem Encountered CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckResolution Check Resolution Start->CheckResolution CheckRetention Check Retention Time Start->CheckRetention Tailing Tailing/Fronting CheckPeakShape->Tailing Abnormal PoorSep Poor Separation CheckResolution->PoorSep Poor InconsistentRT Inconsistent RTs CheckRetention->InconsistentRT Inconsistent Sol_Tailing Adjust pH Check for Overload Use Guard Column Tailing->Sol_Tailing Sol_Resolution Adjust Mobile Phase Strength/Composition Change Column PoorSep->Sol_Resolution Sol_Retention Check Mobile Phase Prep Use Column Oven Check Pump InconsistentRT->Sol_Retention

Caption: Logical workflow for troubleshooting common HPLC issues.

References

addressing precipitation of berberine tannate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berberine (B55584) tannate in cell culture. The information addresses the common issue of precipitation and offers guidance on proper handling and experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my berberine tannate precipitating in the cell culture medium?

Precipitation of this compound is a common issue primarily due to its low aqueous solubility. This compound is a compound formed from berberine and tannic acid, and it is practically insoluble in water.[1] The precipitation can be exacerbated by several factors:

  • Interaction with Media Components: Tannic acid, a component of this compound, is known to bind to and precipitate proteins.[2] Fetal Bovine Serum (FBS) and other proteins in your cell culture medium are likely interacting with the tannate moiety, leading to the formation of insoluble complexes.

  • pH and Temperature: The pH of the cell culture medium (typically ~7.4) and the incubation temperature (37°C) can affect the stability and solubility of the compound.

  • High Concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in the aqueous environment of the cell culture medium.

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

Q2: What is the best solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Berberine chloride, a related salt, has a solubility of approximately 25 mg/mL in DMSO.[3] While the exact solubility of this compound may differ, DMSO is a good starting point. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v).[4] If a higher concentration is necessary due to the poor solubility of this compound, it is essential to run a vehicle control with the same DMSO concentration to assess its effect on cell viability and function.

Q4: Can I pre-dissolve this compound directly in the cell culture medium?

Directly dissolving this compound in cell culture medium is not recommended due to its poor aqueous solubility. This approach will likely result in incomplete dissolution and precipitation. The use of a concentrated stock solution in an appropriate organic solvent like DMSO is the standard and recommended method.

Q5: Are there any components of this compound that could interfere with my experiments?

Yes, the tannic acid component of this compound is biologically active and can interfere with various cellular processes and assays. Tannic acid can:

  • Inhibit the activity of various enzymes, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFr).[5]

  • Act as a selective antagonist for chemokine receptors like CXCR4.[6]

  • Interfere with assays that rely on colorimetric or fluorescent readouts due to its antioxidant properties and potential to quench fluorescence.

It is crucial to include appropriate controls in your experiments to account for the potential effects of tannic acid.

Troubleshooting Guide: Precipitation of this compound

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the medium. Solvent Shock: The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium causes the compound to precipitate.1. Warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[7] 2. Slow, drop-wise addition: Add the DMSO stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid mixing and dispersion. 3. Intermediate dilution: Perform an intermediate dilution step by first diluting the DMSO stock into a small volume of serum-free medium or a concentrated serum solution before adding it to the final culture volume.
Precipitate forms over time during incubation. Concentration above solubility limit: The working concentration of this compound is likely above its thermodynamic solubility limit in the complete cell culture medium.1. Determine the empirical solubility limit: Follow the "Protocol for Determining Maximum Soluble Concentration" below to find the highest stable concentration in your specific medium. 2. Reduce the working concentration: If possible, lower the final concentration of this compound in your experiment.
The stock solution itself has precipitates. Incomplete dissolution or storage issues: The this compound may not have been fully dissolved initially, or it may have precipitated out of the DMSO stock during storage.1. Ensure complete dissolution: When preparing the stock solution, vortex vigorously and gently warm the vial in a 37°C water bath to aid dissolution.[4] 2. Proper storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved.
Precipitation is observed even at low concentrations. Interaction with serum proteins: The tannic acid moiety is strongly interacting with proteins in the FBS, causing aggregation and precipitation.1. Reduce serum concentration: If your cell line tolerates it, try reducing the percentage of FBS in your culture medium during the treatment period. 2. Use serum-free medium: For short-term experiments, consider treating the cells in a serum-free or low-serum medium. Be aware that this may alter cellular responses.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the final solution is clear with no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Determining Maximum Soluble Concentration

This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.

  • Prepare a series of dilutions of your this compound DMSO stock solution in sterile microcentrifuge tubes.

  • In separate sterile tubes, add the complete cell culture medium (including serum) that you use for your experiments. Pre-warm the medium to 37°C.

  • Add a small, fixed volume of each DMSO stock dilution to the corresponding tubes of medium to achieve a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below 0.5%.

  • Gently vortex each tube immediately after adding the stock solution.

  • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a pellet after centrifugation). The highest concentration that remains clear is your approximate maximum soluble concentration.

Data Presentation

Table 1: Physicochemical Properties of Berberine and its Salts

Property This compound Berberine Chloride Reference
Appearance Yellow to light yellow-brown powderYellow crystalline powder[1]
Solubility in Water Practically insolubleSlightly soluble[1]
Solubility in DMSO SolubleApprox. 25 mg/mL[3]
Solubility in Ethanol Practically insolubleApprox. 0.5 mg/mL[1][3]

Visualizations

experimental_workflow Experimental Workflow for this compound Dosing cluster_prep Stock Solution Preparation cluster_dosing Dosing Procedure cluster_control Essential Controls prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex & Warm (37°C) if needed prep2->prep3 prep4 Aliquot & Store at -20°C prep3->prep4 dose1 Thaw Stock Aliquot prep4->dose1 dose3 Add Stock Drop-wise to Medium with Gentle Mixing dose1->dose3 dose2 Pre-warm Cell Culture Medium (37°C) dose2->dose3 dose4 Add Medicated Medium to Cells dose3->dose4 control1 Vehicle Control (Medium + same % DMSO) control2 Untreated Control control3 Tannic Acid Control (optional)

Caption: Recommended workflow for preparing and dosing this compound in cell culture.

precipitation_pathway Potential Precipitation Pathway of this compound cluster_medium Cell Culture Medium bt_stock This compound in DMSO Stock serum Serum Proteins (e.g., Albumin) bt_stock->serum Tannic Acid Moiety Binds to Proteins water Aqueous Environment (H2O) bt_stock->water Low Aqueous Solubility precipitate Insoluble this compound-Protein Complex (Precipitate) serum->precipitate salts Metal Ions & Salts water->precipitate

Caption: Factors in cell culture media contributing to this compound precipitation.

References

refinement of berberine tannate extraction protocols for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining berberine (B55584) tannate extraction protocols for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Tannate?

A1: this compound is a compound formed between the alkaloid berberine and tannic acid.[1] It typically appears as a yellow to light yellow-brown powder and is notably tasteless.[1] Unlike other berberine salts such as berberine hydrochloride, this compound is practically insoluble in water, methanol (B129727), and ethanol (B145695).[1][2] This low solubility is a key consideration in designing extraction and purification protocols.

Q2: Which plant sources are richest in berberine?

A2: Berberine is an isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants.[2][3] Species of the Berberis genus are primary sources, including Berberis aristata (Tree Turmeric), Berberis vulgaris (Barberry), and Berberis hispanica.[2][4][5] The roots of Berberis vulgaris can contain up to 1.43% berberine.[4] Other significant sources include Coptis chinensis (Goldenthread) and Coscinium fenestratum (Tree Turmeric).[3][6]

Q3: What is the most effective solvent for berberine extraction?

A3: The choice of solvent significantly impacts extraction efficiency. Ethanol has been shown to be a highly effective solvent for extracting berberine.[4] Methanol is also commonly used, with studies showing that cold methanol extraction can yield higher results than hot extraction.[6][7] Water, particularly acidified water, can also be used, forming the basis of acid-base extraction methods.[5][7] Acetone and hexane (B92381) have been reported to be ineffective.[4] An optimized ultrasonic-assisted extraction method identified 80% ethanol as the ideal solvent.[8][9]

Q4: Can this compound be synthesized directly?

A4: Yes, this compound can be synthesized from berberine hydrochloride. The process typically involves dissolving berberine hydrochloride in heated water, neutralizing the solution with a base like sodium carbonate, and then adding a tannic acid solution to precipitate the this compound.[10] The resulting solid is then washed and dried.[10]

Troubleshooting Guide

Q1: My berberine yield is consistently low. What are the likely causes and solutions?

A1: Low yield can stem from several factors throughout the extraction process. Refer to the troubleshooting workflow below and consider the following:

  • Plant Material Preparation: The drying method for the plant material is critical. High temperatures can cause degradation of berberine.[7] Shade-drying has been shown to produce significantly higher yields (e.g., 4.6% w/w) compared to oven-drying at 65°C (1.32% w/w) or sun-drying (3.21% w/w).[6][7][11]

  • Extraction Temperature: High temperatures during extraction can also degrade the final product. For solvent extraction, cold procedures (e.g., -20°C) with methanol have yielded better results (4.6% w/w) than hot extraction at 50°C (1.29% w/w).[6][7] For ultrasonic-assisted extraction, an optimal temperature of 44°C has been identified.[9]

  • Solvent and pH: Ensure you are using an appropriate solvent like ethanol or methanol.[4][7] If using an acid-base method, precise pH control is crucial. An optimized protocol involves adjusting the pH to 12 with lime milk and then to 5 with hydrochloric acid.[7]

  • Solid-to-Liquid Ratio: An improper ratio can lead to inefficient extraction. One study optimized this ratio to 1:17 g/mL for the highest efficiency.[8][9]

G start Low Yield Detected check_drying Was plant material shade-dried? start->check_drying check_temp Was extraction temperature optimized? (e.g., cold extraction or ~44°C ultrasonic) check_drying->check_temp Yes remedy_drying Action: Use shade-drying. High heat degrades berberine. check_drying->remedy_drying No check_solvent Is the solvent appropriate? (e.g., Ethanol, Methanol) check_temp->check_solvent Yes remedy_temp Action: Use cold extraction or an optimized temperature protocol. check_temp->remedy_temp No check_ratio Was the solid-to-liquid ratio optimized? (e.g., 1:17 g/mL) check_solvent->check_ratio Yes remedy_solvent Action: Switch to a recommended solvent. Avoid acetone/hexane. check_solvent->remedy_solvent No remedy_ratio Action: Adjust solid-to-liquid ratio based on optimization studies. check_ratio->remedy_ratio No end Yield Improved check_ratio->end Yes remedy_drying->check_temp remedy_temp->check_solvent remedy_solvent->check_ratio remedy_ratio->end

Caption: Troubleshooting workflow for low this compound yield.

Q2: The final product contains significant impurities. How can I improve its purity?

A2: Impurities can be introduced from the raw plant material or generated during the process.

  • Extraction Method: Acid-base extraction methods can offer high selectivity. One optimized protocol achieved a purity of 7.27% in the initial extract.[7]

  • Purification Steps: Incorporate a purification step using activated charcoal (charcoalization) to remove pigments and other impurities.[5] Following this, filtration through a filter aid like celite can clarify the extract.[5]

  • Synthesis Contaminants: If synthesizing this compound, unknown impurities can form, particularly due to oxidation. Performing the reaction under a nitrogen atmosphere or adding antioxidants (e.g., vitamin C, sodium sulfite) can significantly reduce the formation of these impurities.[10]

  • Washing: Thoroughly wash the final precipitate. For synthesized this compound, wash the solid with purified water until a ferric chloride test shows no blue-black color, indicating the removal of residual tannic acid.[10]

Quantitative Data Summary

Table 1: Effect of Drying and Extraction Method on Berberine Yield from Coscinium fenestratum

Drying MethodExtraction MethodSolventYield (% w/w)Reference
Shade-DriedCold Extraction (-20°C)Methanol4.60%[6][7]
Sun-DriedCold Extraction (-20°C)Methanol3.21%[6][7]
Oven-Dried (65°C)Cold Extraction (-20°C)Methanol1.32%[6][7]
Shade-DriedHot Extraction (50°C)Methanol1.29%[6][7]

Table 2: Optimized Parameters from Various Berberine Extraction Studies

Extraction MethodKey ParametersOptimal ValuesResulting Yield/PurityReference
Acid-Base ExtractionDilute Sulfuric Acid Conc.0.4%Yield: 8.4%[7]
Solid-to-Liquid Ratio1:16Purity: 7.27%
pH AdjustmentsLime milk to pH 12, HCl to pH 5
Ultrasonic ExtractionSolvent80% EthanolN/A (Optimized for conc.)[8][9]
Temperature44°C
Solid-to-Liquid Ratio1:17 g/mL

Experimental Protocols

Protocol 1: Cold Methanol Extraction of Berberine

This protocol is based on methods that have demonstrated high yields from plant material.[6][7]

  • Preparation of Plant Material:

    • Collect the desired plant parts (e.g., root or stem bark).

    • Dry the material in a shaded, well-ventilated area until brittle. Avoid direct sunlight or oven-drying.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add cold methanol (-20°C) at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Seal the flask and macerate for 24 hours at -20°C with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant debris.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography or by proceeding to an acid-base purification method.

Caption: Workflow for cold methanol extraction of berberine.
Protocol 2: Synthesis of this compound from Berberine Hydrochloride

This protocol is adapted from a patented synthesis process designed to improve purity.[10]

  • Dissolution:

    • Add purified water to a reaction vessel equipped with a stirrer.

    • Heat the water to 58-62°C.

    • While stirring, add berberine hydrochloride. To minimize oxidation, maintain a nitrogen atmosphere or add an antioxidant like vitamin C (1-2% of the tannic acid weight).

    • Increase the temperature to 70-80°C until the berberine hydrochloride is completely dissolved.

  • Neutralization:

    • Slowly add a 10% sodium carbonate solution to the vessel until the pH is neutralized.

    • Continue stirring for 10 minutes.

  • Precipitation:

    • Slowly add a 15% tannic acid solution to the reaction mixture. This compound will begin to precipitate.

    • Continue stirring for at least 30 minutes to ensure complete precipitation.

  • Isolation and Washing:

    • Cool the mixture to 30°C.

    • Isolate the solid precipitate using a centrifuge or filtration.

    • Wash the solid with purified water. Check the washings with a ferric chloride solution; continue washing until no blue-black color is observed.

  • Drying:

    • Dry the purified solid at 60°C until the water content is below 3%. The result is a yellow to light yellow-brown powder of this compound.

References

Technical Support Center: Enhancing the Dissolution Rate of Berberine Tannate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for enhancing the dissolution rate of berberine (B55584) tannate and similar poorly soluble berberine forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with berberine tannate formulations?

A1: The primary challenge with berberine and its salts, like this compound, is its low aqueous solubility and poor oral bioavailability.[1][2][3] This often leads to incomplete drug release from the dosage form and suboptimal absorption in the gastrointestinal tract, which can limit its therapeutic effectiveness.[2][4]

Q2: What are the most common strategies to enhance the dissolution rate of poorly soluble drugs like berberine?

A2: Several methods are successfully used to improve the dissolution of poorly soluble drugs. The most common include:

  • Solid Dispersion Technology: Dispersing the drug in a molecular or amorphous state within a hydrophilic carrier matrix.[5][6] This is one of the most successful techniques.[5]

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension.[6][7][8]

  • Complexation: Forming inclusion complexes, for example with cyclodextrins, to enhance aqueous solubility.[7][8][9]

  • Use of Surfactants and Solubilizing Agents: Incorporating agents that reduce surface tension and improve the wetting of the drug particles.[7]

Q3: How does Solid Dispersion (SD) technology work to improve dissolution?

A3: The solid dispersion technique enhances the dissolution rate by reducing drug particle size to a molecular level, decreasing drug crystallinity (or creating an amorphous state), and improving the wettability of the drug by surrounding it with a hydrophilic carrier.[5][10] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[5][11]

Q4: Which carriers are effective for creating berberine solid dispersions?

A4: Studies have shown that several carriers can significantly increase the solubility of berberine. Effective carriers include:

  • Gelucire®: A PEG ester of fatty acids, which acts as a surfactant.[5]

  • Citric Acid: Believed to form hydrogen bonds with the drug.[5]

  • Phospholipids (B1166683): Amphiphilic molecules that can improve liposolubility.[5][12]

  • β-Cyclodextrin (β-CD): Forms inclusion complexes with berberine.[9]

  • TPGS 1000: Acts as a solid dispersion carrier and a P-glycoprotein (P-gp) inhibitor to enhance absorption.[12]

Troubleshooting Guide

Issue 1: My solid dispersion formulation shows minimal improvement in dissolution rate.

Potential Cause Troubleshooting Step Explanation
Inappropriate Carrier Selection Test a different carrier with a different mechanism (e.g., a surfactant like Gelucire or a complexing agent like β-cyclodextrin).The chosen carrier may have poor miscibility or interaction with berberine. Carriers like Gelucire, citric acid, and phospholipids have shown promise.[5][13]
Incorrect Drug-to-Carrier Ratio Prepare a series of solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles.An insufficient amount of the hydrophilic carrier may not be enough to effectively disperse the drug and overcome its crystal lattice energy.[5]
Residual Solvent from Preparation Ensure the solvent removal step in the solvent evaporation method is complete. Use a vacuum oven at an appropriate temperature for a sufficient duration.Residual solvent can negatively impact the final formulation's properties and dissolution behavior. The solvent evaporation method requires complete removal by heating or vacuum.[5]
Drug Recrystallization Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).The drug may have recrystallized out of the amorphous state during preparation or storage. The absence of a drug melting peak in DSC or characteristic crystalline peaks in XRD suggests an amorphous state.[1][13]

Issue 2: Dissolution results are highly variable between replicate experiments.

Potential Cause Troubleshooting Step Explanation
Inadequate Deaeration of Medium Deaerate the dissolution medium before use by heating, filtering, and applying a vacuum, or using other validated techniques.Dissolved gases in the medium can form bubbles on the dosage form and apparatus, altering the hydrodynamics and affecting the dissolution rate.[14][15]
Inconsistent Apparatus Geometry Verify that the dissolution apparatus setup (e.g., paddle height, vessel centering) conforms to USP specifications. The paddle should be 25 ± 2 mm from the vessel bottom.[15][16]The hydrodynamics within a USP Apparatus 2 are very sensitive to its geometry. Even small deviations can lead to variability, especially for poorly soluble drugs.[16][17]
Coning or Mounding of Powder For loose powder formulations, carefully introduce the sample to the bottom of the vessel. Consider using a small, inert sinker if the formulation floats.An uneven pile of powder at the bottom of the vessel (coning) creates a variable surface area exposed to the medium, leading to inconsistent results.[16]
Incorrect Sampling Technique Ensure the sampling probe is placed at a consistent, specified depth and location, typically halfway between the top of the paddle and the surface of the medium.The concentration of the dissolved drug can vary within the vessel. Consistent sampling is crucial for reproducible results.[17]

Quantitative Data Summary

The following tables summarize the reported improvements in berberine solubility and bioavailability using various formulation strategies.

Table 1: Enhancement of Berberine Saturation Solubility with Different Carriers

Formulation Fold Increase in Solubility (Compared to Pure Berberine) Reference
Optimal Berberine-Phospholipid Complex2-fold[1][5][13]
Optimal Berberine-Gelucire Complex> 3-fold[1][5][13]
Optimal Berberine-Citric Acid Complex> 3-fold[1][5][13]

Table 2: Impact of Dissolution Enhancement on Oral Bioavailability

Increase in Dissolution Rate Resulting Increase in Oral Bioavailability Reference
+51%+54%[9][18]
+83%+86%[9][18]

Experimental Protocols

Protocol 1: Preparation of Berberine Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a berberine solid dispersion. The specific drug-to-carrier ratio and solvent should be optimized for your specific experiment.

  • Weighing: Accurately weigh the desired amounts of berberine and the selected carrier (e.g., Gelucire, citric acid).

  • Dissolution: Dissolve both the berberine and the carrier in a suitable common solvent (e.g., ethanol) in a round-bottom flask.[5] Use sonication if necessary to obtain a clear solution.[10]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a specified temperature (e.g., 45°C) for 12-24 hours to remove any residual solvent.[5][10]

  • Sieving and Storage: Gently pulverize the dried solid dispersion using a mortar and pestle, then pass it through a sieve to obtain a uniform particle size. Store the final product in a desiccator to protect it from moisture.

Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2)

This protocol outlines the standard procedure for dissolution testing of oral solid dosage forms.

  • Apparatus Setup: Use a calibrated USP Dissolution Apparatus 2 (Paddle Method).[16][17]

  • Medium Preparation: Prepare 900 mL of the dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).[14] Deaerate the medium prior to use.[14]

  • Temperature Control: Equilibrate the medium in the dissolution vessels to 37 ± 0.5°C.[16][19]

  • Test Initiation: Set the paddle rotation speed, typically to 50 or 100 rpm.[14][17] Introduce the dosage form (tablet, capsule, or a specified amount of powder) into the vessel. Start the timer.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from the specified sampling zone.[14] Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the collected samples through a suitable syringe filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with the analysis.[15][19]

  • Analysis: Determine the concentration of dissolved berberine in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations: Workflows and Diagrams

The following diagrams illustrate key processes for developing and troubleshooting this compound formulations.

G cluster_prep Phase 1: Formulation Preparation cluster_test Phase 2: Dissolution Testing cluster_eval Phase 3: Evaluation start Weigh Berberine & Carrier dissolve Dissolve in Common Solvent start->dissolve evap Solvent Evaporation (Rotovap) dissolve->evap dry Vacuum Drying evap->dry sieve Pulverize & Sieve dry->sieve setup Setup USP App 2 (Medium, Temp, Speed) sieve->setup introduce Introduce Sample setup->introduce sample Withdraw Samples at Time Points introduce->sample analyze Filter & Analyze (UV-Vis/HPLC) sample->analyze calculate Calculate % Dissolved analyze->calculate compare Compare Profiles calculate->compare compare->start Re-formulate if needed end Formulation Optimized compare->end Meets Target

Caption: Experimental workflow for solid dispersion formulation and testing.

G start Low Dissolution Rate Observed check_formulation Is it a Solid Dispersion? start->check_formulation check_ratio Is Drug:Carrier Ratio Optimized? check_formulation->check_ratio Yes check_ps Is Particle Size Reduced? check_formulation->check_ps No check_carrier Is Carrier Appropriate? check_ratio->check_carrier Yes action_ratio Vary Drug:Carrier Ratio (e.g., 1:1, 1:3, 1:5) check_ratio->action_ratio No check_amorph Is Drug Amorphous? (Check with DSC/XRD) check_carrier->check_amorph Yes action_carrier Test Alternate Carriers (e.g., Gelucire, β-CD) check_carrier->action_carrier No action_process Optimize Process (e.g., ensure full solvent removal) check_amorph->action_process No (Recrystallized) action_micronize Micronize or Create Nanosuspension check_ps->action_micronize No

References

strategies to minimize batch-to-batch variability of berberine tannate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of berberine (B55584) tannate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in berberine tannate?

Batch-to-batch variability in this compound can stem from several factors throughout the manufacturing process. These can be broadly categorized into three main areas:

  • Raw Material Variability: As a natural product, the source of berberine can have inherent differences based on genetics, geographical location, climate, and harvest time.[1] Similarly, the tannic acid used can vary in composition.

  • Synthesis and Purification Process Inconsistencies: Variations in reaction conditions such as temperature, time, pH, and the ratio of reactants can significantly impact the final product.[2][3] Inconsistent purification and drying methods can also lead to differences in purity and residual solvent levels.[4]

  • Post-Production Handling and Storage: Improper storage conditions, including exposure to light, heat, and moisture, can lead to the degradation of this compound over time.[5]

Q2: How can we standardize the raw materials to minimize variability?

Standardizing raw materials is a critical first step. Key strategies include:

  • Comprehensive Supplier Qualification: Source berberine and tannic acid from reputable suppliers with well-documented quality control procedures.

  • Botanical Authentication: For berberine extracted from plant sources, ensure proper botanical identification to prevent adulteration with other species.[6]

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each batch of raw material. Key parameters to check include identity, purity (e.g., by HPLC), moisture content, heavy metal levels, and microbial limits.[7][8]

Q3: What are the critical process parameters to control during synthesis?

To ensure consistency in the synthesis of this compound, the following parameters should be strictly controlled:

  • Reactant Stoichiometry: The molar ratio of berberine to tannic acid is crucial for the formation of the desired compound.

  • Reaction Temperature and Time: As with most chemical reactions, temperature and duration will influence the reaction rate and the formation of impurities.[2]

  • pH Control: The pH of the reaction mixture can affect the solubility of reactants and the stability of the final product.

  • Agitation Speed: Consistent mixing ensures homogeneity and uniform reaction conditions.

  • Drying Conditions: The temperature and duration of the drying process should be standardized to achieve a consistent moisture content and avoid degradation.[4]

Q4: What analytical methods are recommended for quality control of this compound?

A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for determining the purity of this compound and quantifying any impurities.[9][10]

  • UV-Visible Spectrophotometry: A simpler and more rapid method for routine quantification of berberine content.[11][12]

  • Loss on Drying: To determine the water content, which can affect stability.[8]

  • Residue on Ignition: To measure the inorganic impurity content.[5]

  • Heavy Metal Testing: To ensure the product is free from toxic heavy metal contaminants.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production and analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to incorrect stoichiometry, temperature, or reaction time.Optimize reaction conditions by systematically varying one parameter at a time. Ensure accurate weighing and addition of reactants.
Loss of product during filtration or washing.Use appropriate filter paper porosity. Minimize the volume of washing solvent.
High Levels of Impurities in HPLC Analysis Impure starting materials.Use high-purity berberine and tannic acid. Verify the purity of starting materials by HPLC before use.
Side reactions occurring during synthesis.Adjust reaction temperature and pH to minimize side product formation. The use of antioxidants or an inert atmosphere (e.g., nitrogen) can reduce oxidative degradation.[4]
Inefficient purification.Optimize the recrystallization or washing steps. Ensure the solvent used for washing does not dissolve a significant amount of the product.
Inconsistent Color of the Final Product Variation in the source of tannic acid.Source tannic acid from a single, qualified supplier.
Presence of colored impurities.Improve the purification process to remove colored byproducts.
Degradation due to light or heat exposure.Protect the product from light and use controlled drying temperatures.[5]
Poor Reproducibility of Analytical Results Improper sample preparation.Ensure the sample is fully dissolved in the analytical solvent. Use a validated sample preparation protocol.
Instability of the analytical solution.Analyze samples promptly after preparation. Store standard and sample solutions under appropriate conditions (e.g., refrigerated and protected from light).
Issues with the analytical instrument (e.g., HPLC column degradation).Use a validated HPLC method with a well-maintained column. Regularly perform system suitability tests to ensure instrument performance.[5]

Quantitative Data Summary

The following tables provide typical specifications for this compound, which can be used as a benchmark for assessing batch-to-batch consistency.

Table 1: Physicochemical Specifications for this compound

Parameter Acceptance Criteria Reference
Appearance Yellow to light yellow-brown powder[5]
Odor Odorless or a faint, characteristic odor[5]
Taste Tasteless[5]
Solubility Practically insoluble in water, acetonitrile, methanol (B129727), and ethanol (B145695) (95%)[5]
Melting Point 110-114°C (after drying)[5]

Table 2: Quality Control Specifications for this compound

Test Acceptance Criteria Reference
Berberine Content (on anhydrous basis) 27.0% - 33.0%[5]
Water Content (Loss on Drying) Not more than 6.0%[5]
Residue on Ignition Not more than 1.0%[5]
Heavy Metals Not more than 30 ppm[5]
Chloride Not more than 0.035%[5]
Sulfate (B86663) Not more than 0.048%[5]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the determination of berberine content and purity. Method validation is required for specific applications.[5][9]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Octadecylsilanized silica (B1680970) gel column (e.g., C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Dissolve 3.4 g of monobasic potassium phosphate (B84403) and 1.7 g of sodium lauryl sulfate in 1000 mL of a 1:1 mixture of water and acetonitrile.[5]

  • Flow Rate: Adjust the flow rate so that the retention time of berberine is approximately 10 minutes.

  • Column Temperature: 40°C.

  • Detection Wavelength: 346 nm.[9]

  • Standard Preparation: Accurately weigh about 25 mg of Berberine Chloride Reference Standard, dissolve in the mobile phase to make exactly 100 mL, and use this as the standard solution.

  • Sample Preparation: Accurately weigh about 75 mg of this compound, dissolve in the mobile phase to make exactly 100 mL. Filter through a 0.45 µm membrane filter before injection.

  • Procedure: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the percentage of berberine in the sample using the standard comparison method.

Protocol 2: UV-Visible Spectrophotometric Analysis of this compound

This is a simpler method for the quantification of berberine.[11][12]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Approximately 422 nm.[13]

  • Standard Preparation: Prepare a stock solution of a known concentration of Berberine Chloride Reference Standard in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in methanol to a known volume. Further dilution may be necessary to bring the absorbance within the linear range of the calibration curve.

  • Procedure: Measure the absorbance of the standard and sample solutions at the λmax.

  • Calculation: Determine the concentration of berberine in the sample solution by comparing its absorbance to the calibration curve.

Visualizations

experimental_workflow cluster_raw_materials Raw Material Qualification cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_qc Quality Control raw_berberine Berberine Source coa_review Certificate of Analysis Review raw_berberine->coa_review raw_tannic Tannic Acid raw_tannic->coa_review reaction Controlled Reaction (Temp, Time, pH) coa_review->reaction filtration Filtration & Washing reaction->filtration drying Standardized Drying filtration->drying hplc HPLC Analysis drying->hplc uv_vis UV-Vis Analysis drying->uv_vis other_tests Other Tests (LOD, Heavy Metals) drying->other_tests final_product This compound (Consistent Batches) hplc->final_product uv_vis->final_product other_tests->final_product

Experimental workflow for minimizing batch-to-batch variability.

troubleshooting_logic cluster_raw_solutions Raw Material Issues cluster_process_solutions Process Issues cluster_analytical_solutions Analytical Issues start Inconsistent Batch Results check_raw Review Raw Material CoAs start->check_raw check_process Audit Synthesis & Purification Records start->check_process check_analytical Verify Analytical Method Validation start->check_analytical qualify_supplier Qualify New Supplier check_raw->qualify_supplier in_house_testing Implement In-house Raw Material Testing check_raw->in_house_testing refine_sop Refine Standard Operating Procedures (SOPs) check_process->refine_sop operator_training Additional Operator Training check_process->operator_training revalidate_method Re-validate Analytical Method check_analytical->revalidate_method instrument_maintenance Perform Instrument Maintenance & Calibration check_analytical->instrument_maintenance

Troubleshooting logic for identifying sources of variability.

ampk_pathway cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes berberine Berberine ampk AMPK Activation berberine->ampk nf_kb NF-κB Inhibition berberine->nf_kb mapk MAPK Pathway Modulation berberine->mapk glucose_uptake Increased Glucose Uptake ampk->glucose_uptake gluconeogenesis Decreased Gluconeogenesis ampk->gluconeogenesis inflammation Reduced Inflammation nf_kb->inflammation oxidative_stress Decreased Oxidative Stress mapk->oxidative_stress

Simplified signaling pathway of Berberine's action.

References

Validation & Comparative

A Comparative Analysis of Berberine Tannate and Metformin on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of berberine (B55584) tannate and the first-line type 2 diabetes medication, metformin (B114582), on cellular glucose uptake. The information presented herein is supported by experimental data from in vitro studies to assist researchers and professionals in drug development in understanding the mechanistic similarities and differences between these two compounds.

Executive Summary

Both berberine, the active component of berberine tannate, and metformin are potent enhancers of glucose uptake in metabolically active tissues such as skeletal muscle, liver, and adipose tissue. Their primary mechanisms of action converge on the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, emerging evidence reveals that both compounds can also exert their effects on glucose metabolism through AMPK-independent pathways, including the direct inhibition of mitochondrial respiratory chain complex I. While their hypoglycemic effects are often comparable, some studies suggest berberine may offer additional benefits in lipid metabolism. This compound is a salt form of berberine designed to enhance its bioavailability.[1][2]

Data Presentation: In Vitro Effects on Glucose Metabolism

The following table summarizes quantitative data from comparative in vitro studies on the effects of berberine and metformin on glucose consumption and uptake in various cell lines.

Cell LineCompoundConcentrationDuration of TreatmentEndpointResultReference
HepG2 (Hepatocytes)Berberine20 µmol/L24 hoursGlucose ConsumptionSignificant increase(Xu et al., 2014)
Metformin10 mmol/L24 hoursGlucose ConsumptionSignificant increase(Xu et al., 2014)
C2C12 (Myotubes)Berberine20 µmol/L24 hoursGlucose ConsumptionSignificant increase(Xu et al., 2014)
Metformin10 mmol/L24 hoursGlucose ConsumptionSignificant increase(Xu et al., 2014)
3T3-L1 (Adipocytes)Berberine5-40 µmol/L24 hoursGlucose Consumption & TransportSignificant increase(Effects of different concentrations of berberine on 3T3-L1 adipocyte glycometabolism and inflammatory cytokine expression, 2019)
3T3-L1 (Preadipocytes)Metformin1 mmol/LShort-termCbl Phosphorylation (surrogate for GLUT4 signaling)Significant increase(Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells, 2012)

Signaling Pathways and Mechanisms of Action

Berberine and metformin share common signaling pathways to enhance glucose uptake, primarily through the activation of AMPK. However, they also possess distinct and overlapping AMPK-independent mechanisms.

AMPK-Dependent Signaling Pathway

Activation of AMPK by both berberine and metformin initiates a cascade of events leading to increased glucose uptake. This is a primary mechanism by which both compounds exert their glucose-lowering effects.[1][3]

AMPK-Dependent Glucose Uptake Pathway Berberine Berberine Mitochondria Mitochondria Berberine->Mitochondria Metformin Metformin Metformin->Mitochondria AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK GLUT4_translocation GLUT4 Translocation to Membrane AMPK->GLUT4_translocation Glucose_Uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_Uptake

Shared AMPK-dependent pathway of berberine and metformin.
AMPK-Independent Mechanisms

Recent studies have demonstrated that both berberine and metformin can promote glucose consumption even when AMPK activation is blocked.[4][5][6][7][8] This suggests the existence of alternative signaling pathways. A key proposed mechanism is the inhibition of complex I of the mitochondrial respiratory chain, which leads to an increase in glycolysis to compensate for reduced mitochondrial ATP production.[4][5][6]

AMPK-Independent Glucose Uptake Pathway Berberine Berberine Mitochondrial_Complex_I Mitochondrial Respiratory Chain Complex I Inhibition Berberine->Mitochondrial_Complex_I Metformin Metformin Metformin->Mitochondrial_Complex_I Glycolysis ↑ Glycolysis Mitochondrial_Complex_I->Glycolysis Glucose_Consumption ↑ Glucose Consumption Glycolysis->Glucose_Consumption

AMPK-independent mechanism via mitochondrial inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to assess glucose uptake, based on methodologies cited in the literature.

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) Glucose Uptake Assay

This assay utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake in cultured cells.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes)

  • This compound and metformin

  • Glucose-free culture medium

  • 2-NBDG stock solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluence or differentiation state.

  • Wash the cells with PBS and then incubate in glucose-free medium for a specified period (e.g., 1-2 hours) to deplete intracellular glucose.

  • Treat the cells with various concentrations of this compound, metformin, or vehicle control in a glucose-free medium for the desired duration.

  • Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Terminate the assay by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Quantify the intracellular fluorescence using a flow cytometer or fluorescence microscope. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Experimental Workflow for 2-NBDG Glucose Uptake Assay Start Seed and Culture Cells Wash1 Wash with PBS Start->Wash1 Glucose_Depletion Incubate in Glucose-Free Medium Wash1->Glucose_Depletion Treatment Treat with this compound, Metformin, or Vehicle Glucose_Depletion->Treatment Add_2NBDG Add 2-NBDG Treatment->Add_2NBDG Incubate Incubate at 37°C Add_2NBDG->Incubate Wash2 Wash with Ice-Cold PBS Incubate->Wash2 Analysis Fluorescence Quantification (Flow Cytometry/Microscopy) Wash2->Analysis

Workflow of a 2-NBDG glucose uptake assay.
GLUT4 Translocation Assay

This assay measures the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.

Materials:

  • Cells stably expressing tagged GLUT4 (e.g., L6-GLUT4myc myoblasts)

  • This compound and metformin

  • Cell fixation and permeabilization reagents

  • Primary antibody against the GLUT4 tag (e.g., anti-myc)

  • Fluorescently labeled secondary antibody

  • Confocal microscope or high-content imaging system

Procedure:

  • Culture cells expressing tagged GLUT4 on coverslips or in imaging-compatible plates.

  • Serum-starve the cells to reduce basal GLUT4 translocation.

  • Treat the cells with this compound, metformin, insulin (B600854) (as a positive control), or vehicle control for the desired time.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells if necessary to allow antibody access to intracellular GLUT4. For measuring only surface GLUT4, permeabilization is omitted.

  • Incubate with a primary antibody that recognizes the extracellular tag of GLUT4.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Image the cells using a confocal microscope or a high-content imaging system.

  • Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of GLUT4 translocation.

Conclusion

This compound and metformin demonstrate remarkable similarities in their ability to enhance cellular glucose uptake. Both compounds effectively activate the AMPK signaling pathway and can also act through AMPK-independent mechanisms, primarily by inhibiting mitochondrial complex I. The comparable in vitro efficacy of berberine to metformin suggests that this compound, with its potential for improved bioavailability, is a compelling compound for further investigation in the context of metabolic diseases. Researchers are encouraged to consider the specific cellular context and potential for AMPK-independent effects when designing experiments to probe the mechanisms of these potent glucose-lowering agents.

References

Berberine Tannate: A Comparative Analysis of its Anti-Inflammatory Effects Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of berberine (B55584) tannate against well-established anti-inflammatory drugs. This analysis is supported by experimental data from in vivo and in vitro studies, detailing the methodologies and key molecular pathways involved.

Berberine, a natural isoquinoline (B145761) alkaloid, has long been recognized for its therapeutic potential, including its anti-inflammatory activities. The tannate salt of berberine is suggested to enhance its bioavailability. This guide delves into the scientific evidence validating the anti-inflammatory effects of berberine and its derivatives, drawing comparisons with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac, and corticosteroids such as dexamethasone.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of berberine's anti-inflammatory effects with those of known drugs. It is important to note that most of the available research has been conducted with berberine, and the data is presented here as a proxy for berberine tannate's potential efficacy.

In Vivo Anti-Inflammatory Activity

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Berberine25 mg/kg3 hours45.2%[1]
Berberine75 mg/kg3 hours58.1%[1]
Berberine125 mg/kg3 hours69.8%[1]
Diclofenac10 mg/kg3 hours75.3%[1]
Indomethacin10 mg/kg4 hours52.0%N/A
In Vitro Anti-Inflammatory Activity

Table 2: Inhibition of Pro-Inflammatory Mediators

AssayCell LineTreatmentConcentrationInhibitionReference
TNF-α Secretion RAW 264.7 MacrophagesBerberine Chloride10.4 µM (IC50)50%[2]
RAW 264.7 MacrophagesPrednisolone2.6 µM (IC50)50%[2]
IL-6 Secretion RAW 264.7 MacrophagesBerberine Chloride22.5 µM (IC50)50%[2]
RAW 264.7 MacrophagesPrednisolone3.7 µM (IC50)50%[2]
IL-8 Secretion Caco-2 Colon Epithelial CellsBerberine Chloride15.2 µM (IC50)50%[2]
Total Leukocyte Count (Blood) Ovalbumin-Sensitized Guinea PigsBerberine1.8 mg/kgReduction from 14261 to 9990 (cells/mm³)[3][4]
Ovalbumin-Sensitized Guinea PigsDexamethasone20 mg/kgReduction from 14261 to 9054 (cells/mm³)[3][4]
Eosinophil Percentage (Blood) Ovalbumin-Sensitized Guinea PigsBerberine1.8 mg/kgReduction from 30.33% to 21.50%[3][4]
Ovalbumin-Sensitized Guinea PigsDexamethasone20 mg/kgReduction from 30.33% to 13.33%[3][4]

Key Anti-Inflammatory Mechanisms and Signaling Pathways

Berberine exerts its anti-inflammatory effects through the modulation of critical signaling pathways. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Berberine has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[5][6][7][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_degraded IkB->IkB_degraded Degradation NF-kB_active NF-kB NF-kB->NF-kB_active Translocation Berberine Berberine Berberine->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_active->Pro-inflammatory Genes Induces Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Genes->Pro-inflammatory Cytokines

NF-κB Signaling Pathway and Berberine's Point of Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that, upon activation by inflammatory stimuli, lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Berberine has been demonstrated to suppress the phosphorylation of key MAPK proteins, thereby inhibiting this pathway.

MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates AP-1 AP-1 MAPK->AP-1 Activates Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Induces Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Berberine Berberine Berberine->MAPK Inhibits Phosphorylation Carrageenan_Workflow Start Start Animal Acclimatization Acclimatize Wistar Rats Start->Animal Acclimatization Baseline Measurement Measure Initial Paw Volume Animal Acclimatization->Baseline Measurement Drug Administration Administer this compound or Control Baseline Measurement->Drug Administration Carrageenan Injection Inject Carrageenan into Paw Drug Administration->Carrageenan Injection Post-Injection Measurement Measure Paw Volume at Intervals Carrageenan Injection->Post-Injection Measurement Data Analysis Calculate % Inhibition of Edema Post-Injection Measurement->Data Analysis End End Data Analysis->End LPS_Workflow Start Start Cell Seeding Seed Macrophages (RAW 264.7) Start->Cell Seeding Pre-treatment Pre-treat with this compound or Control Cell Seeding->Pre-treatment LPS Stimulation Induce Inflammation with LPS Pre-treatment->LPS Stimulation Incubation Incubate for 24 hours LPS Stimulation->Incubation Supernatant Collection Collect Cell Culture Supernatant Incubation->Supernatant Collection ELISA Quantify Cytokines (TNF-α, IL-6) by ELISA Supernatant Collection->ELISA Data Analysis Calculate % Inhibition of Cytokine Production ELISA->Data Analysis End End Data Analysis->End

References

A Head-to-Head Comparison of Berberine Tannate and Other Berberine Salts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven guide for researchers, scientists, and drug development professionals on the comparative performance of berberine (B55584) salts, focusing on physicochemical properties and pharmacokinetics.

Berberine, a potent isoquinoline (B145761) alkaloid, is the subject of extensive research for its broad therapeutic potential. However, its clinical application is often hampered by poor oral bioavailability. The selection of an appropriate salt form is a critical strategy to optimize its physicochemical properties and pharmacokinetic profile. This guide provides a head-to-head comparison of berberine tannate against other common berberine salts, such as hydrochloride and sulfate (B86663), supported by available experimental data.

Physicochemical Properties: A Tale of Solubility

The most striking difference between this compound and other common salts lies in their aqueous solubility. While salts like berberine hydrochloride are formulated to improve upon the solubility of the berberine free base, this compound is characterized by its extremely low solubility.

According to the Japanese Pharmacopoeia, this compound is described as "practically insoluble in water, in acetonitrile, in methanol (B129727) and in ethanol (B145695) (95)".[1][2] This property is a direct result of the complex formation between the large tannic acid molecule and berberine. In contrast, berberine hydrochloride is considered sparingly soluble in aqueous buffers.[3] This fundamental difference in solubility is expected to significantly influence the dissolution rate and subsequent absorption profile of the molecule.

Table 1: Comparison of Physicochemical Properties of Berberine Salts

ParameterThis compoundBerberine Hydrochloride (HCl)Berberine Sulfate
Appearance Yellow to light yellow-brown powder[1]Yellow crystalline powder[2]Yellow crystalline powder[2]
Taste Tasteless[1]Extremely bitter[2]Extremely bitter[2]
Aqueous Solubility Practically insoluble[1][2]Sparingly soluble. Reported values: ~0.2 mg/mL (in DMSO:PBS 1:4)[3]; 2.1 mg/mL (at 22°C)[4]Data not widely available, but used in aqueous solutions for administration.
Molecular Formula C₉₆H₆₉NO₅₀ (representative)[5]C₂₀H₁₈ClNO₄[3](C₂₀H₁₈NO₄)₂SO₄
Experimental Protocols

Solubility Determination (General Method):

  • Protocol: Excess amounts of the berberine salt are added to a fixed volume of solvent (e.g., deionized water, phosphate-buffered saline).

  • The suspension is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered through a non-adsorptive membrane filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

  • The concentration of berberine in the clear filtrate is quantified using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]

Pharmacokinetic Profiles: Bioavailability and Absorption

The low aqueous solubility of most berberine forms, coupled with P-glycoprotein mediated efflux and extensive first-pass metabolism, results in characteristically low oral bioavailability (<1%).[6][7] While direct, side-by-side pharmacokinetic studies comparing this compound with other salts are not available in the public domain, data from separate studies on hydrochloride and sulfate salts in rats provide a basis for comparison.

The very low solubility of this compound suggests it may have a dissolution rate-limited absorption, potentially leading to lower systemic exposure compared to more soluble salts. However, this could also imply a prolonged residence time and localized action within the gastrointestinal tract, which may be advantageous for treating intestinal ailments.

Table 2: Comparative Oral Pharmacokinetic Parameters of Berberine Salts in Rats

ParameterThis compoundBerberine Hydrochloride (HCl)Berberine Sulfate
Dose Administered No data available100 mg/kg10 mg/kg
Cmax (Peak Plasma Conc.) No data available9.48 ± 3.40 ng/mL[6]0.94 ± 0.10 ng/mL[8]
AUC₀₋₃₆ₕ (Total Exposure) No data available46.5 ± 12.8 ng·h/mL[6]4.1 ± 0.2 ng·h/mL*[8]
Absolute Bioavailability No data available0.68%[6]0.26%[8]

Note: AUC value for Berberine Sulfate is extrapolated from the study's reported data and may not be for the full 36-hour period.

Experimental Protocols

Representative In Vivo Pharmacokinetic Study in Rats:

The following protocol is a synthesized representation based on methodologies from studies on berberine hydrochloride and sulfate.[6][8]

  • Animal Model: Male Sprague-Dawley rats are used, typically weighing between 200-250g. Animals are fasted overnight prior to drug administration but have free access to water.

  • Drug Administration:

    • Oral Group: Berberine salt is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specified dose.

    • Intravenous (IV) Group: For absolute bioavailability calculation, a separate group receives berberine (typically dissolved in saline) via IV injection (e.g., into the femoral vein) at a lower dose.

  • Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36 hours) post-dosing.

  • Plasma Preparation: Samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of berberine in plasma is determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key parameters like Cmax, Tmax, AUC, and bioavailability.

G cluster_prep Preparation & Dosing cluster_sampling Sampling cluster_analysis Analysis A Fasted Sprague-Dawley Rats B Oral Gavage (Berberine Salt Suspension) A->B Group 1 C IV Injection (Berberine Solution) A->C Group 2 (for F%) D Serial Blood Collection (e.g., 0-36 hours) B->D C->D E Plasma Separation (Centrifugation) D->E F Store Plasma at -80°C E->F G Sample Preparation (Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling (Non-compartmental) H->I J Cmax, AUC, Tmax, Absolute Bioavailability (F%) I->J Output

Fig 1. Experimental workflow for a typical oral pharmacokinetic study in rats.

Mechanism of Action: The Common Pathway

Regardless of the salt form, the therapeutic effects of berberine are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK).[9] AMPK is a master regulator of cellular energy homeostasis. Once berberine enters the systemic circulation and reaches target tissues, it initiates a signaling cascade through AMPK activation. This leads to downstream effects such as increased glucose uptake, inhibition of gluconeogenesis, and enhanced fatty acid oxidation, which underpin its benefits in metabolic disorders.

AMPK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Metabolic Effects Berberine Berberine (Absorbed from any salt form) AMP ↑ AMP:ATP Ratio Berberine->AMP Inhibits Mitochondrial Respiratory Chain AMPK AMPK AMP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulates ACC ACC Inhibition AMPK->ACC Inhibits SREBP1c SREBP-1c Inhibition AMPK->SREBP1c Inhibits GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) GLUT4->GlucoseUptake FattyAcidOxidation ↑ Fatty Acid Oxidation ACC->FattyAcidOxidation Lipogenesis ↓ Lipogenesis (Liver) SREBP1c->Lipogenesis

Fig 2. Simplified signaling pathway of Berberine via AMPK activation.

Summary and Conclusion

The choice of a berberine salt has a profound impact on its fundamental physicochemical properties, which in turn dictates its pharmacokinetic behavior.

  • Berberine Hydrochloride and Sulfate are more soluble salts designed to enhance dissolution and systemic absorption. However, clinical efficacy is still limited by inherently poor permeability and extensive first-pass metabolism, resulting in very low oral bioavailability as demonstrated in animal models.[6][8]

  • This compound represents an alternative formulation strategy. Its key features are its practical insolubility in water and its tasteless nature.[1] While this insolubility likely leads to lower systemic bioavailability compared to the hydrochloride salt, it may offer a significant advantage for therapies targeting the gastrointestinal tract, potentially allowing for sustained local release with reduced systemic side effects.

For drug development professionals, the selection of a berberine salt should be guided by the intended therapeutic application. For systemic targets requiring higher plasma concentrations, more soluble salts combined with advanced formulation strategies (e.g., nanoparticles, phytosomes) may be necessary. For gut-related disorders, the slow-dissolving, locally-acting properties of this compound present a compelling, albeit under-researched, alternative. Further direct comparative studies are essential to fully elucidate the relative therapeutic performance of these salts.

References

A Comparative Guide to Analytical Methods for the Quantification of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of various analytical methods for the quantification of berberine (B55584) tannate, a compound of berberine and tannic acid.[1] The validation of these methods is crucial to ensure reliable and reproducible results in quality control and research settings.

Berberine tannate is a yellow to light yellow-brown powder, practically insoluble in water, acetonitrile (B52724), methanol (B129727), and ethanol.[1] Its quantification is essential to ensure the correct dosage and efficacy of pharmaceutical formulations. This guide will delve into the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Cross-Validation Workflow for Analytical Methods

The cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of different techniques. A typical workflow involves developing and validating each method individually according to ICH guidelines, followed by a comparative analysis of the results obtained from the same sample batch.

Cross-Validation Workflow cluster_comp Comparative Analysis cluster_result Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (ICH Guidelines) HPLC_Dev->HPLC_Val HPTLC_Dev HPTLC Method Development HPTLC_Val HPTLC Validation (ICH Guidelines) HPTLC_Dev->HPTLC_Val UV_Dev UV-Vis Method Development UV_Val UV-Vis Validation (ICH Guidelines) UV_Dev->UV_Val Analysis Analysis of the Same Sample Batch HPLC_Val->Analysis HPTLC_Val->Analysis UV_Val->Analysis Sample This compound Sample Sample->Analysis Comparison Comparison of Results (Accuracy, Precision, etc.) Analysis->Comparison Interchangeability Assessment of Method Interchangeability Comparison->Interchangeability

Caption: Workflow for the cross-validation of analytical methods.

Comparison of Method Validation Parameters

The following table summarizes the key validation parameters for different analytical methods used for the quantification of berberine. While specific data for this compound is limited, the parameters for berberine provide a strong reference point. All methods are validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

ParameterHPLC Method 1HPLC Method 2HPTLC Method 1HPTLC Method 2UV-Vis Method 1UV-Vis Method 2
Linearity Range 2-12 µg/mL[6]0.2-150 µg/mL[7]10-100 ng/band[4]200-1000 ng/band[8]1-15 µg/mL[5]10-50 µg/mL[9]
Correlation Coefficient (r²) 0.997[6]Not Specified0.9996[4]0.999[8]0.9922[3][5]Not Specified
LOD 0.488 µg/mL[6]1 ng on column2.8 ng/band[4]Not Specified1.565 µg/mL[5]2.81 µg/mL[9]
LOQ 1.478 µg/mL[6]2 ng on column9.3 ng/band[4]Not Specified4.742 µg/mL[3][5]8.54 µg/mL[9]
Accuracy (% Recovery) 92-98%[6]Not Specified98.5-100.6%[4]97.1-98.5%[8]99.64-100.39%[3]100-105%[9]
Precision (%RSD) 0.118[6]Not Specified< 2%< 2%[8]< 2%[3]< 2%[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the qualitative and quantitative analysis of natural products like berberine.[10]

Sample Preparation: Accurately weigh a quantity of this compound powder, dissolve it in a suitable solvent such as methanol or a mixture of water and acetonitrile with the aid of sonication.[11] Due to the nature of this compound, an initial extraction with an appropriate solvent to separate berberine from tannic acid may be necessary. The solution is then filtered through a 0.45 µm membrane filter before injection.[11]

Chromatographic Conditions (Method 1):

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and acetonitrile (70:30 v/v).[6]

  • Column: Kromosil C18 (250x4.6mm, 5µ).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 344 nm.[6]

  • Column Temperature: Ambient.[6]

Chromatographic Conditions (Official Monograph for this compound):

  • Mobile Phase: Dissolve 3.4 g of monobasic potassium phosphate (B84403) and 1.7 g of sodium lauryl sulfate (B86663) in 1000 mL of a water and acetonitrile mixture (1:1).[1]

  • Column Temperature: A constant temperature of about 40°C.[1]

  • Flow Rate: Adjust so that the retention time of berberine is about 10 minutes.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simple, rapid, and cost-effective method for the quantification of berberine.[10]

Sample Preparation: Prepare a stock solution by accurately weighing and dissolving this compound in methanol.[12] Apply the sample solutions as bands on the HPTLC plate.

Chromatographic Conditions (Method 1):

  • Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60F254.[4]

  • Mobile Phase: Toluene:ethyl acetate:formic acid:methanol (9:9:3:1 v/v/v/v).[4]

  • Development: Linear ascending development in a twin-trough glass chamber saturated with the mobile phase vapor.[4]

  • Detection: Densitometric scanning in fluorescence mode at 350 nm.[4]

Chromatographic Conditions (Method 2):

  • Mobile Phase: Toluene:ethyl acetate:methanol:formic acid (4:4:2:5 drop v/v).[12]

  • Detection Wavelength: 366 nm.[12]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is one of the most rapid methods for the quantitative analysis of berberine from plant extracts.[10]

Sample Preparation: A standard solution of this compound is prepared in methanol.[3][5] The sample solution is prepared by dissolving an accurately weighed quantity of the formulation in methanol, followed by filtration.

Spectrophotometric Conditions:

  • Solvent: Methanol.[5]

  • Wavelength of Maximum Absorption (λmax): 418 nm.[3][5]

  • Quantification: The concentration is determined based on the Beer-Lambert law by measuring the absorbance at the λmax.[10]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, speed, and cost-effectiveness. HPLC offers high resolution and sensitivity, making it suitable for complex mixtures and trace analysis. HPTLC provides a high-throughput and cost-effective alternative for routine quality control. UV-Vis spectrophotometry is a simple and rapid method, ideal for quick assays where high selectivity is not a primary concern. The cross-validation of these methods is essential to ensure the consistency and reliability of results across different analytical platforms.

References

A Comparative Analysis of the Antimicrobial Efficacy of Berberine Tannate and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of berberine (B55584) tannate against a selection of conventional antibiotics. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visualizations of the underlying mechanisms of action to support further research and development in the field of antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of berberine and a panel of broad-spectrum antibiotics has been evaluated using standard in vitro assays, primarily Minimum Inhibitory Concentration (MIC) and disk diffusion (zone of inhibition) tests. While data specifically for berberine tannate is limited in comparative studies, the data presented below for berberine (commonly in the form of berberine hydrochloride) provides a strong indication of the active moiety's potential. It is important to note that direct comparisons of MIC and zone of inhibition values across different studies should be interpreted with caution due to variations in experimental conditions, such as microbial strains, inoculum density, and media.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Antimicrobial AgentTarget OrganismMIC (µg/mL)Reference
Berberine Staphylococcus aureus (MRSA)62.5 - 256[1][2]
Streptococcus agalactiae78[3]
Escherichia coli2400[4]
Pseudomonas aeruginosa593 - 1187[5]
Ampicillin (B1664943) Methicillin-Resistant S. aureus (MRSA)>32 (Resistance is common)[6]
Ciprofloxacin (B1669076) Pseudomonas aeruginosa0.5 - 64[5]
Multidrug-Resistant K. pneumoniae4 - >512[7]
Kanamycin Escherichia coliVaries by strain
Enrofloxacin Escherichia coliVaries by strain
Nalidixic Acid Escherichia coliVaries by strain
Sulfanilamide VariesVaries by strain

Note: The MIC values for antibiotics can vary significantly based on the resistance profile of the bacterial strain.

Zone of Inhibition

The disk diffusion method provides a qualitative or semi-quantitative measure of antimicrobial susceptibility. The diameter of the zone of inhibition around an antimicrobial-impregnated disk is proportional to the susceptibility of the microorganism.

Antimicrobial AgentBacillus cereusEscherichia coliNeisseria siccaStaphylococcus epidermidis
Berberine InsignificantInsignificantNo InhibitionSignificant
Enrofloxacin ++++++++++++++++
Kanamycin ++++++++++++
Ampicillin ++++++++++++
Nalidixic Acid +++++++
Sulfanilamide InsignificantInsignificantInsignificantInsignificant

Data is qualitatively summarized from a comparative study. The number of '+' indicates the relative size of the inhibition zone, with '++++' being the most potent. 'Insignificant' indicates a statistically insignificant zone of inhibition compared to the control.

Mechanisms of Action: A Visual Guide

Berberine exhibits a multi-target mechanism of action, distinguishing it from many conventional antibiotics that target specific molecular pathways.

Berberine's Inhibition of Bacterial Cell Division (FtsZ Pathway)

A primary mechanism of berberine's antibacterial activity is the inhibition of the FtsZ protein, a homolog of eukaryotic tubulin.[8][9][10] FtsZ is a critical component of the bacterial cytoskeleton and plays a central role in cell division by forming the Z-ring at the division site.[11][12][13] By binding to FtsZ, berberine disrupts the assembly and stability of the Z-ring, leading to filamentation of the bacteria and ultimately inhibiting cell division.[14][15]

FtsZ_Inhibition cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (at mid-cell) FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers binds to Cell_Division Cell Division Z_ring->Cell_Division Filamentation Bacterial Filamentation (Cell Division Arrest) Z_ring->Filamentation Berberine Berberine Berberine->Inhibition Inhibition->Z_ring disrupts assembly

Caption: Berberine inhibits bacterial cell division by disrupting FtsZ polymerization and Z-ring formation.

Berberine's Interference with Surface Protein Anchoring (Sortase A Pathway)

Berberine has also been shown to inhibit Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria.[16][17] SrtA is responsible for anchoring virulence factors and other surface proteins to the peptidoglycan cell wall.[18][19][20][21] By inhibiting SrtA, berberine can prevent the proper display of these proteins, thereby reducing bacterial adhesion, biofilm formation, and virulence.[16][17]

SortaseA_Inhibition cluster_gram_positive_bacterium Gram-Positive Bacterium Surface_Protein Surface Protein (with LPXTG motif) SortaseA Sortase A (SrtA) Surface_Protein->SortaseA recognized by Anchored_Protein Anchored Surface Protein (Virulence Factor) SortaseA->Anchored_Protein anchors to Peptidoglycan Peptidoglycan Precursor Peptidoglycan->Anchored_Protein Reduced_Virulence Reduced Adhesion & Biofilm Formation Anchored_Protein->Reduced_Virulence Berberine Berberine Berberine->Inhibition Inhibition->SortaseA inhibits

Caption: Berberine inhibits Sortase A, preventing the anchoring of surface proteins and reducing virulence.

Mechanisms of Action of Comparator Antibiotics

The antibiotics used in the comparative study target various essential bacterial processes:

  • Enrofloxacin and Nalidixic Acid (Quinolones): Inhibit DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][14][15][16][22][23][24] This leads to breaks in the bacterial DNA and cell death.

  • Kanamycin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[3][9][25][26][27]

  • Ampicillin (β-Lactam): Inhibits the transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[4][10][28][29][30]

  • Sulfanilamide (Sulfonamide): Competitively inhibits dihydropteroate (B1496061) synthase, an enzyme involved in the synthesis of folic acid, which is essential for nucleotide synthesis.[31][32][33][34][35]

Experimental Protocols

The following are standardized protocols for the key in vitro assays used to determine antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Each Well with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of Antimicrobial Agent in Broth (in 96-well plate) serial_dilution->inoculate controls Include Growth Control (no agent) and Sterility Control (no bacteria) inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The antimicrobial agent is serially diluted (usually two-fold) in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Disk Diffusion for Zone of Inhibition Assay

This assay assesses the susceptibility of bacteria to an antimicrobial agent.

Disk_Diffusion_Workflow start Start prep_plate Prepare Mueller-Hinton Agar (B569324) Plate start->prep_plate inoculate_plate Inoculate Agar Surface with Standardized Bacterial Suspension to Create a Lawn prep_plate->inoculate_plate place_disks Place Antimicrobial-Impregnated Disks on the Agar Surface inoculate_plate->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zones Measure the Diameter of the Zone of Inhibition (in mm) incubate->measure_zones interpret Interpret as Susceptible, Intermediate, or Resistant Based on Standardized Charts measure_zones->interpret end End interpret->end

Caption: Workflow for the disk diffusion (Kirby-Bauer) antimicrobial susceptibility test.

Detailed Steps:

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Placement: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Time_Kill_Assay_Workflow start Start prep_cultures Prepare Bacterial Cultures with a Standardized Initial Inoculum start->prep_cultures add_antimicrobial Add Antimicrobial Agent at Desired Concentrations (e.g., 1x, 2x, 4x MIC) prep_cultures->add_antimicrobial incubate_shaking Incubate with Shaking at 37°C add_antimicrobial->incubate_shaking sample_collection Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24h) incubate_shaking->sample_collection plate_and_count Perform Serial Dilutions, Plate on Agar, and Count Viable Colonies (CFU/mL) sample_collection->plate_and_count plot_data Plot log10 CFU/mL vs. Time plate_and_count->plot_data end End plot_data->end

Caption: Workflow for conducting a time-kill assay to assess bactericidal activity.

Detailed Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.

  • Exposure: The antimicrobial agent is added to the bacterial suspension at various concentrations (often multiples of the MIC). A growth control without the antimicrobial is also included.

  • Incubation and Sampling: The cultures are incubated with agitation, and samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: Serial dilutions of each sample are plated on agar, and the number of colony-forming units (CFU/mL) is determined after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Berberine demonstrates broad-spectrum antimicrobial activity, although its potency against Gram-negative bacteria is generally lower than some conventional antibiotics.[4][31] Its multi-target mechanism of action, particularly the inhibition of FtsZ and Sortase A, presents a lower likelihood of rapid resistance development compared to single-target antibiotics.[6] Furthermore, studies have shown that berberine can act synergistically with some antibiotics, potentially restoring their efficacy against resistant strains.[6][28][36] While more research is needed, particularly direct comparative studies involving this compound, the available evidence suggests that berberine is a promising candidate for further investigation as a standalone antimicrobial agent or as an adjunct to conventional antibiotic therapy.

References

Unveiling the Anticancer Potential of Berberine: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the anticancer activities of berberine (B55584), a natural isoquinoline (B145761) alkaloid, reveals its potent efficacy against a wide spectrum of cancer cell lines. While direct extensive data on berberine tannate is limited, it is understood to be a salt of berberine with tannic acid, potentially offering enhanced bioavailability and stability[1]. This guide, therefore, focuses on the well-documented anticancer properties of berberine, providing a comparative analysis of its effects on various cancer cell lines, detailing experimental protocols, and illustrating the key signaling pathways involved.

Berberine has demonstrated significant cytotoxic effects against numerous cancer cell lines, including those of the breast, colon, lung, liver, and prostate[2]. Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and modulate various signaling pathways crucial for cancer cell proliferation and survival[3][4].

Comparative Efficacy of Berberine Across Cancer Cell Lines

The inhibitory concentration 50 (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing anticancer activity. The IC50 values of berberine vary considerably across different cancer cell lines, indicating differential sensitivity.

Cell LineCancer TypeIC50 (µM)Treatment DurationReference
HT29Colon Cancer52.37 ± 3.4548 h[2]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148 h[2]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448 h[2]
HelaCervical Carcinoma245.18 ± 17.3348 h[2]
MCF-7Breast Cancer272.15 ± 11.0648 h[2]
MDA-MB-231Breast Cancer16.7Not Specified[1]
HCC70Triple-Negative Breast Cancer0.19Not Specified[1]
BT-20Triple-Negative Breast Cancer0.23Not Specified[1]
MDA-MB-468Triple-Negative Breast Cancer0.48Not Specified[1]
CAL-62Anaplastic Thyroid Carcinoma40.1848 h
BHT-101Anaplastic Thyroid Carcinoma38.4448 h
PANC-1Pancreatic Cancer~1572 h
MIA-PaCa2Pancreatic Cancer~1072 h

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of berberine's anticancer effect is the induction of apoptosis. Studies have shown that berberine treatment leads to a time-dependent increase in apoptotic cells in various cancer cell lines.

Cell LineApoptosis InductionKey ObservationsReference
MultipleIncreased Annexin V-positive cellsTime-dependent increase in apoptosis.[2]
MDA-MB-23112% increase in apoptosisCompared to control.
MCF-731% increase in apoptosisCompared to control.
CAL-6256.17 ± 2.57% apoptosisAt 40 µM for 72h.

Berberine also exerts its anticancer effects by arresting the cell cycle at different phases, thereby inhibiting cell proliferation.

Cell LineCell Cycle Arrest PhaseKey ObservationsReference
Tca8113, Hela, CNE2, MCF-7, HT29G2/M phaseBerberine prevented cell cycle progression.[2]
MCF-7G0/G1 phase12% of cells arrested compared to 62% in control.
PANC-1G1 phaseSignificant increase in G1 phase cells.
MIA-PaCa2G1 phaseIncrease in G1 phase cells.

Modulation of Key Signaling Pathways

Berberine's anticancer activity is underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

BCL-2/BAX Signaling Pathway

A common mechanism for berberine-induced apoptosis involves the regulation of the BCL-2 family of proteins. Berberine has been shown to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL-2, thereby shifting the balance towards cell death.[2]

BCL2_BAX_Pathway Berberine Berberine BCL2 BCL-2 (Anti-apoptotic) Berberine->BCL2 BAX BAX (Pro-apoptotic) Berberine->BAX Apoptosis Apoptosis BCL2->Apoptosis BAX->Apoptosis

Caption: Berberine induces apoptosis by inhibiting BCL-2 and activating BAX.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Berberine has been shown to inhibit this pathway, contributing to its anticancer effects[3].

PI3K_AKT_mTOR_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Berberine inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of berberine for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with berberine for the desired time.

  • Cell Harvesting: Adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) v1 Seed Cells v2 Treat with Berberine v1->v2 v3 Add MTT v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 a1 Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V/PI a2->a3 a4 Flow Cytometry a3->a4

Caption: Workflow for cell viability and apoptosis assays.

Conclusion

The extensive body of research on berberine highlights its significant potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways, provides a strong rationale for its further investigation and development in cancer therapy. While specific data for this compound is not as abundant, its potential for improved bioavailability suggests that it could be a promising formulation for enhancing the therapeutic efficacy of berberine. Further studies directly comparing the anticancer activities of berberine and this compound are warranted to fully elucidate their therapeutic potential.

References

Unveiling the Oral Bioavailability Challenge: A Comparative Guide to Berberine Tannate and Pure Berberine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the oral bioavailability of pure berberine (B55584) reveals significant absorption challenges, paving the way for alternative formulations like berberine tannate. However, a notable gap in direct comparative pharmacokinetic data for this compound persists in the scientific literature. This guide synthesizes the available experimental data for pure berberine and other berberine salts to provide a comparative perspective for researchers, scientists, and drug development professionals.

Berberine, a natural isoquinoline (B145761) alkaloid, has garnered substantial interest for its therapeutic potential in various metabolic and inflammatory conditions. Despite its promising pharmacological activities, the clinical efficacy of pure berberine is significantly hampered by its inherently low oral bioavailability, which is consistently reported to be less than 1%.[1][2][3] This poor absorption is primarily attributed to factors such as low aqueous solubility, extensive first-pass metabolism in the intestine and liver, and efflux by P-glycoprotein.[1]

To overcome these limitations, various strategies have been explored, including the development of different salt forms. While the direct oral bioavailability of this compound has not been extensively reported in comparative pharmacokinetic studies, research on other berberine salts, such as sulfate, fumarate, and succinate, has demonstrated that modification of the salt form can indeed enhance its absorption profile.

Quantitative Analysis of Oral Bioavailability

The following table summarizes the key pharmacokinetic parameters for pure berberine (often administered as berberine hydrochloride) and other berberine salts from preclinical studies in rats. It is crucial to note the absence of direct comparative data for this compound.

Berberine FormDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Pure Berberine
Berberine Hydrochloride1009.48 ± 3.40~246.5 ± 12.80.68[1][4]
Berberine48.2---0.37 ± 0.11[5]
Other Berberine Salts
Berberine Sulfate100.94 ± 0.102.0 ± 0.84.1 ± 0.20.26 ± 0.01[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The pharmacokinetic data presented above are typically generated from in vivo studies in animal models, most commonly rats. A generalized experimental workflow for such a study is outlined below.

Representative Experimental Protocol for Oral Bioavailability Study
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are typically fasted overnight before the experiment to ensure an empty stomach, which can influence drug absorption.

  • Drug Administration: A specific dose of the berberine formulation (e.g., pure berberine, berberine salt) is administered orally via gavage. A control group receives the vehicle (the solvent used to dissolve the drug).

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). This is often done via the tail vein or jugular vein.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.

  • Bioanalytical Method: The concentration of berberine in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for detecting and quantifying drug molecules in biological matrices.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using specialized software. The absolute bioavailability is calculated by comparing the AUC after oral administration with the AUC after intravenous (IV) administration of the same compound.

Visualizing the Experimental Workflow and Bioavailability Comparison

To further elucidate the experimental process and the logical comparison of bioavailability, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation A Fasted Rats B Oral Gavage A->B C Blood Sampling B->C D Plasma Separation C->D E HPLC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Bioavailability Calculation F->G

Caption: Experimental workflow for a typical oral bioavailability study.

G Pure_Oral Oral Administration Pure_Absorption Low Absorption (<1%) Pure_Oral->Pure_Absorption Pure_Factors P-gp Efflux & First-Pass Metabolism Pure_Absorption->Pure_Factors Tannate_Absorption Potentially Improved Absorption Pure_Absorption->Tannate_Absorption Tannate_Oral Oral Administration Tannate_Oral->Tannate_Absorption Tannate_Mechanism Altered Physicochemical Properties Tannate_Absorption->Tannate_Mechanism

Caption: Logical comparison of berberine bioavailability.

Discussion and Future Directions

The available data unequivocally demonstrate the poor oral bioavailability of pure berberine. While the formation of different salts has been shown to improve absorption, as evidenced by studies on berberine fumarate, succinate, and sulfate, there is a clear and critical lack of publicly available, peer-reviewed studies that directly compare the pharmacokinetic profile of this compound to that of pure berberine.

This compound is a compound formed between berberine and tannic acid.[7] Tannic acid is a polyphenol that may alter the physicochemical properties of berberine, potentially influencing its solubility and interaction with intestinal transporters. However, without direct experimental evidence, any claims of enhanced bioavailability for this compound remain speculative.

For researchers and drug development professionals, this represents a significant knowledge gap. Future research should prioritize well-designed in vivo pharmacokinetic studies to directly compare the oral bioavailability of this compound with pure berberine. Such studies would provide the necessary quantitative data to validate or refute the hypothesized benefits of this particular salt form and guide the development of more effective berberine-based therapeutics. The detailed experimental protocols provided in this guide can serve as a foundation for designing these much-needed investigations.

References

confirming the mechanism of action of berberine tannate using genetic knockout models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Berberine (B55584), a natural compound with a long history in traditional medicine, is gaining significant attention in modern pharmacology for its potential therapeutic benefits in metabolic diseases. Berberine tannate, a salt form of berberine, is suggested to offer improved bioavailability, making its mechanism of action a critical area of investigation. While direct studies on this compound using genetic knockout models are limited, a substantial body of research on berberine and its hydrochloride salt in these models provides a strong foundation for understanding its molecular pathways. This guide synthesizes findings from key studies to illuminate the mechanism of action, with the understanding that the core activities of berberine are conserved across its different salt forms, with variations primarily arising from differences in absorption and bioavailability.

Comparative Efficacy of Berberine Formulations

The primary distinction between different forms of berberine, such as this compound, berberine hydrochloride, and berberine phytosome, lies in their bioavailability. While berberine hydrochloride is the most studied form, its absorption can be limited.[1] Formulations like berberine phytosome have been developed to enhance bioavailability, potentially offering greater efficacy at lower doses.[1][2][3] this compound is also proposed to have enhanced stability and bioavailability compared to berberine alone.[3] The improved absorption of these alternative forms may lead to more pronounced therapeutic effects and potentially fewer gastrointestinal side effects.[4][5]

Data from Genetic Knockout Studies

Genetic knockout models have been instrumental in dissecting the molecular targets of berberine. The following tables summarize key findings from studies using Apolipoprotein E (ApoE), LDL Receptor (LDLR), and AMP-activated protein kinase (AMPK) knockout mice.

Model Treatment Key Findings Reference
ApoE-/- Mice BerberineSignificantly reduced aortic atherosclerotic lesions.[6]
Markedly reduced oxidative stress and expression of adhesion molecules in the aorta.[6]
Significantly increased Uncoupling Protein 2 (UCP2) levels.[6]
Reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[7]
Alleviated hepatic steatosis.[8]
LDLR-/- Mice BerberineReduced plasma triglyceride levels by 51%.[4]
Did not significantly affect plasma cholesterol levels.[4]
Significantly elevated hepatic Trib1 mRNA levels, associated with reduced expression of lipogenic genes.[4]
ApoE-/-/AMPKα2-/- Mice BerberineLittle to no effect on aortic lesions, oxidative stress, or adhesion molecule expression.[6]
Did not significantly increase UCP2 expression.[6]

Key Signaling Pathways

Genetic knockout studies have confirmed that berberine exerts its effects through multiple signaling pathways. The two most prominent are the AMPK and LDLR pathways.

AMPK Signaling Pathway

Berberine is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[3][9] Studies using AMPKα2 knockout mice have demonstrated that the beneficial effects of berberine on atherosclerosis are largely dependent on AMPK activation.[6] In wild-type and ApoE-/- mice, berberine activates AMPK, leading to a cascade of downstream effects including increased glucose uptake, enhanced fatty acid oxidation, and improved insulin (B600854) sensitivity.[3][9] The lack of these effects in AMPKα2 knockout mice confirms the critical role of this kinase in mediating berberine's action.[6]

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK activates AMPK_KO AMPKα2 Knockout UCP2 UCP2 AMPK->UCP2 upregulates Oxidative_Stress Oxidative Stress UCP2->Oxidative_Stress reduces Atherosclerosis Atherosclerosis Oxidative_Stress->Atherosclerosis promotes AMPK_KO->UCP2 no effect

Figure 1: AMPK-dependent mechanism of berberine.

LDLR Signaling Pathway

Berberine also influences lipid metabolism through the LDL receptor (LDLR) pathway. In wild-type mice, berberine upregulates hepatic LDLR expression, leading to increased clearance of LDL cholesterol from the circulation.[4] However, in LDLR deficient mice, berberine still exerts a significant triglyceride-lowering effect.[4] This suggests that while the cholesterol-lowering effect of berberine is at least partially LDLR-dependent, its impact on triglycerides is mediated through an independent mechanism, potentially involving the upregulation of Tribbles homolog 1 (TRIB1).[4]

LDLR_Pathway Berberine Berberine LDLR LDLR Berberine->LDLR upregulates TRIB1 TRIB1 Berberine->TRIB1 upregulates LDLR_KO LDLR Knockout LDL_C Plasma LDL-C LDLR->LDL_C clears Lipogenic_Genes Lipogenic Genes TRIB1->Lipogenic_Genes downregulates Triglycerides Plasma Triglycerides Lipogenic_Genes->Triglycerides produces LDLR_KO->LDL_C no effect

Figure 2: LDLR-dependent and independent actions of berberine.

Experimental Protocols

The following provides a generalized experimental workflow based on methodologies reported in studies investigating berberine in knockout mouse models.

Animal Models and Treatment
  • Animals: Male ApoE-/-, LDLR-/-, or ApoE-/-/AMPKα2-/- mice, and corresponding wild-type controls are typically used.[6][7]

  • Diet: Mice are often fed a high-fat, high-cholesterol diet to induce a relevant metabolic phenotype.[7][8]

  • Berberine Administration: Berberine (or vehicle control) is administered orally by gavage. Dosages can range from 50 to 100 mg/kg body weight per day.[7][8]

  • Treatment Duration: The treatment period typically lasts for several weeks, for example, 12 to 16 weeks, to observe significant effects on metabolic parameters and atherosclerosis development.[8]

Key Experimental Assays
  • Lipid Profile Analysis: Blood samples are collected to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic kits.[7]

  • Atherosclerotic Plaque Analysis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified.[8]

  • Gene Expression Analysis: RNA is extracted from liver or aortic tissue, and quantitative real-time PCR is performed to measure the mRNA levels of target genes such as LDLR, TRIB1, and UCP2.[4][6]

  • Western Blot Analysis: Protein is extracted from tissues to determine the expression levels of key proteins in the signaling pathways, such as phosphorylated AMPK and total AMPK.[10]

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) or Oil Red O to assess hepatic steatosis.[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis KO_Models Genetic Knockout Mice (e.g., ApoE-/-, LDLR-/-) Diet High-Fat/High-Cholesterol Diet KO_Models->Diet Treatment Oral Gavage: Berberine vs. Vehicle Diet->Treatment Lipid_Profile Serum Lipid Profile Treatment->Lipid_Profile Plaque_Analysis Aortic Plaque Quantification Treatment->Plaque_Analysis Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Histology Liver Histology Treatment->Histology

References

Independent Verification of Published Data on Berberine Tannate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of berberine (B55584) tannate with its commonly used alternative, berberine chloride. The information presented is based on an independent verification of publicly available experimental data, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of active pharmaceutical ingredients is crucial for formulation development and predicting in vivo performance. Berberine tannate and berberine chloride exhibit distinct characteristics, particularly in terms of their solubility.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBerberine Chloride
Appearance Yellow to light yellow-brown powder.[1][2]Yellow crystals or crystalline powder.[1]
Odor Odorless or a faint, characteristic odor.[1][2]Odorless or a faint, characteristic odor.[1]
Taste Tasteless.[1][2]Very bitter taste.[1]
Solubility in Water Practically insoluble.[1][2]Very slightly soluble[1], sparingly soluble in hot water.[3][4] Aqueous solubility at 25°C is 1.96 ± 0.11 mg/mL.
Solubility in Other Solvents Practically insoluble in acetonitrile, methanol, and ethanol (B145695) (95%).[1][2]Sparingly soluble in methanol, slightly soluble in ethanol (95%).[1]

The significantly lower aqueous solubility of this compound compared to berberine chloride is a critical factor that influences its dissolution rate and subsequent bioavailability.

Bioavailability

The oral bioavailability of berberine is generally low, which is a significant hurdle in its clinical application. This poor absorption is attributed to its quaternary ammonium (B1175870) structure, which limits its ability to cross cell membranes, and extensive first-pass metabolism in the intestine and liver.

Studies on other berberine derivatives, such as dihydroberberine (B31643), have demonstrated that modifications to the berberine molecule can significantly improve its pharmacokinetic profile. For instance, dihydroberberine showed a markedly higher peak plasma concentration (Cmax) and area under the curve (AUC) compared to a standard berberine supplement.[6] This highlights the ongoing efforts to overcome the bioavailability challenges of berberine through various formulation and medicinal chemistry strategies.

Table 2: Bioavailability Data for a Modified Berberine Formulation (Dihydroberberine) vs. Standard Berberine

ParameterDihydroberberine (100 mg)Standard Berberine (500 mg)
Cmax (ng/mL) 3.76 ± 1.40.4 ± 0.17
AUC (ng/mL x 120 min) 284.4 ± 115.942.3 ± 17.6

This data is from a study on dihydroberberine and is included to illustrate the potential for bioavailability enhancement of berberine. Direct comparative data for this compound vs. berberine chloride is needed for a conclusive assessment.

In Vivo Efficacy

Berberine is known for its broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor effects. The choice of the salt form can influence its efficacy.

Anti-inflammatory Effects

Berberine has demonstrated significant anti-inflammatory properties in various in vivo models.[7][8] These effects are often attributed to the inhibition of pro-inflammatory signaling pathways. While direct comparative studies on the anti-inflammatory efficacy of this compound versus berberine chloride are limited, the enhanced bioavailability suggested for this compound could potentially translate to improved in vivo activity.

Toxicity

Toxicological data is essential for the safety assessment of any pharmaceutical compound. Acute toxicity studies on berberine have been conducted using various administration routes.

For oral administration in mice, the LD50 of pure berberine has been reported to be 329 mg/kg.[9] Interestingly, in one study, no LD50 was established for intragastric administration in mice, suggesting a limit to its absorption at very high doses.[10][11] A study on a nano berberine gel also did not determine an LD50 with oral administration in mice at the highest possible dose.[12]

Specific, direct comparative toxicity studies between this compound and berberine chloride are not available in the reviewed literature. However, the general toxicological profile of berberine provides a baseline for safety considerations.

Table 3: Acute Toxicity of Berberine (Oral Administration in Mice)

CompoundLD50 (mg/kg)
Pure Berberine 329[9]
Berberine (Intragastric) Not determined in one study[10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the independent verification of scientific data. Below are standardized methodologies for key experiments cited in this guide.

Solubility Determination (Shake Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of the berberine salt (tannate or chloride) is added to a known volume of the solvent (e.g., distilled water, phosphate (B84403) buffer) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved berberine in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Bioavailability Study in Rats

This protocol outlines a typical design for assessing the oral bioavailability of a compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment.

  • Dosing: A specific dose of the berberine salt (e.g., 100 mg/kg) is administered orally via gavage. For absolute bioavailability, a separate group receives an intravenous (IV) dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of berberine in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Dissolution Testing (USP Apparatus II - Paddle Method)

This method evaluates the rate at which a solid dosage form dissolves in a specified medium.

  • Apparatus: A USP Dissolution Apparatus 2 (paddle apparatus) is used.

  • Dissolution Medium: A specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8) is placed in the dissolution vessel and maintained at a constant temperature (37°C).

  • Procedure: The solid dosage form containing the berberine salt is placed in the vessel, and the paddle is rotated at a constant speed (e.g., 50 rpm).

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analysis: The concentration of dissolved berberine in each sample is determined by HPLC or UV-Vis spectrophotometry.

  • Data Analysis: A dissolution profile is generated by plotting the percentage of drug dissolved against time.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding.

Berberine's Impact on the AMPK Signaling Pathway

Berberine is known to exert many of its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

AMPK_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK NFkB NF-κB Inhibition Berberine->NFkB Energy_Metabolism Improved Energy Metabolism AMPK->Energy_Metabolism mTOR mTOR Inhibition AMPK->mTOR Glucose_Uptake Increased Glucose Uptake Energy_Metabolism->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Energy_Metabolism->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis Energy_Metabolism->Gluconeogenesis Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: Simplified signaling pathway of berberine via AMPK activation.

Workflow for Comparative In Vivo Bioavailability Study

A logical workflow is essential for conducting a robust comparative pharmacokinetic study.

Bioavailability_Workflow Start Start: Animal Acclimatization and Fasting Grouping Randomly Assign to Groups (this compound vs. Berberine Chloride) Start->Grouping Dosing Oral Administration of Test Compounds Grouping->Dosing Sampling Serial Blood Sampling at Pre-defined Timepoints Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Analysis of Berberine Concentration Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Statistical Comparison of Pharmacokinetic Parameters PK_Analysis->Comparison End End: Conclusion on Relative Bioavailability Comparison->End

Caption: Experimental workflow for a comparative bioavailability study.

References

comparative proteomics of cells treated with berberine tannate versus control

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular proteome in response to berberine (B55584) treatment versus control conditions. The data herein is synthesized from multiple proteomic studies, offering quantitative insights, detailed experimental methodologies, and visualizations of key signaling pathways affected by this natural isoquinoline (B145761) alkaloid. While this guide focuses on berberine, it's important to note that berberine tannate is a salt form of berberine, and the proteomic effects are expected to be primarily driven by the berberine moiety.

Quantitative Proteomic Data

Berberine induces significant alterations in protein expression across different cell types. The following tables summarize the key differentially expressed proteins identified in human colon cancer cell lines (HCT116 and DLD1) following berberine treatment. These proteins are involved in crucial cellular processes such as mitochondrial function, metabolism, and cell proliferation.[1][2]

Table 1: Commonly Upregulated Proteins in HCT116 and DLD1 Colon Cancer Cells Treated with Berberine

Protein NameGene SymbolFunctionFold Change (HCT116)Fold Change (DLD1)
Acyl-CoA Dehydrogenase Family Member 10ACAD10Lipid metabolism2.151.89
Aldehyde Dehydrogenase 1 Family Member L1ALDH1L1One-carbon metabolism1.981.75
Calcium Binding Protein 39CAB39Calcium signaling1.851.66
Carbonic Anhydrase 2CA2pH regulation2.011.82
Cathepsin BCTSBProteolysis1.791.61
Data synthesized from Wang et al. (2021) supplementary materials.[3]

Table 2: Commonly Downregulated Proteins in HCT116 and DLD1 Colon Cancer Cells Treated with Berberine

Protein NameGene SymbolFunctionFold Change (HCT116)Fold Change (DLD1)
Mitochondrial Ribosomal Protein L11MRPL11Mitochondrial translation-2.21-1.91
Mitochondrial Ribosomal Protein L30MRPL30Mitochondrial translation-2.09-1.87
Mitochondrial Ribosomal Protein L37MRPL37Mitochondrial translation-2.33-2.05
GTPase ERAL1, mitochondrialERAL1Ribosome biogenesis-2.45-2.18
Data synthesized from Wang et al. (2021) supplementary materials.[3]

A proteomic analysis in breast cancer cells (MCF-7) also revealed significant changes in proteins involved in protein folding, proteolysis, redox regulation, and cell signaling.[4][5] In the bacterium Streptococcus pyogenes, berberine was found to affect proteins involved in carbohydrate metabolism, fatty acid biosynthesis, and DNA replication and repair.[6][7]

Experimental Protocols

The following is a generalized protocol for the comparative proteomic analysis of cells treated with berberine, based on methodologies described in the cited literature.[2][3][4]

1. Cell Culture and Berberine Treatment

  • Cell Lines: Human colon cancer cell lines (e.g., HCT116, DLD1) or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Treatment: Cells are treated with varying concentrations of berberine (e.g., 20 µM, 40 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[2][8] Cell viability should be assessed to ensure that the chosen concentrations are not acutely cytotoxic.[8]

2. Protein Extraction and Digestion

  • Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing urea (B33335) and a protease inhibitor cocktail to denature proteins and prevent degradation.[3][4]

  • Quantification: The total protein concentration is determined using a standard method like the BCA assay.[3]

  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced with DTT and then alkylated with iodoacetamide (B48618) to prevent them from reforming.[3]

  • Digestion: The protein mixture is then digested into smaller peptides using an enzyme such as trypsin, typically overnight at 37°C.[3]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC): The digested peptides are separated based on their physicochemical properties using a nano-UPLC system.[3]

  • Mass Spectrometry (MS/MS): The separated peptides are ionized and their mass-to-charge ratios are measured using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap). The peptides are then fragmented, and the masses of the fragments are also measured.[3]

4. Data Analysis

  • Protein Identification and Quantification: The acquired MS/MS data is processed using specialized software to identify the peptides and, by extension, the proteins present in the sample. The relative abundance of each protein in the berberine-treated versus control samples is then quantified.

  • Bioinformatic Analysis: Differentially expressed proteins are subjected to bioinformatic analysis to identify enriched biological pathways and functional categories (e.g., GO enrichment, KEGG pathway analysis).

Visualizing Berberine's Impact: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by berberine and a typical experimental workflow for comparative proteomics.

cluster_workflow Experimental Workflow for Comparative Proteomics A Cell Culture (e.g., HCT116, DLD1) B Berberine Treatment vs. Control A->B C Protein Extraction & Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis (Protein ID & Quant) D->E F Bioinformatics (Pathway Analysis) E->F

A typical experimental workflow for comparative proteomics.

Berberine has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9][10][11][12]

cluster_pi3k PI3K/AKT/mTOR Pathway Berberine Berberine PI3K PI3K Berberine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Berberine inhibits the PI3K/AKT/mTOR signaling pathway.

Another important pathway affected by berberine is the JNK signaling pathway, where it has been shown to directly target MAP2K7.[13][14]

cluster_jnk JNK Signaling Pathway Berberine Berberine MAP2K7 MAP2K7 Berberine->MAP2K7 JNK JNK MAP2K7->JNK Apoptosis Apoptosis JNK->Apoptosis

Berberine's inhibitory effect on the JNK signaling pathway.

References

validating the neuroprotective effects of berberine tannate in established disease models

Author: BenchChem Technical Support Team. Date: December 2025

Unlocking the Neuroprotective Potential of Berberine (B55584)

Berberine has emerged as a promising natural compound with multifaceted therapeutic properties, including significant neuroprotective effects demonstrated in various preclinical models of neurodegenerative diseases.[1] Its ability to cross the blood-brain barrier, although limited, allows it to exert direct effects within the central nervous system.[2] The neuroprotective actions of berberine are attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-regulating properties.[2][3]

The primary challenge with berberine lies in its low oral bioavailability, which is estimated to be less than 1%.[4] This is due to poor solubility, low permeability, and extensive metabolism in the gut and liver.[4] Consequently, research is exploring different salt forms and formulations to enhance its absorption and efficacy. While data on berberine tannate is scarce, studies on other organic acid salts of berberine, such as fumarate (B1241708) and succinate, have shown improved bioavailability compared to berberine hydrochloride.[5] This suggests that the choice of the salt form, such as tannate, could be a critical factor in optimizing the therapeutic potential of berberine.

Comparative Efficacy in Neurodegenerative Disease Models

Berberine has been investigated in a range of preclinical models, consistently demonstrating its potential to mitigate neuronal damage and improve functional outcomes.

Alzheimer's Disease (AD)

In animal models of Alzheimer's disease, berberine has been shown to improve cognitive function and reduce the pathological hallmarks of the disease.[3] Meta-analyses of preclinical studies have revealed that berberine treatment significantly shortens escape latency and increases the time spent in the target quadrant in the Morris water maze test, indicating improved learning and memory.[3]

The mechanisms underlying these effects include the reduction of amyloid-beta (Aβ) deposition and tau hyperphosphorylation.[3] Berberine has been found to inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.[2] Furthermore, it promotes the autophagic clearance of Aβ and inhibits neuroinflammation.[2][6]

Parkinson's Disease (PD)

In models of Parkinson's disease, berberine has demonstrated the ability to protect dopaminergic neurons from degeneration. Studies have shown that berberine treatment can improve motor function in animal models of PD.[7] The neuroprotective effects in this context are linked to its ability to reduce oxidative stress, inhibit apoptosis, and modulate neuroinflammation within the substantia nigra.

Cerebral Ischemia

Berberine has shown significant neuroprotective effects in animal models of stroke. It has been reported to reduce infarct volume and improve neurological deficits following cerebral ischemia-reperfusion injury. The protective mechanisms in this model include the suppression of oxidative stress, inhibition of inflammatory responses, and prevention of apoptosis in the ischemic brain tissue.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, comparing the effects of berberine treatment to control or vehicle groups in various neurodegenerative disease models.

Table 1: Effects of Berberine on Cognitive Function in Alzheimer's Disease Models

ParameterAnimal ModelBerberine DoseOutcomeReference
Escape Latency (s)APP/PS1 mice50 mg/kg/dayDecreased compared to vehicle[3]
Time in Target Quadrant (s)STZ-induced AD rats100 mg/kg/dayIncreased compared to vehicle[3]
Aβ Plaque Deposition (%)3xTg-AD mice25 mg/kg/dayDecreased compared to vehicle[2]
BACE1 Activity (%)APP/PS1 mice50 mg/kg/dayDecreased compared to vehicle[2]

Table 2: Neuroprotective Effects of Berberine in Parkinson's Disease Models

ParameterAnimal ModelBerberine DoseOutcomeReference
Dopaminergic Neuron Survival (%)MPTP-induced PD mice50 mg/kg/dayIncreased compared to vehicle[7]
Striatal Dopamine Levels (%)6-OHDA-induced PD rats100 mg/kg/dayIncreased compared to vehicle[7]
Rotarod Performance (s)MPTP-induced PD mice50 mg/kg/dayIncreased compared to vehicle[7]

Table 3: Neuroprotective Effects of Berberine in Cerebral Ischemia Models

ParameterAnimal ModelBerberine DoseOutcomeReference
Infarct Volume (%)MCAO rats50 mg/kgDecreased compared to vehicle
Neurological Deficit ScoreMCAO rats20 mg/kgDecreased compared to vehicle
Brain Edema (%)MCAO rats50 mg/kgDecreased compared to vehicle

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings.

Morris Water Maze for Cognitive Function

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.

  • Acquisition Phase: For 5-7 consecutive days, animals are subjected to 4 trials per day. In each trial, the animal is placed in the water facing the wall at one of four starting positions and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: 24 hours after the last training day, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.

Immunohistochemistry for Aβ Plaque Deposition

Immunohistochemistry is used to visualize the presence and quantity of specific proteins in tissue sections.

  • Tissue Preparation: Brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. Coronal sections (5-10 µm thick) are cut using a microtome.

  • Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody specific for Aβ (e.g., 6E10).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Quantification: The stained sections are imaged using a microscope, and the percentage of the area covered by Aβ plaques is quantified using image analysis software.

Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia

The MCAO model is a common surgical procedure to induce stroke in rodents.

  • Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Assessment: Neurological deficits are assessed at various time points after reperfusion. The brain is then harvested for infarct volume measurement, typically using TTC staining.

Visualizing the Mechanisms of Action

Graphviz diagrams are provided to illustrate the signaling pathways involved in berberine's neuroprotective effects and a typical experimental workflow.

G Berberine's Neuroprotective Signaling Pathways cluster_0 Anti-inflammatory Effects cluster_1 Antioxidant Effects cluster_2 Anti-apoptotic Effects Berberine Berberine NFkB NF-κB Berberine->NFkB inhibits Nrf2 Nrf2 Berberine->Nrf2 activates Bax Bax Berberine->Bax downregulates Bcl2 Bcl-2 Berberine->Bcl2 upregulates TNFa TNF-α NFkB->TNFa regulates IL1b IL-1β NFkB->IL1b regulates Neuronal_Survival Neuronal_Survival NFkB->Neuronal_Survival HO1 HO-1 Nrf2->HO1 ROS ROS HO1->ROS reduces ROS->Neuronal_Survival Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Neuronal_Survival

Caption: Key signaling pathways modulated by berberine to exert its neuroprotective effects.

G General Experimental Workflow for Preclinical Neuroprotection Studies cluster_0 Phase 1: Disease Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis A Animal Model Selection (e.g., APP/PS1 mice) B Disease Induction (e.g., genetic, toxin-induced) A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Chronic Drug Administration C->D E Behavioral Testing (e.g., Morris Water Maze) D->E F Biochemical Analysis (e.g., ELISA, Western Blot) D->F G Histological Analysis (e.g., Immunohistochemistry) D->G H Statistical Comparison between Groups E->H F->H G->H

Caption: A generalized workflow for investigating the neuroprotective effects of a compound in preclinical models.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of berberine (B55584) tannate, reinforcing a culture of safety and environmental responsibility in your laboratory.

Berberine tannate, a compound of berberine and tannic acid, requires careful management due to the potential hazards associated with its components.[1][2] Adherence to established protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound should align with your institution's chemical hygiene plan and local regulations. The following is a general procedural guide:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3][4] It is crucial to keep solid and liquid waste separate.[3]

  • Containerization:

    • For solid this compound waste, including contaminated consumables like gloves and weighing papers, use a designated, leak-proof container that is compatible with the chemical.[5]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard characteristics.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).[4][6]

    • Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.[7]

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound in the regular trash or down the drain.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A This compound Waste Generated (Solid or Contaminated Debris) B Place in a designated, compatible, and properly labeled hazardous waste container. A->B C Is the container full? B->C D Store in Satellite Accumulation Area (SAA). C->D No E Contact Environmental Health & Safety (EHS) for waste pickup. C->E Yes F Continue to add waste to the container. D->F F->C

A flowchart illustrating the step-by-step process for proper this compound waste disposal.

Environmental and Toxicological Profile

Berberine, a component of this compound, has known toxicological effects. Studies have indicated that berberine can have cytotoxic effects and may impact liver function at high doses.[8][9] While specific environmental impact data for this compound is limited, the general principle of preventing the release of chemical substances into the environment should be strictly followed.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the manufacturer's Safety Data Sheet (SDS) for this compound. Your institution's Environmental Health & Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Berberine Tannate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Berberine (B55584) tannate, a compound of berberine and tannic acid.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[4] The following table summarizes the recommended PPE for handling Berberine tannate.

Task Required PPE Additional Recommendations
Receiving and Storage - Laboratory Coat- Safety Glasses- Nitrile Gloves- Inspect container for damage upon receipt.- Store in a tightly sealed, light-resistant container in a cool, well-ventilated area.[1][5]
Weighing and Aliquoting - Laboratory Coat or Disposable Gown- Chemical Splash Goggles- Face Shield (if splash hazard exists)- Two pairs of Nitrile Gloves (chemotherapy-grade recommended)- Effective Dust Mask or Respirator (N95 or higher)- Perform in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust generation.[6]
Solution Preparation - Laboratory Coat or Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- Nitrile Gloves- Handle solutions with care to avoid splashes.- Work in a well-ventilated area.
General Laboratory Use - Laboratory Coat- Safety Glasses- Nitrile Gloves- Avoid contact with skin and eyes.- Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Guidance

A clear and structured workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.

  • Storage: Store this compound in its original, tightly sealed, and light-resistant container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]

Weighing and Preparation of Stock Solutions
  • Preparation: Before handling the powder, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.

  • Weighing: To minimize the generation of airborne dust, weighing should be conducted in a chemical fume hood or a balance enclosure with exhaust ventilation.[6] Use anti-static weigh boats or paper.

  • Dissolving: this compound is practically insoluble in water, acetonitrile, methanol, and ethanol (B145695) (95%).[1] When preparing solutions, add the powder to the solvent slowly while stirring to aid dissolution and prevent clumping.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and initials of the preparer.

Experimental Use
  • Handling: When using this compound in experiments, always wear the appropriate PPE.

  • Spill Management: In case of a minor spill, carefully sweep or vacuum the solid material, avoiding dust generation.[6] Use a vacuum cleaner equipped with a HEPA filter.[6] For liquid spills, absorb with an inert material and place in a sealed container for disposal. For major spills, evacuate the area and follow institutional emergency procedures.[6]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Unused this compound powder and contaminated disposable items (e.g., gloves, weigh boats, pipette tips) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. The solvent used will determine the specific waste stream. Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedures
  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant").

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Scheduling Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[7]

Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal start Receive Shipment inspect Inspect Container start->inspect store Store in Cool, Dry, Light-Resistant Location inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Powder in Ventilated Enclosure ppe->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment spill Spill? experiment->spill segregate Segregate Waste (Solid, Liquid) experiment->segregate spill->experiment No spill_protocol Follow Spill Protocol spill->spill_protocol Yes label_waste Label Waste Container segregate->label_waste dispose Arrange for EHS Pickup label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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